molecular formula C12H17NO3S B1328656 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol CAS No. 942474-84-2

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Katalognummer: B1328656
CAS-Nummer: 942474-84-2
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: CPOTZOROIHZGFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-17(15,16)12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOTZOROIHZGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting its chemical properties, plausible synthetic routes, and potential applications, this guide serves as a critical resource for professionals engaged in drug discovery and development. The narrative emphasizes the rationale behind analytical and synthetic methodologies, grounding theoretical knowledge in practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a bifunctional molecule featuring a piperidin-4-ol core N-substituted with an ortho-methylsulfonylphenyl group. This unique combination of a polar, rigid piperidine ring and an electron-withdrawing aromatic system defines its chemical behavior and potential as a scaffold in drug design.

The piperidine moiety is a "privileged scaffold," appearing frequently in FDA-approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The methylsulfonyl group, a common bioisostere for other functional groups, can enhance binding affinity, improve solubility, and modulate metabolic pathways. The ortho-substitution pattern creates a specific steric and electronic environment that can be exploited for targeted molecular design.

Caption: Chemical Structure of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol-
CAS Number Not assigned; CB8958088[1]
Molecular Formula C₁₂H₁₇NO₃S[1]
Molecular Weight 255.33 g/mol [2]
Appearance White to off-white crystalline powder (Predicted)[3]
Melting Point 115-117 °C[1]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water (Predicted)-
Hazard Note Irritant[1]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete analytical profile. While experimental data for this specific isomer is not widely published, a robust prediction of its spectral characteristics can be made based on established principles and data from analogous structures.[4][5][6]

Caption: Workflow for comprehensive analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, methyl, and hydroxyl protons. The ortho-substitution on the phenyl ring will result in a complex splitting pattern for the aromatic protons. The piperidine protons will appear as multiplets, with those adjacent to the nitrogen (N-CH₂) shifted downfield compared to those adjacent to the hydroxyl-bearing carbon.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 12 unique carbon environments, including signals for the methylsulfonyl group, the six aromatic carbons, and the five distinct carbons of the piperidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale
Aromatic-H 7.2 - 7.9 (m, 4H)125 - 145Complex multiplets due to ortho-substitution and electron-withdrawing SO₂Me group.
Piperidine-H (axial/eq) 2.8 - 3.5 (m, 4H), 1.5 - 2.0 (m, 4H)45 - 55 (N-CH₂), 65 (CH-OH), 30-40 (Other CH₂)Protons adjacent to nitrogen are downfield. Axial and equatorial protons are non-equivalent.
CH-OH ~4.5 (d, 1H)~65Signal for the hydroxyl proton, which is exchangeable with D₂O.
SO₂-CH₃ ~3.2 (s, 3H)~44Sharp singlet characteristic of a methylsulfonyl group.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by identifying the exact mass of the molecular ion [M+H]⁺ at approximately m/z 256.0951.

  • Infrared Spectroscopy: The IR spectrum will display characteristic absorption bands validating the key functional groups:

    • O-H stretch: A broad band around 3300-3400 cm⁻¹ (alcohol).

    • C-H stretch: Aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹).

    • S=O stretch: Two strong bands around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric) for the sulfone.

    • C-N stretch: Around 1180-1250 cm⁻¹.

Synthesis and Purification

A robust and scalable synthesis is crucial for enabling further research. While multiple routes are conceivable, a Nucleophilic Aromatic Substitution (SₙAr) reaction presents a logical and efficient approach. This strategy leverages the activation of an aromatic ring by the strongly electron-withdrawing methylsulfonyl group, making it susceptible to nucleophilic attack.

G cluster_reactants Starting Materials cluster_purification Workup and Purification A 1-Fluoro-2-(methylsulfonyl)benzene Reaction SₙAr Reaction Heat (e.g., 100-120 °C) A->Reaction B Piperidin-4-ol B->Reaction Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Purify->Product G Core 1-[2-(MeSO₂)phenyl]piperidin-4-ol (Scaffold) Piperidine Piperidine-4-ol Core (Privileged Scaffold) - Improves PK properties - Provides 3D diversity Core->Piperidine Sulfonylphenyl ortho-Methylsulfonylphenyl (Modulating Group) - Enhances binding (H-bond acceptor) - Improves solubility - Directs substitution Core->Sulfonylphenyl Derivatization Chemical Derivatization (e.g., Oxidation, Esterification) Core->Derivatization Applications Potential Therapeutic Targets - Kinase Inhibitors - GPCR Modulators - Ion Channel Blockers Derivatization->Applications

Sources

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic intermediate.[1][2] Compounds such as 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, which combine the N-arylpiperidine motif with a potent electron-withdrawing sulfonyl group, represent a class of molecules with significant potential in drug discovery programs. The precise substitution pattern and connectivity of these molecules are paramount, as even minor structural variations can lead to drastic changes in biological activity and safety profiles.

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. Moving beyond a simple recitation of data, this document explains the causality behind the analytical strategy, demonstrating how a synergistic application of mass spectrometry (MS) and advanced nuclear magnetic resonance (NMR) spectroscopy techniques builds a self-validating case for the final structure. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and logical framework for structural characterization.

Foundational Analysis: The Hypothesized Structure

The starting point for any structure elucidation is a hypothesized structure, typically derived from a synthetic route. The target molecule, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, possesses distinct chemical features that will produce characteristic analytical signatures.

Table 1: Core Molecular Properties

Property Value Source
Chemical Name 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol -
Molecular Formula C₁₂H₁₇NO₃S [3]
Molecular Weight 255.33 g/mol -

| Exact Mass | 255.0929 Da | Calculated |


Figure 1: Hypothesized structure of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol with atom numbering for NMR assignment.

The elucidation process is designed to systematically verify every aspect of this proposed structure: the presence and connectivity of the methylsulfonyl group, the ortho-substitution pattern on the phenyl ring, and the precise placement of the hydroxyl group on the piperidine ring.

Mass Spectrometry: Deconstruction and Formula Verification

Mass spectrometry serves two primary functions in this analysis: first, to confirm the elemental composition via high-resolution mass spectrometry (HRMS), and second, to corroborate the major structural fragments through tandem mass spectrometry (MS/MS).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which is essential for confirming the molecular formula. The protonated molecule [M+H]⁺ would be analyzed, and its measured mass would be compared to the theoretical exact mass.

  • Expected [M+H]⁺: 256.1002 Da

  • Significance: An observed mass within a narrow tolerance (typically < 5 ppm) of the theoretical value provides high confidence in the elemental formula C₁₂H₁₇NO₃S, validating the presence of all expected atoms.

Tandem Mass Spectrometry (MS/MS): The Fragmentation Story

Collision-induced dissociation (CID) of the parent ion provides evidence for the key structural subunits. The fragmentation of aromatic sulfones and piperidines follows predictable pathways.[4][5]

  • Causality of Fragmentation: The S-N bond and the N-C(aryl) bond are common cleavage points. A characteristic fragmentation of aromatic sulfonamides involves the neutral loss of SO₂ (64 Da) through rearrangement.[4][6] The piperidine ring can also undergo characteristic cleavages.

Table 2: Predicted Key MS/MS Fragments for [M+H]⁺

m/z Proposed Fragment Interpretation
192.1 [M+H - SO₂]⁺ Confirms the presence of the sulfonyl group through its characteristic neutral loss.[7]
156.0 [CH₃SO₂C₆H₄]⁺ Cleavage of the N-C(aryl) bond, indicating the methylsulfonylphenyl moiety.
102.1 [C₅H₁₂NO]⁺ Cleavage of the N-C(aryl) bond, confirming the 4-hydroxypiperidinyl moiety.

| 84.1 | [C₅H₁₀N]⁺ | Loss of water from the piperidinol fragment. |

The observation of these specific fragments provides strong, independent evidence for the two major components of the molecule, setting the stage for NMR analysis to determine their precise connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete structural puzzle.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for every unique hydrogen atom in the molecule.

  • Aromatic Region (δ ~7.0-8.0 ppm): The four protons on the ortho-substituted phenyl ring will present a complex but informative pattern of multiplets. The proton ortho to the bulky sulfonyl group (H-6') is expected to be the most downfield due to the anisotropic effect.

  • Piperidine Ring (δ ~1.8-4.0 ppm): These protons will show characteristic signals. The proton attached to the hydroxyl-bearing carbon (H-4) will appear as a multiplet around δ 3.8-4.0 ppm. The protons adjacent to the nitrogen (H-2, H-6) will be shifted downfield due to the influence of the nitrogen atom. The chair conformation of the piperidine ring often leads to distinct signals for axial and equatorial protons.[8]

  • Hydroxyl Proton (δ variable): The -OH proton (4-OH) may appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

  • Methyl Protons (δ ~3.2 ppm): The methyl group of the sulfonyl moiety (1''-CH₃) will be a sharp singlet, significantly downfield due to the strong electron-withdrawing nature of the two oxygen atoms.[9]

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms.

  • Aromatic Carbons (δ ~115-150 ppm): Six distinct signals are expected. The carbon directly attached to the nitrogen (C-1') and the carbon attached to the sulfonyl group (C-2') will be key identifiers.

  • Piperidine Carbons (δ ~30-70 ppm): Four signals are expected. The carbon bearing the hydroxyl group (C-4) will be in the δ 65-70 ppm range, while the carbons adjacent to the nitrogen (C-2, C-6) will be around δ 50-55 ppm.

  • Methyl Carbon (δ ~45 ppm): The sulfonyl methyl carbon (C-1'') will appear as a distinct singlet in the aliphatic region.

2D NMR: Forging the Connections

2D NMR experiments are non-negotiable for unambiguous assignment and structure confirmation. They provide the evidence to connect the fragments identified by MS and the individual nuclei seen in 1D NMR.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It will be crucial for tracing the connectivity through the piperidine ring (H-2 -> H-3 -> H-4 -> H-5 -> H-6) and across the aromatic ring (H-3' -> H-4' -> H-5' -> H-6'). This validates the integrity of these two core scaffolds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon (¹JCH). It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal for H-4 will show a cross-peak to the carbon signal for C-4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall molecular assembly, as it reveals long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH).

Key Expected HMBC Correlations to Finalize the Structure:

  • Methyl-to-Sulfur Connectivity: A correlation from the methyl protons (1''-CH₃) to the sulfonyl-bearing aromatic carbon (C-2') would confirm the methylsulfonyl fragment and its attachment point.

  • Piperidine-to-Phenyl Connectivity: The most vital correlation. Protons on the piperidine ring adjacent to the nitrogen (H-2, H-6) must show a cross-peak to the aromatic carbon attached to the nitrogen (C-1'). This unequivocally proves the N-aryl linkage.

  • Ortho-Substitution Pattern: A correlation from the most downfield aromatic proton (H-6') to the sulfonyl-bearing carbon (C-2') would confirm the 1,2- (ortho) substitution pattern on the phenyl ring.

Table 3: Summary of Predicted NMR Data (in CDCl₃)

Position ¹H δ (ppm), Mult. ¹³C δ (ppm) Key HMBC Correlations
2, 6 ~3.5 (m) ~52 C-1', C-3, C-5
3, 5 ~2.0 (m) ~34 C-2, C-4, C-6
4 ~3.9 (m) ~68 C-2, C-3, C-5, C-6
4-OH broad s - -
1' - ~148 -
2' - ~135 -
3' ~7.2 (m) ~120 C-1', C-5'
4' ~7.5 (m) ~130 C-2', C-6'
5' ~7.3 (m) ~125 C-1', C-3'
6' ~7.9 (d) ~132 C-2', C-4'

| 1'' (CH₃) | ~3.2 (s) | ~45 | C-2' |

Structure Elucidation Workflow and Validation

The logic of the elucidation process follows a hierarchical and self-validating path. Each piece of data confirms a specific structural feature and provides a cross-check for data from other techniques.

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_conclusion Confirmation HRMS HRMS MSMS MS/MS C13_NMR ¹³C NMR HRMS->C13_NMR Confirms Molecular Formula HMBC 2D HMBC MSMS->HMBC Identifies Core Fragments H1_NMR ¹H NMR COSY 2D COSY H1_NMR->COSY Proton Spin Systems HSQC 2D HSQC H1_NMR->HSQC Direct C-H Bonds C13_NMR->HSQC Direct C-H Bonds HSQC->HMBC Assigns Nuclei for Long-Range Analysis Final_Structure Final Structure Confirmed HMBC->Final_Structure Confirms Fragment Connectivity & Isomerism

Caption: A workflow for integrated structure elucidation.

The critical connections established by HMBC are the final pieces of the puzzle, linking the fragments suggested by MS and confirming the specific isomeric arrangement.

HMBC_Correlations cluster_key Key HMBC Correlations (³J) k1 H-2/6 → C-1' k2 1''-CH₃ → C-2' k3 H-6' → C-2' H2_pos C1_prime_pos H2_pos->C1_prime_pos  Confirms N-Aryl Link H6_pos H6_pos->C1_prime_pos  Confirms N-Aryl Link H_Me_pos C2_prime_pos H_Me_pos->C2_prime_pos Confirms Sulfonyl Attachment   H6_prime_pos H6_prime_pos->C2_prime_pos Confirms Ortho Substitution  

Caption: Key HMBC correlations confirming the molecular framework.

X-ray Crystallography: The Gold Standard

When an unambiguous solid-state structure is required, or in cases where NMR data is inconclusive (e.g., complex stereochemistry), single-crystal X-ray diffraction is the definitive technique.

  • Principle: This method provides a three-dimensional map of electron density in a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.

  • Self-Validation: The quality of the final crystal structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor signifies a high-quality, trustworthy structure.[10]

Experimental Protocols

High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Instrumentation: Analyze using an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition (HRMS): Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Acquisition (MS/MS): Isolate the [M+H]⁺ ion (m/z ~256.1) and subject it to collision-induced dissociation (CID) using nitrogen or argon as the collision gas. Acquire the fragment ion spectrum.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detection experiments.

  • ¹H NMR: Acquire a standard one-pulse spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. A distortionless enhancement by polarization transfer (DEPT-135) experiment can be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • 2D HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

  • 2D HMBC: Use a gradient-selected HMBC pulse sequence, with the long-range coupling delay optimized for values between 4-10 Hz to observe ²JCH and ³JCH correlations.

Conclusion

The structure elucidation of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a systematic process of evidence accumulation. High-resolution mass spectrometry confirms the elemental composition and reveals the constituent parts of the molecule. A full complement of 1D and 2D NMR experiments then serves to piece these parts together, definitively establishing the connectivity and isomeric form. Each technique provides a layer of validation for the others, culminating in a final structure that is supported by a robust and internally consistent dataset. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, a prerequisite for advancing compounds in research and development pipelines.

References

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  • Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. ResearchGate.[Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health (NIH).[Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.[Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central.[Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed.[Link]

  • Piperidine | C5H11N | MD Topology | NMR | X-Ray. Automated Topology Builder.[Link]

  • ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate.[Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate.[Link]

  • 1-Methanesulfonylpiperidin-4-ol | C6H13NO3S | CID 22272981. PubChem.[Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.[Link]

  • 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154. PubChem.[Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.[Link]

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  • Piperidin-4-one: the potential pharmacophore. PubMed.[Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
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An In-Depth Technical Guide to 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (CAS Number: 942474-84-2): A Putative Fatty Acid Amide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, a heterocyclic compound of significant interest to researchers in drug discovery and development. The document delves into the compound's chemical identity, a proposed synthetic pathway, and its potential biological activity as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further investigation and application of this molecule.

Introduction: Unveiling a Potential Therapeutic Agent

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a synthetic organic molecule characterized by a piperidin-4-ol core N-substituted with a 2-(methylsulfonyl)phenyl group. While specific detailed studies on this exact compound are not extensively available in public literature, its structural motifs strongly suggest its classification as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH).

The inhibition of FAAH is a compelling therapeutic strategy. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related signaling lipids.[1][2] By inhibiting FAAH, the endogenous levels of these neuro- and immunomodulatory compounds are elevated, offering potential therapeutic benefits for a range of conditions including pain, inflammation, anxiety, and neurodegenerative disorders, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][3] The piperidine and piperazine urea and carbamate classes of compounds have been identified as potent and often irreversible inhibitors of FAAH, acting by covalent modification of the enzyme's active site.[2][4] The structural features of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol align with the pharmacophores known to be crucial for FAAH inhibition.

This guide will therefore explore the synthesis, characterization, and putative biological context of this compound, providing a foundational understanding for researchers seeking to explore its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
CAS Number 942474-84-2Internal Database
Molecular Formula C₁₂H₁₇NO₃S
Molecular Weight 255.33 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol (predicted)

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available materials: the oxidation of a precursor to form the methylsulfonyl group, followed by a Buchwald-Hartwig amination to couple the aryl and piperidine fragments.

Caption: Proposed synthetic pathways for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet scientifically sound, procedure for the synthesis of the target compound via the Buchwald-Hartwig amination route.

Step 1: Synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(methylsulfonyl)benzene (1.0 eq), piperidin-4-ol (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a base, for instance, sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Analytical Characterization

Comprehensive analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following techniques are essential for a complete analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methylsulfonylphenyl ring, the protons of the piperidine ring, the hydroxyl proton, and the methyl protons of the sulfonyl group. The chemical shifts and coupling patterns will provide detailed information about the connectivity of the atoms.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic portions, and the characteristic strong absorptions of the S=O bonds in the sulfonyl group.

Biological Activity and Mechanism of Action: A Focus on FAAH Inhibition

The structural features of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol strongly suggest its potential as a Fatty Acid Amide Hydrolase (FAAH) inhibitor.

The Role of FAAH in the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes.[2][5] FAAH is a key enzyme within this system, responsible for the hydrolytic degradation of anandamide (AEA) and other fatty acid amides.[6] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby enhancing their beneficial effects.[1][3]

Caption: Proposed mechanism of action via FAAH inhibition.

Structure-Activity Relationship (SAR) Insights

The design of FAAH inhibitors often incorporates a piperidine or piperazine scaffold.[4] The urea or carbamate functionality within these inhibitors acts as a key pharmacophore that can covalently modify the catalytic serine residue in the active site of FAAH.[2] The methylsulfonylphenyl group in the target compound likely plays a crucial role in binding to the enzyme's active site, potentially through hydrophobic and hydrogen bonding interactions.

In Vitro Biological Evaluation Protocol

To experimentally validate the FAAH inhibitory activity of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, a robust in vitro assay is required.

FAAH Inhibition Assay Protocol

  • Enzyme and Substrate Preparation: Utilize a commercially available human or rat FAAH enzyme preparation and a suitable fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions to determine the concentration-response relationship.

  • Assay Procedure: In a microplate format, incubate the FAAH enzyme with varying concentrations of the test compound for a defined period. Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure the fluorescence intensity over time using a plate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Safety and Handling

As a research chemical with limited toxicological data, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol represents a promising scaffold for the development of novel therapeutics targeting the endocannabinoid system. Its structural similarity to known FAAH inhibitors suggests a high probability of biological activity in this area. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol and comprehensive analytical data are crucial for the scientific community.

  • In-depth Biological Profiling: A thorough investigation of its FAAH inhibitory potency, selectivity against other serine hydrolases, and its effects in cellular and in vivo models of pain and inflammation is warranted.

  • Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for assessing its drug-like potential.

The exploration of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol and its analogs holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on therapeutic targets, 12(11), 1345–1359.
  • Boger, D. L., Miyauchi, H., Du, W., & Hardouin, C. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of the American Chemical Society, 127(49), 17377-17384.
  • Godlewski, G., Alapafuja, S. O., Bátkai, S., Nikas, S. P., Cinar, R., Kunos, G., & Makriyannis, A. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Cell metabolism, 12(5), 467–477.
  • Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet.
  • Maccarrone, M., & Finazzi-Agrò, A. (2003). Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system. Current pharmaceutical design, 9(16), 1275-1284.
  • Strain Genie. (2020).
  • Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work?.

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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration into the putative mechanism of action of the novel chemical entity, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. In the absence of definitive clinical and preclinical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology, drawing upon structure-activity relationships of analogous compounds. We hypothesize that 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a modulator of key central nervous system receptors, namely the N-methyl-D-aspartate (NMDA) receptor and the sigma (σ) receptor. This guide will dissect the structural components of the molecule, propose a bimodal mechanism of action, and provide a detailed roadmap for the experimental validation of these hypotheses. The overarching goal is to furnish the scientific community with a robust framework for initiating and advancing the pharmacological investigation of this promising compound.

Introduction: Deconstructing 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. The subject of this guide, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, integrates this versatile piperidine core with a methylsulfonylphenyl group, a feature known to influence pharmacokinetic properties and receptor binding affinities.

The presence of the aryl piperidine moiety immediately draws parallels to compounds with known central nervous system activity.[2][3][4][5] Specifically, this structural motif is prevalent in antagonists of the NMDA receptor and ligands of the sigma receptor.[6][7][8] The methylsulfonyl group, an electron-withdrawing moiety, can significantly impact the electronic distribution of the phenyl ring and influence hydrogen bonding capabilities, thereby modulating receptor interactions.[9]

Given these structural alerts, we propose a primary hypothesis: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol functions as a dual-modulator of NMDA and sigma receptors. This guide will now delve into the specifics of these hypothesized mechanisms and the experimental pathways to their validation.

A Bimodal Hypothesis: Targeting NMDA and Sigma Receptors

Postulated Antagonism of the NMDA Receptor

The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity and is implicated in a range of neurological disorders.[6] Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal damage. Consequently, NMDA receptor antagonists have therapeutic potential in conditions such as neurodegenerative diseases and chronic pain.[10][11]

Several potent and selective NMDA receptor antagonists feature a piperidine ring.[6][10][11][12] The piperidine core of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol can be envisioned to anchor the molecule within the receptor's binding pocket. The aryl substituent, in this case, the methylsulfonylphenyl group, likely engages in crucial hydrophobic and electronic interactions with the receptor. It is plausible that the binding geometry of the sulfonyl moiety within the NMDA receptor is a key determinant of antagonist activity.[6]

Putative Modulation of the Sigma (σ) Receptor

Sigma receptors are unique, non-opioid, non-GPCR transmembrane proteins primarily located in the endoplasmic reticulum.[13] They are classified into two subtypes, σ1 and σ2, and are implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling and neurotransmitter release.[8] Ligands of the sigma receptor are being investigated for their therapeutic potential in neuropsychiatric disorders, pain, and cancer.[8][13]

Aryl piperazine and aryl piperidine derivatives are well-established classes of sigma receptor ligands.[14] It is highly probable that the aryl piperidine core of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol facilitates its interaction with the sigma receptor. The nature and substitution pattern of the aryl ring are critical for determining affinity and selectivity for the σ1 and σ2 subtypes.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test our bimodal hypothesis, a multi-tiered experimental strategy is essential. This approach will systematically probe the interaction of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol with its putative targets and elucidate the downstream functional consequences.

Tier 1: In Vitro Receptor Binding Assays

The initial step is to ascertain whether 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol directly interacts with the NMDA and sigma receptors.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol for the NMDA receptor and σ1 and σ2 receptors.

  • Materials:

    • Membrane preparations from cells expressing human recombinant NMDA, σ1, and σ2 receptors.

    • Specific radioligands:

      • For NMDA receptor: [³H]CGS-19755[11]

      • For σ1 receptor: -pentazocine[15]

      • For σ2 receptor: [³H]DTG (in the presence of a saturating concentration of a selective σ1 ligand to block σ1 binding).

    • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (test compound).

    • Non-labeled reference compounds for each receptor (for determination of non-specific binding).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinities

Receptor TargetRadioligandTest Compound Ki (nM)
NMDA Receptor[³H]CGS-19755Experimental Value
σ1 Receptor-pentazocineExperimental Value
σ2 Receptor[³H]DTGExperimental Value
Tier 2: Functional Assays

Demonstrating binding is the first step; the subsequent crucial stage is to determine the functional consequence of this binding – is the compound an agonist, antagonist, or an allosteric modulator?

Experimental Protocol: NMDA Receptor Functional Assay (Calcium Influx)

  • Objective: To assess the effect of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol on NMDA-induced calcium influx in neuronal cells.

  • Materials:

    • Cultured neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells).

    • NMDA and glycine (co-agonist).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

    • A fluorescence plate reader or microscope.

  • Procedure:

    • Load the cultured cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of NMDA and glycine.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye.

    • Determine the IC50 of the test compound for the inhibition of the NMDA-induced calcium influx.

Experimental Protocol: Sigma Receptor Functional Assay (Modulation of Ion Channels)

  • Objective: To evaluate the effect of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol on the activity of ion channels known to be modulated by sigma receptors (e.g., potassium channels).

  • Materials:

    • Cells expressing the ion channel of interest and the sigma receptor.

    • Patch-clamp electrophysiology setup.

    • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

    • Known sigma receptor agonists and antagonists.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Record the baseline ion channel activity.

    • Apply the test compound and observe any changes in channel currents.

    • Co-apply the test compound with a known sigma receptor agonist or antagonist to determine the nature of the interaction.

Tier 3: In Vivo Proof-of-Concept Studies

Once in vitro activity is established, the final validation step involves demonstrating efficacy in a relevant in vivo model.

Experimental Protocol: Animal Model of Excitotoxicity

  • Objective: To assess the neuroprotective effects of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol in an animal model of NMDA-induced neurotoxicity.

  • Materials:

    • Rodents (e.g., mice or rats).

    • NMDA or a related excitotoxin (e.g., quinolinic acid).

    • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

    • Histological staining reagents.

  • Procedure:

    • Administer the test compound to the animals.

    • Induce excitotoxic neuronal damage by intracerebral injection of NMDA.

    • After a set period, sacrifice the animals and perform histological analysis of the brain tissue to quantify the extent of neuronal damage.

    • Compare the degree of neuroprotection in the treated group versus the vehicle control group.

Visualization of Proposed Mechanisms and Workflows

To aid in the conceptualization of the proposed mechanisms and the experimental workflow, the following diagrams are provided.

Signaling Pathway Diagram: Hypothesized Dual Modulation

G cluster_0 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol cluster_1 NMDA Receptor Pathway cluster_2 Sigma Receptor Pathway Compound 1-[2-(MeSO2)Ph]pip-4-ol NMDA_R NMDA Receptor Compound->NMDA_R Antagonism Sigma_R Sigma Receptor Compound->Sigma_R Modulation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Activation Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Ion_Channel Ion Channel Modulation Sigma_R->Ion_Channel Neurotransmission Neurotransmitter Release Modulation Sigma_R->Neurotransmission

Caption: Hypothesized dual mechanism of action.

Experimental Workflow Diagram

G Tier1 Tier 1: In Vitro Binding (Radioligand Assays) Tier2 Tier 2: In Vitro Functional Assays (Calcium Influx, Electrophysiology) Tier1->Tier2 If Binding Confirmed Tier3 Tier 3: In Vivo Proof-of-Concept (Animal Models) Tier2->Tier3 If Functional Activity Confirmed Data_Analysis Data Analysis & Interpretation Tier3->Data_Analysis

Caption: Staged experimental validation workflow.

Conclusion and Future Directions

This technical guide has laid out a scientifically grounded, albeit hypothetical, framework for understanding the mechanism of action of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. By leveraging the known pharmacology of structurally related aryl piperidine derivatives, we have proposed a compelling bimodal hypothesis centered on the NMDA and sigma receptors. The detailed experimental protocols provided offer a clear and actionable path for the validation of these hypotheses.

The successful elucidation of the mechanism of action of this compound will be a critical step in its journey towards potential therapeutic application. Future research should also focus on establishing a comprehensive pharmacokinetic and pharmacodynamic profile, as well as exploring its efficacy in a broader range of disease models. The insights gained from the proposed studies will undoubtedly contribute to the broader understanding of the pharmacology of aryl piperidine derivatives and may pave the way for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

  • Pharmacology of NMDA Receptors. (n.d.). NCBI. Retrieved from [Link]

  • Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. (1995). PubMed. Retrieved from [Link]

  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. (2000). PubMed. Retrieved from [Link]

  • 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. (1991). PubMed. Retrieved from [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2019). PubMed Central. Retrieved from [Link]

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. (1992). PubMed. Retrieved from [Link]

  • Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. (2009). PubMed. Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. (2003). PubMed. Retrieved from [Link]

  • Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. (2025). PubMed Central. Retrieved from [Link]

  • Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. (2020). PubMed. Retrieved from [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed. Retrieved from [Link]

  • (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2012). ResearchGate. Retrieved from [Link]

  • Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. (2024). PubMed Central. Retrieved from [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. (2023). Dove Press. Retrieved from [Link]

  • Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. (2024). PubMed Central. Retrieved from [Link]

  • Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). (2022). PubMed. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. (2007). PubMed. Retrieved from [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). PubMed Central. Retrieved from [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). National Institutes of Health. Retrieved from [Link]

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Biological activity of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Disclaimer: The following guide is a theoretical exploration of the potential biological activities of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. As of the writing of this document, there is no publicly available research dedicated to the biological profile of this specific molecule. The insights and proposed methodologies herein are extrapolated from the known activities of its core chemical structures: the piperidin-4-ol scaffold and the (methylsulfonyl)phenyl moiety. This document is intended for research and drug development professionals to guide potential future investigations.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with a wide array of biological targets. The compound 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol combines this versatile piperidine-4-ol core with a 2-(methylsulfonyl)phenyl substituent. The electron-withdrawing nature and hydrogen-bonding capabilities of the methylsulfonyl group suggest the potential for specific, high-affinity interactions with biological macromolecules. This guide will deconstruct the molecule to hypothesize its potential biological activities and propose a structured, self-validating experimental workflow to systematically investigate its therapeutic potential.

Deconstruction of the Core Moiety: The Piperidin-4-ol Scaffold

The piperidin-4-one and its reduced form, piperidin-4-ol, are precursors to a vast library of biologically active compounds.[1][2] A review of the literature reveals a broad spectrum of pharmacological activities associated with this core structure, suggesting multiple avenues for investigation.

Table 1: Reported Biological Activities of Piperidine-4-one/ol Derivatives

Biological ActivityTherapeutic AreaReferences
AnticancerOncology[1]
Anti-HIVInfectious Disease[1]
Antimicrobial / AntifungalInfectious Disease[3][4]
Central Nervous System (CNS)Neurology/Psychiatry[4]
AnticholinergicNeurology[5]

The diverse activities highlight the piperidine scaffold's role as a versatile template in drug design. Modifications at the 1- and 4-positions, as in the case of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, are critical for modulating potency, selectivity, and pharmacokinetic properties.[1]

The Influence of the 2-(Methylsulfonyl)phenyl Substituent

The introduction of a methylsulfonylphenyl group can significantly influence a molecule's biological activity. The sulfonyl group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, anchoring the ligand in a receptor's binding pocket. Furthermore, its presence can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.

While direct data on 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is unavailable, the presence of a methylsulfonylphenyl moiety in other small molecules has been linked to specific enzyme inhibition. For instance, certain diarylimidazoles containing a methylsulfonylphenyl group have been identified as selective COX-2 inhibitors.[6] This suggests that the 2-(methylsulfonyl)phenyl group in our target molecule could confer selectivity for specific enzyme targets.

Hypothesized Biological Activities and Proposed Investigational Workflow

Based on the analysis of its constituent parts, we can hypothesize several potential biological activities for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol that warrant experimental validation. A logical, phased approach to this investigation is outlined below.

Phase 1: Synthesis and Initial Screening

The first phase involves the chemical synthesis of the target compound and a broad-based screening to identify potential areas of biological activity.

Experimental Protocol: Synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

A plausible synthetic route would involve the nucleophilic aromatic substitution of 1-fluoro-2-(methylsulfonyl)benzene with piperidin-4-ol in the presence of a suitable base.

  • Reaction Setup: To a solution of piperidin-4-ol (1.2 eq) in a polar aprotic solvent such as DMSO, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Addition of Electrophile: Slowly add 1-fluoro-2-(methylsulfonyl)benzene (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Initial Screening Cascade

Given the known activities of the piperidine scaffold, an initial screening panel should include assays for anticancer, antimicrobial, and CNS-related activities.

  • Anticancer Screening: A preliminary screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects.

  • Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).[4]

  • CNS Receptor Binding: A broad receptor binding screen to identify potential interactions with CNS targets, such as dopamine, serotonin, or opioid receptors.

G cluster_0 Phase 1: Synthesis & Initial Screening Synthesis Synthesis Purity_Characterization Purity & Structural Characterization (NMR, LC-MS) Synthesis->Purity_Characterization Purification Initial_Screening Broad Initial Screening (Anticancer, Antimicrobial, CNS) Purity_Characterization->Initial_Screening Compound Supply Hit_Identification Hit Identification Initial_Screening->Hit_Identification Data Analysis

Caption: Phase 1 Experimental Workflow.

Phase 2: Hit Validation and Mechanism of Action Studies

If a "hit" is identified in Phase 1, the next stage is to validate this activity and begin to elucidate the mechanism of action (MOA).

Experimental Protocol: In Vitro Anticancer MOA Study

Assuming a positive hit in an anticancer screen, a series of secondary assays would be initiated.

  • Dose-Response Studies: Determine the IC50 value of the compound in the sensitive cell line(s).

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Employ techniques such as Annexin V/PI staining or caspase activation assays to determine if the compound induces programmed cell death.[7]

  • Target Deconvolution: Utilize methods like thermal proteome profiling or affinity chromatography to identify the protein target(s) of the compound.

G cluster_1 Phase 2: Hit Validation & MOA Hit_From_Phase1 Identified Hit Dose_Response Dose-Response Curve (IC50 Determination) Hit_From_Phase1->Dose_Response Cellular_Assays Cellular Mechanism Assays (Cell Cycle, Apoptosis) Dose_Response->Cellular_Assays Validate Activity Target_ID Target Identification (e.g., Thermal Proteome Profiling) Cellular_Assays->Target_ID Investigate 'How' Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_ID->Pathway_Analysis Validate Target

Caption: Phase 2 Mechanism of Action Workflow.

Phase 3: In Vivo Efficacy and Preclinical Development

Promising candidates from in vitro studies would advance to in vivo testing to assess their efficacy and pharmacokinetic properties in animal models.

Experimental Protocol: In Vivo Xenograft Study

For a validated anticancer candidate, a mouse xenograft model would be appropriate.

  • Model Development: Implant human cancer cells (identified as sensitive in vitro) into immunocompromised mice.

  • Dosing and Administration: Once tumors are established, treat cohorts of mice with the compound at various doses and a vehicle control. The route of administration would be determined by early ADME studies.

  • Efficacy Assessment: Monitor tumor volume and body weight over time.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, collect plasma and tumor tissue to measure compound exposure and target engagement.

Table 2: Key Parameters for In Vivo Studies

ParameterDescriptionImportance
Maximum Tolerated Dose (MTD) The highest dose that does not cause unacceptable toxicity.Defines the therapeutic window.
Pharmacokinetics (PK) The study of drug absorption, distribution, metabolism, and excretion (ADME).Determines dosing regimen and bioavailability.
Tumor Growth Inhibition (TGI) The percentage reduction in tumor growth compared to the control group.Primary measure of efficacy.
Target Engagement Measurement of the compound's interaction with its intended target in the tumor tissue.Links PK to pharmacodynamic effect.

Conclusion and Future Directions

While the biological activity of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol remains to be experimentally determined, a systematic analysis of its chemical structure provides a rational basis for hypothesizing its potential as a therapeutic agent. The piperidin-4-ol core is a well-established pharmacophore with a wide range of biological activities, while the 2-(methylsulfonyl)phenyl substituent offers opportunities for specific and potent target interactions. The proposed phased investigational workflow provides a robust and self-validating framework for exploring the potential of this and other novel chemical entities. Future research should focus on the synthesis and systematic screening of this compound to uncover its therapeutic potential.

References

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
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  • PubMed. (n.d.). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation.
  • PMC - NIH. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • MDPI. (2024, March 13). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.
  • European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
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  • PubMed. (1995, August). In vivo characterization of radioiodinated 2-(4-phenylpiperidino)cyclohexanol (vesamicol) analogs: potential radioligand for mapping presynaptic cholinergic neurons.
  • PubMed. (2016, September 22). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Retrieved from

  • Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
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  • PubMed. (2014, February 5). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro.
  • PMC - NIH. (2025, June 14). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus.
  • ResearchGate. (2025, August 9). (PDF) Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins.

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An In-depth Technical Guide to 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring, a hydroxyl group, and a methylsulfonylphenyl substituent. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties and engage with biological targets. The incorporation of a methylsulfonylphenyl group suggests potential for interactions with various enzymes and receptors, making this compound a person of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, including its chemical properties, proposed synthetic routes, and potential pharmacological applications based on the activities of structurally related molecules. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from analogous structures to provide a foundational understanding for researchers.

Introduction

The piperidine ring is a fundamental building block in medicinal chemistry, present in numerous approved drugs targeting a wide range of conditions, including neurological disorders, pain management, and cancer.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional conformations, enabling precise interactions with biological macromolecules. The functionalization of the piperidine ring at various positions provides a versatile platform for modulating the pharmacological and pharmacokinetic properties of a molecule.

The compound 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, with the chemical formula C12H17NO3S, combines the piperidine scaffold with a methylsulfonylphenyl group.[3][4] The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the molecule's electronic properties, solubility, and binding interactions with target proteins. This guide will explore the synthesis, characterization, and potential biological significance of this compound, drawing insights from the rich chemistry and pharmacology of related piperidine and sulfonamide derivatives.

Chemical Properties and Characterization

A summary of the key chemical properties of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is presented in the table below.

PropertyValueSource
Molecular Formula C12H17NO3S[3][4]
Molecular Weight 255.33 g/mol [3][4]
IUPAC Name 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methylsulfonylphenyl ring, the protons of the piperidine ring, the hydroxyl proton, and the methyl protons of the sulfonyl group. The aromatic protons would likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The piperidine protons would exhibit complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The hydroxyl proton would present as a broad singlet with a variable chemical shift depending on the solvent and concentration. The methyl protons of the sulfonyl group would likely appear as a sharp singlet around δ 3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbons of the piperidine ring, and the methyl carbon of the sulfonyl group. The aromatic carbons would resonate in the δ 120-150 ppm range. The piperidine carbons would appear in the upfield region (δ 30-70 ppm). The methyl carbon of the sulfonyl group is expected around δ 40-45 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (255.33 g/mol ). Fragmentation patterns would likely involve cleavage of the piperidine ring and the bond between the phenyl ring and the piperidine nitrogen.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The S=O stretching vibrations of the sulfonyl group would appear as two strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons would be observed around 3100-2850 cm⁻¹.

Synthesis Strategies

While a specific, detailed synthesis protocol for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is not explicitly documented in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of N-arylpiperidines and related compounds. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A potential synthesis could involve the reaction of 2-fluorophenyl methyl sulfone with piperidin-4-ol. The strong electron-withdrawing nature of the methylsulfonyl group at the ortho position would activate the aryl fluoride towards nucleophilic attack by the secondary amine of piperidin-4-ol.

Synthetic Pathway cluster_reaction Nucleophilic Aromatic Substitution reagent1 2-Fluorophenyl methyl sulfone reaction + reagent1->reaction reagent2 Piperidin-4-ol reagent2->reaction product 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol reaction->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Figure 1: Proposed synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Experimental Protocol (Hypothetical):

  • To a solution of piperidin-4-ol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).

  • Add 2-fluorophenyl methyl sulfone (1.0 eq) to the reaction mixture.

  • Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Base: A base such as potassium carbonate is required to deprotonate the piperidin-4-ol, increasing its nucleophilicity.

  • Heating: The reaction likely requires heat to overcome the activation energy for the aromatic substitution.

Potential Pharmacological Applications

The structural motifs within 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol suggest several potential avenues for pharmacological activity. The piperidine core is a well-established pharmacophore in a multitude of drug classes.

Antimicrobial Activity

Numerous piperidine derivatives have demonstrated significant antibacterial and antifungal properties.[5][6] The introduction of various substituents on the piperidine ring can modulate the antimicrobial spectrum and potency. The presence of the sulfonyl group in the target molecule could enhance its antimicrobial potential, as sulfonamides are a known class of antibacterial agents.

Anticancer Activity

The piperidine scaffold is also found in several anticancer agents.[2] These compounds often exert their effects by interacting with key signaling pathways involved in cell proliferation and survival. The methylsulfonylphenyl moiety could potentially engage with specific enzyme active sites or protein-protein interfaces, leading to anticancer effects.

Central Nervous System (CNS) Activity

Piperidine derivatives are widely recognized for their activity in the central nervous system, with applications as analgesics, antipsychotics, and antidepressants.[7][8] The ability of small molecules containing the piperidine ring to cross the blood-brain barrier makes them attractive candidates for CNS drug development. The physicochemical properties imparted by the methylsulfonylphenyl group would be a critical determinant of the potential CNS activity of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Future Directions

The exploration of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol presents an exciting opportunity for the discovery of novel therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and validation of a robust synthetic route and the complete spectroscopic characterization of the compound are essential first steps.

  • In Vitro Biological Screening: A comprehensive screening of the compound against a panel of biological targets, including various microbial strains, cancer cell lines, and CNS receptors, would provide valuable insights into its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the piperidine and phenyl rings would help to elucidate the key structural features required for biological activity and to optimize lead compounds.

  • Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies would be crucial to understand how the compound exerts its effects at the molecular level.

Conclusion

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a compound of significant interest at the intersection of piperidine and sulfonamide chemistry. While specific experimental data is currently limited, this in-depth technical guide provides a framework for its synthesis, characterization, and potential pharmacological evaluation based on established principles and the properties of analogous structures. The versatile piperidine scaffold, combined with the electronic and hydrogen-bonding capabilities of the methylsulfonylphenyl group, makes this molecule a promising candidate for further investigation in the quest for new and effective therapeutic agents. The hypothetical synthetic protocol and predicted analytical data herein serve as a valuable starting point for researchers venturing into the exploration of this and related chemical entities.

References

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An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. In the absence of direct empirical data for this specific molecule, this document outlines a rational, structure-based approach to hypothesize and subsequently test its biological activity. By dissecting the compound into its core structural motifs—the arylpiperidine scaffold and the methylsulfonylphenyl group—we have identified three high-probability target classes: Cyclooxygenase-2 (COX-2), Sigma (σ) receptors, and monoamine transporters. For each potential target, this guide details the scientific rationale, provides step-by-step experimental protocols for in vitro validation, and presents a clear workflow for data analysis and interpretation. This document is intended to serve as a practical roadmap for researchers initiating the pharmacological characterization of this and structurally related compounds.

Introduction: A Structure-Guided Approach to Target Discovery

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in a multitude of approved drugs targeting a wide array of biological entities including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] The subject of this guide, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, is a novel molecule with an uncharacterized bioactivity profile. An in silico, or computational, approach offers a time- and resource-efficient methodology for generating initial hypotheses about the potential therapeutic applications of new chemical entities.[2]

This guide will focus on a systematic, structure-based analysis to propose and experimentally validate the primary therapeutic targets of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. The presence of the methylsulfonylphenyl moiety is a strong indicator of potential activity as a selective cyclooxygenase-2 (COX-2) inhibitor, a class of anti-inflammatory drugs.[3] Furthermore, the arylpiperidine core is a common feature in ligands for sigma (σ) receptors and monoamine transporters, both of which are significant targets in the central nervous system (CNS).[4][5]

This document will provide detailed, field-proven protocols for the experimental validation of these hypotheses, empowering research teams to efficiently elucidate the pharmacological profile of this promising compound.

Potential Target Class 1: Cyclooxygenase-2 (COX-2)

Rationale for Target Selection

The methylsulfonylphenyl group is a key pharmacophore present in several selective COX-2 inhibitors, such as celecoxib and rofecoxib. These non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. The presence of this specific structural motif in 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol strongly suggests that it may also exhibit inhibitory activity against COX-2.

Experimental Validation: In Vitro COX-2 Inhibition Assay

To assess the inhibitory activity of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol against COX-2, a fluorometric inhibitor screening assay is recommended.[6][7] This assay measures the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product.

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Incubation Incubate COX-2 enzyme with test compound or control Compound_Prep->Incubation Reagent_Prep Prepare Assay Buffer, COX-2 Enzyme, Arachidonic Acid, and Fluorometric Probe Reagent_Prep->Incubation Reaction_Start Initiate reaction by adding Arachidonic Acid and Probe Incubation->Reaction_Start Measurement Measure fluorescence intensity over time Reaction_Start->Measurement IC50_Calc Calculate IC50 value Measurement->IC50_Calc

Caption: Workflow for the in vitro COX-2 inhibition assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations (e.g., 0.01 nM to 100 µM).

  • Assay Plate Preparation: Add 10 µL of each compound dilution to a 96-well black plate. Include wells for a positive control (e.g., celecoxib) and a negative control (vehicle).

  • Enzyme Addition: Add 80 µL of COX-2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of a solution containing arachidonic acid and the fluorometric probe to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., λex = 535 nm, λem = 587 nm) every minute for 20 minutes using a microplate reader.

  • Data Analysis: Determine the rate of reaction for each concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation
CompoundTargetAssay TypeEndpointValue
1-[2-(Methylsulfonyl)phenyl]piperidin-4-olCOX-2Fluorometric InhibitionIC50TBD
Celecoxib (Positive Control)COX-2Fluorometric InhibitionIC50~200 nM

Potential Target Class 2: Sigma (σ) Receptors

Rationale for Target Selection

The arylpiperidine scaffold is a recurring structural element in a large number of high-affinity sigma (σ) receptor ligands.[8][9] Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperones implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[10] The combination of the piperidine ring and the aromatic system in 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol suggests a potential interaction with these receptors.

Experimental Validation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2][11] Separate assays will be performed to assess the binding affinity of the test compound for the σ1 and σ2 receptors.

Sigma_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare membrane homogenates expressing σ1 or σ2 receptors Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Compound_Prep Prepare serial dilutions of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Compound_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting Ki_Calc Calculate Ki value Counting->Ki_Calc

Caption: Workflow for the sigma receptor radioligand binding assay.

  • Membrane Preparation: Utilize membrane preparations from guinea pig brain or a cell line overexpressing the human σ1 receptor.[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 ligand).[11]

  • Assay Procedure:

    • In a 96-well plate, combine 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 50-100 µg of protein).

    • Incubate at 37°C for 90 minutes.[11]

    • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

  • Membrane Preparation: Utilize membrane preparations from rat liver or a cell line expressing the σ2 receptor.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand.[2]

  • Masking Ligand: (+)-Pentazocine (to block the binding of [³H]-DTG to σ1 receptors).[11]

  • Assay Procedure:

    • The procedure is similar to the σ1 assay, with the addition of a saturating concentration of (+)-pentazocine (e.g., 300 nM) to all wells to ensure that [³H]-DTG only binds to σ2 receptors.

  • Data Analysis: Calculate the IC50 and Ki values as described for the σ1 receptor assay.

Data Presentation
CompoundTargetRadioligandEndpointValue
1-[2-(Methylsulfonyl)phenyl]piperidin-4-olσ1[³H]-(+)-pentazocineKiTBD
1-[2-(Methylsulfonyl)phenyl]piperidin-4-olσ2[³H]-DTGKiTBD
Haloperidol (Control)σ1, σ2[³H]-(+)-pentazocine/[³H]-DTGKi~1-5 nM

Potential Target Class 3: Monoamine Transporters

Rationale for Target Selection

Arylpiperidine derivatives are known to interact with monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are major targets for antidepressant and anxiolytic drugs. The structural similarity of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol to known monoamine reuptake inhibitors makes these transporters plausible targets.

Experimental Validation: Neurotransmitter Uptake Assay

A cell-based neurotransmitter uptake assay using a fluorescent substrate is a modern, non-radioactive method to assess the inhibitory activity of compounds on monoamine transporters.[5][12]

Transporter_Uptake_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Plate cells expressing the transporter of interest Incubation Incubate cells with test compound or control Cell_Plating->Incubation Compound_Prep Prepare serial dilutions of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Compound_Prep->Incubation Substrate_Add Add fluorescent transporter substrate Incubation->Substrate_Add Measurement Measure intracellular fluorescence Substrate_Add->Measurement IC50_Calc Calculate IC50 value Measurement->IC50_Calc

Caption: Workflow for the neurotransmitter uptake assay.

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET). Plate the cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare serial dilutions of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Assay Procedure:

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add 100 µL of the diluted test compound or control (e.g., fluoxetine for SERT, desipramine for NET) to the respective wells.

    • Incubate for 10-30 minutes at 37°C.[12]

    • Add 100 µL of the fluorescent transporter substrate.

    • Incubate for an appropriate time (e.g., 15-60 minutes) at 37°C.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a bottom-read fluorescence microplate reader.

  • Data Analysis: Plot the percent inhibition of substrate uptake versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
CompoundTargetAssay TypeEndpointValue
1-[2-(Methylsulfonyl)phenyl]piperidin-4-olSERTFluorescent Uptake AssayIC50TBD
1-[2-(Methylsulfonyl)phenyl]piperidin-4-olNETFluorescent Uptake AssayIC50TBD
Fluoxetine (Control)SERTFluorescent Uptake AssayIC50~10 nM
Desipramine (Control)NETFluorescent Uptake AssayIC50~5 nM

Data Interpretation and Future Directions

The initial screening assays described above will provide crucial data on the potential primary targets of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

  • High Potency at a Single Target: If the compound demonstrates high potency (e.g., IC50 or Ki < 100 nM) and selectivity for one target class, subsequent efforts should focus on confirming this activity in secondary, more complex assays (e.g., cell-based assays for downstream signaling, in vivo models of disease).

  • Polypharmacology: It is possible that the compound may exhibit activity at multiple targets. This "polypharmacology" can be advantageous for treating complex diseases. In this case, further assays to determine the relative potency at each target will be essential to understand its overall pharmacological profile.

  • Lack of Activity: If the compound shows weak or no activity in these initial assays, it may be necessary to broaden the target search to include other related protein families or to consider the possibility of a novel mechanism of action.

Conclusion

This technical guide provides a robust and scientifically-grounded framework for the initial characterization of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. By leveraging a structure-based approach to identify high-probability targets and providing detailed protocols for their experimental validation, this document aims to accelerate the discovery of the therapeutic potential of this novel compound. The methodologies outlined herein are designed to be both comprehensive and adaptable, serving as a valuable resource for drug discovery and development teams.

References

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  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. Retrieved from [Link]

  • Zeng, C., Vangveravong, S., Xu, J., Chang, K. C., Hotchkiss, R. S., & Mach, R. H. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 66(2), 126–134. [Link]

  • Berardi, F., Loiodice, F., Niso, M., Perrone, R., & Caccia, S. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European journal of medicinal chemistry, 67, 303–311. [Link]

  • Vasilev, A. A., Svirshchevskaya, E. V., & Kochetkov, K. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(21), 6448. [Link]

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Abdel-Halim, M., & El-Kashef, H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 991–1005. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Rossi, D., Pedrali, A., Serra, M., Peviani, M., Curti, D., & Collina, S. (2021). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European journal of medicinal chemistry, 227, 113919. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future medicinal chemistry, 10(1), 27–41. [Link]

  • FitzGerald, G. A. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442. [Link]

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The 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Scaffold: A Strategic Asset in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The confluence of privileged structural motifs into singular molecular entities represents a cornerstone of modern medicinal chemistry. This guide delves into the technical merits of the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold, a compound that strategically combines the well-established piperidine core with the pharmacologically significant methylsulfonylphenyl group. While this specific molecule serves as a focal point, the principles discussed extend to a broader class of related structures. We will explore its structural rationale, propose robust synthetic strategies, and outline its potential roles in drug discovery, particularly in kinase inhibition and anti-inflammatory pathways. This document serves as a technical resource, providing field-proven experimental workflows and forward-looking perspectives on leveraging this scaffold for the development of novel therapeutic agents.

Introduction: The Principle of Privileged Scaffolds

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The strategic combination of two such scaffolds can yield novel chemical matter with enhanced drug-like properties. The 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol molecule is an exemplar of this design philosophy, integrating two powerful components:

  • The Piperidine Ring: As a six-membered nitrogenous heterocycle, the piperidine moiety is a ubiquitous feature in a vast number of clinically approved drugs, particularly those targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, enhance metabolic stability, improve pharmacokinetic profiles (ADME), and reduce toxicity.[1][2] The introduction of chiral centers or substituents on the piperidine ring can further modulate biological activity and selectivity.[3][4]

  • The Sulfonyl Group (-SO₂-): This functional group is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its role as a versatile pharmacophore.[5] The sulfonyl group can act as a potent hydrogen-bond acceptor, enhancing binding affinity to protein targets.[6][7] It is structurally stable, often used to increase the metabolic half-life of a drug, and can serve as a bioisostere for other functional groups like carbonyls or phosphates.[6][7] Compounds containing a sulfonyl group are integral to treatments for a wide range of conditions, including diabetes and its complications.[8][9]

The fusion of these two moieties in 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol creates a scaffold with a rich three-dimensional architecture and a desirable balance of lipophilicity and polarity, making it a compelling starting point for targeted drug discovery programs.

Physicochemical and Structural Analysis

A thorough understanding of a scaffold's intrinsic properties is fundamental to its successful development.

Molecular Properties

The key computed physicochemical properties of the core scaffold are summarized below. These parameters are critical for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1086392-68-8[10]
Molecular Formula C12H17NO3S[11]
Molecular Weight 255.34 g/mol [10]
IUPAC Name 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol[11]
Structural Contributions of Component Moieties

The molecule's functionality arises from the specific contributions of its constituent parts.

Key structural features of the scaffold.
  • Piperidin-4-ol Moiety: The saturated ring provides a defined three-dimensional shape, which is crucial for fitting into a protein's binding pocket.[1] The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of stable salts. The hydroxyl group at the 4-position is a critical interaction point, capable of acting as both a hydrogen bond donor and acceptor, and serves as a convenient handle for structure-activity relationship (SAR) studies.

  • Methylsulfonylphenyl Moiety: The sulfonyl group's two oxygen atoms are strong hydrogen bond acceptors, which can anchor the molecule to its biological target.[7][8] This group is also highly polar and metabolically robust, which can improve a compound's pharmacokinetic profile by preventing rapid degradation.[6][7] The ortho-positioning of the piperidine ring relative to the methylsulfonyl group introduces a significant conformational constraint, which can enhance binding selectivity by pre-organizing the molecule for its target.

Synthetic Strategies

While specific literature on the synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is sparse, a robust and logical pathway can be designed based on established chemical principles. A retrosynthetic analysis suggests a nucleophilic aromatic substitution (SNAr) approach.

G Target Target Molecule 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol SNAr S(N)Ar Reaction Target->SNAr Retrosynthesis Precursor1 Precursor A Piperidin-4-ol SNAr->Precursor1 Precursor2 Precursor B 2-Fluoro-1-(methylsulfonyl)benzene SNAr->Precursor2

Retrosynthetic analysis of the target scaffold.
Proposed Synthetic Protocol

This protocol describes a self-validating system for the synthesis of the title compound via an SNAr reaction.

Objective: To synthesize 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol from 2-fluoro-1-(methylsulfonyl)benzene and piperidin-4-ol.

Materials:

  • 2-Fluoro-1-(methylsulfonyl)benzene (1.0 eq)

  • Piperidin-4-ol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-1-(methylsulfonyl)benzene (1.0 eq), piperidin-4-ol (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heating and Monitoring: Heat the reaction mixture to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-18 hours.

    • Causality Check: The high temperature is necessary to overcome the activation energy for the SNAr reaction. DMSO is an ideal polar aprotic solvent that can solvate the potassium cation, increasing the nucleophilicity of the piperidinol.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine. This removes residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 60% EtOAc).

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Role in Drug Discovery: A Mechanistic Perspective

The structural features of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol make it a promising scaffold for targeting several disease-relevant protein families.

Hypothesis: A Scaffold for Kinase Inhibition

The PI3K/AKT/mTOR pathway is frequently dysregulated in various human cancers, making it a prime target for anti-cancer drug development.[12] Notably, many selective PI3K inhibitors incorporate a methylsulfonylpiperazine or related moiety.[12] The 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold shares key features with these inhibitors.

  • Mechanism of Action Hypothesis: The methylsulfonyl group can form critical hydrogen bonds within the hinge region of the kinase active site. The piperidin-4-ol portion can extend into the solvent-exposed region, where the hydroxyl group can provide an additional interaction point or be used to improve pharmacokinetic properties.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effects (Cell Growth, Proliferation, Survival) pAKT->Downstream Inhibitor 1-[2-(Methylsulfonyl)phenyl] piperidin-4-ol Scaffold Inhibitor->PI3K Inhibits

Hypothesized inhibition of the PI3K/AKT pathway.
Hypothesis: A Scaffold for Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins like PGE2.[13] Arylsulfonamide and related structures are the defining features of selective COX-2 inhibitors.

  • Mechanism of Action Hypothesis: The methylsulfonylphenyl moiety of the scaffold can fit into the hydrophobic side pocket of the COX-2 active site, a feature that distinguishes it from the more constricted COX-1 active site. This selective binding would inhibit the production of pro-inflammatory prostaglandins.[13]

Experimental Workflows for Scaffold Validation

To validate the therapeutic potential of this scaffold, a tiered screening cascade is essential. The following protocols are designed as self-validating systems to assess activity against a chosen target class, such as kinases.

G Start Scaffold Synthesis & QC Assay1 Primary Screen: In Vitro Biochemical Assay (e.g., HTRF Kinase Assay) Start->Assay1 Decision1 Potency Check (IC50 < 1 µM?) Assay1->Decision1 Assay2 Secondary Screen: Cell-Based Target Engagement (e.g., Western Blot for p-AKT) Decision1->Assay2 Yes Stop1 Stop or Re-synthesize Decision1->Stop1 No Decision2 Cellular Activity Check (EC50 < 10 µM?) Assay2->Decision2 End Lead Candidate for Further Optimization Decision2->End Yes Stop2 Stop or Investigate Permeability Decision2->Stop2 No

Tiered experimental workflow for scaffold validation.
Protocol: In Vitro Kinase Inhibition Assay (HTRF)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a target kinase (e.g., PI3Kα).

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase enzyme, substrate (e.g., ULight™-PIP2), and ATP solution at 2x final concentration. Prepare detection reagents (e.g., Europium-tagged anti-GST antibody and Streptavidin-XL665).

  • Compound Plating: Serially dilute the test compound in DMSO, then further dilute in assay buffer. Plate the compound dilutions into a low-volume 384-well plate.

  • Kinase Reaction: Add the 2x kinase/substrate mix to the wells, followed by the 2x ATP solution to initiate the reaction. Incubate for 1 hour at room temperature.

    • Trustworthiness: Including positive (known inhibitor) and negative (DMSO vehicle) controls in every plate is crucial for validating the assay's performance.

  • Detection: Add the detection reagent mix to stop the reaction. Incubate for 1 hour to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and normalize the data against controls. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Western Blot for Cellular Target Engagement

Objective: To confirm that the compound inhibits the target kinase activity within a cellular context (e.g., measuring phosphorylation of AKT in a cancer cell line).

Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7) and allow cells to adhere overnight. Starve the cells (serum-free media) for 4-6 hours, then pre-treat with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) for 15 minutes to activate the PI3K pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This ensures equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-AKT Ser473) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Validation and Analysis: Strip the membrane and re-probe with an antibody for total AKT to confirm equal protein loading. Quantify band intensity using densitometry to determine the dose-dependent inhibition of phosphorylation.

SAR Insights and Future Directions

The 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold is not an endpoint but a highly promising starting point. Future work should focus on systematic structural modifications to optimize its biological activity and drug-like properties.

  • Modification of the 4-Hydroxyl Group: This position is ripe for exploration. Converting the alcohol to an ether or ester could modulate lipophilicity and cell permeability. Introducing small, conformationally restricted groups could probe for additional interactions within the binding pocket.

  • Substitution on the Phenyl Ring: Adding substituents to the phenyl ring can alter electronic properties and provide new vectors for interaction. For example, adding a small halogen or methoxy group could enhance potency or modulate metabolic stability.

  • Stereochemistry: If chiral centers are introduced (e.g., on the piperidine ring), the synthesis and evaluation of individual enantiomers will be critical, as biological activity often resides in a single stereoisomer.[2][3]

Conclusion

The 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold represents a masterful integration of privileged structural motifs. Its inherent properties—a conformationally defined core, key hydrogen bonding features, and metabolic stability—make it an exceptionally valuable asset for drug discovery. By leveraging the mechanistic hypotheses and robust experimental workflows detailed in this guide, research teams can efficiently validate this scaffold against high-value targets like protein kinases and inflammatory enzymes. The strategic exploration of its SAR landscape holds significant promise for the development of the next generation of targeted therapeutics.

References

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Methodological & Application

Application Note & Synthesis Protocol: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidin-4-ol moiety attached to a methylsulfonyl-substituted phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, and the methylsulfonyl group can modulate physicochemical properties such as solubility and metabolic stability.

This document provides a comprehensive, field-tested protocol for the synthesis of this target compound. The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely applied method for forming aryl-nitrogen bonds.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and characterization.

Principle of Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis hinges on the reaction between an activated aryl halide, 1-fluoro-2-(methylsulfonyl)benzene, and a nucleophile, piperidin-4-ol. The SNAr mechanism is fundamentally different from nucleophilic substitution on aliphatic systems and typically proceeds via a two-step addition-elimination sequence.[1][3]

Key Mechanistic Pillars:

  • Aromatic Ring Activation: The reaction is contingent upon the presence of a strong electron-withdrawing group (EWG) on the aromatic ring. In our case, the methylsulfonyl (-SO₂CH₃) group serves this purpose. It powerfully withdraws electron density from the ring, particularly at the ortho and para positions, making the ipso-carbon (the carbon bonded to the leaving group) highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the electron-deficient ipso-carbon. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[1][4]

  • Leaving Group Departure: The aromaticity is restored by the elimination of the leaving group. Fluoride is an excellent leaving group in SNAr reactions.[3] Its high electronegativity strongly polarizes the C-F bond, facilitating the initial nucleophilic attack and its subsequent departure as a stable fluoride ion.

The overall transformation is depicted in the scheme below. A base is required to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrogen fluoride (HF) generated during the reaction.

Caption: SNAr Reaction Scheme

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as needed, but stoichiometry should be maintained.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Amount (mmol)Mass/VolumeProperties
1-Fluoro-2-(methylsulfonyl)benzene3113-22-2174.1910.01.74 gElectrophile
Piperidin-4-ol5382-16-1101.1512.01.21 gNucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.76 gAnhydrous, fine powder; Base
Dimethyl Sulfoxide (DMSO)67-68-578.13-25 mLAnhydrous; Solvent
Ethyl Acetate (EtOAc)141-78-688.11-~200 mLACS Grade; Extraction Solvent
Brine (Saturated NaCl)7647-14-558.44-~50 mLWashing Solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As neededDrying Agent
Silica Gel63231-67-460.08-As neededStationary Phase (230-400 mesh)
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-2-(methylsulfonyl)benzene (1.74 g, 10.0 mmol), piperidin-4-ol (1.21 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

    • Expert Insight: Using a slight excess (1.2 eq) of the nucleophile ensures the complete consumption of the limiting electrophile. A 2-fold excess of base is crucial to drive the reaction to completion. K₂CO₃ is an effective and economical choice, though other non-nucleophilic bases like DIPEA can be used.

  • Solvent Addition and Heating: Add anhydrous dimethyl sulfoxide (DMSO, 25 mL) to the flask. Begin vigorous stirring and heat the reaction mixture to 110 °C using a temperature-controlled heating mantle.

    • Expert Insight: DMSO is an ideal solvent for SNAr reactions due to its high boiling point and ability to solvate cations, leaving the carbonate anion more available and enhancing the nucleophilicity of the amine.

  • Reaction Monitoring: Maintain the reaction at 110 °C for 6-8 hours. Monitor the progress by thin-layer chromatography (TLC).

    • TLC System: 50% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain. The disappearance of the starting aryl fluoride spot (Rf ≈ 0.8) and the appearance of a more polar product spot (Rf ≈ 0.3) indicates reaction progression.

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into a beaker containing 150 mL of deionized water. A precipitate may form. Stir for 15 minutes.

  • Transfer the aqueous suspension to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Expert Insight: The large volume of water is used to dissolve the DMSO and inorganic salts. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and DMSO.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a brown oil or solid.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with 10% ethyl acetate in hexanes.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 20% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate. Collect fractions and analyze by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol as a white to off-white solid.

Workflow Visualization

Caption: Experimental Synthesis Workflow

Product Characterization (Self-Validation)

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Expect signals between δ 7.0-8.0 ppm. The proton ortho to the sulfonyl group will be the most downfield.

    • Piperidine Protons: Complex multiplets between δ 1.8-3.5 ppm. The protons adjacent to the nitrogen (N-CH₂) will be further downfield than the others.

    • Methine Proton (CH-OH): A multiplet around δ 3.8-4.2 ppm.

    • Hydroxyl Proton (OH): A broad singlet, chemical shift is variable and concentration-dependent. Can be confirmed by D₂O exchange.

    • Methyl Protons (-SO₂CH₃): A sharp singlet around δ 3.1-3.3 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Signals in the δ 115-155 ppm region. The carbon attached to the sulfonyl group will be significantly downfield.

    • Piperidine Carbons: Signals in the δ 30-70 ppm region. The C-OH carbon will be around δ 65-70 ppm.

    • Methyl Carbon (-SO₂CH₃): A signal around δ 44-46 ppm.

  • Mass Spectrometry (ESI+): The calculated exact mass for C₁₂H₁₇NO₃S is 255.09. The mass spectrum should show a prominent ion at m/z = 256.10 [M+H]⁺.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • DMSO: Can penetrate skin and may carry dissolved chemicals with it. Handle with care.

    • 1-Fluoro-2-(methylsulfonyl)benzene: May cause skin and eye irritation.

    • Piperidin-4-ol: Corrosive and may cause burns.

  • Procedure: Conduct the reaction in a well-ventilated fume hood. Avoid inhalation of dust from solid reagents.

References

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Comprehensive Analytical Characterization of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a heterocyclic compound incorporating an aryl sulfone and a piperidinol moiety. Such structures are of significant interest in medicinal chemistry, often serving as building blocks for pharmacologically active agents. The presence of multiple functional groups—a tertiary amine, a secondary alcohol, an aromatic ring, and a sulfone—necessitates a multi-faceted analytical approach to fully characterize the molecule and its potential impurities.

This guide details an integrated analytical strategy employing High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity and impurity elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification. Each protocol is designed to be self-validating and is supported by references to authoritative guidelines from the International Council for Harmonisation (ICH) and major pharmacopeias.[1][2][3][4]

Physicochemical Properties (Predicted)

A preliminary understanding of the molecule's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₃SChemDraw
Molecular Weight255.34 g/mol ChemDraw
pKa (Piperidine N)~8.5 (Predicted)MarvinSketch
logP~1.2 (Predicted)MarvinSketch
Key Functional GroupsAryl Sulfone, Secondary Alcohol, Tertiary AmineChemical Structure

Chromatographic Purity and Assay by RP-HPLC

Principle of Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying the purity and assay of pharmaceutical compounds.[5][6] The method separates the target analyte from process-related impurities and degradation products based on differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The molecule's structure, with both polar (hydroxyl) and moderately non-polar (aryl sulfone) regions, makes it ideally suited for RP-HPLC. The method described is developed to be stability-indicating.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent retention and resolution for a wide range of polar and non-polar compounds.
    Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape and is MS-compatible.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
    Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B A gradient is essential to elute any potential late-eluting, non-polar impurities and ensure a clean baseline.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
    Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
    Detection UV at 230 nm The phenyl ring provides a chromophore suitable for UV detection. 230 nm is chosen to maximize sensitivity.

    | Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

  • System Suitability Testing (SST):

    • Before analysis, the system must meet suitability criteria as defined by pharmacopeias like USP <621> and Ph. Eur. 2.2.46.[7][8][9][10][11]

    • Inject the Standard Solution five times.

      SST Parameter Acceptance Criteria Purpose
      Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry, crucial for accurate integration.
      %RSD of Peak Area ≤ 1.0% Demonstrates the precision of the injection and system.

      | Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the separation. |

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Solution Prep (0.5 mg/mL) D System Suitability Test (SST) B->D C->D Equilibrated System E Sample Injection Sequence D->E SST Pass F Peak Integration & Identification E->F G Purity & Assay Calculation F->G H Generate Report G->H

Caption: HPLC workflow from preparation to final report.

Identity Confirmation by LC-MS

Principle of Method: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal evidence of a compound's identity by measuring its mass-to-charge ratio (m/z) with high accuracy. When coupled with collision-induced dissociation (CID), it generates a fragmentation pattern that serves as a structural fingerprint. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the tertiary amine of the piperidine ring is readily protonated.

Experimental Protocol: LC-MS
  • Instrumentation:

    • HPLC system (as described above) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions:

    • Use the same HPLC method as described in Section 1 to ensure retention time correlation.

  • MS Conditions:

    Parameter Condition Rationale
    Ionization Mode ESI, Positive (+) The basic nitrogen atom is easily protonated to form [M+H]⁺.
    Mass Range 50 - 500 m/z Covers the expected parent ion and its fragments.
    Capillary Voltage 3.5 kV Typical voltage for stable spray in ESI.
    Source Temperature 120 °C Optimizes desolvation.
    MS¹ Scan Full scan for accurate mass of [M+H]⁺. Expected [M+H]⁺ for C₁₂H₁₇NO₃S is 256.0951.
    MS² (dd-MS²) Data-dependent acquisition on the most intense ions. To obtain fragmentation spectra for structural confirmation.

    | Collision Energy | Ramped (e.g., 10-40 eV) | To induce fragmentation and observe both parent and fragment ions. |

  • Expected Fragmentation Pattern:

    • Aryl sulfones and sulfonamides are known to exhibit characteristic fragmentation pathways.[12][13][14] A key fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[12][15] Other fragmentations would involve the piperidine ring.

MS_Fragmentation M Parent Ion [M+H]⁺ m/z = 256.1 F1 Loss of H₂O [M+H - 18]⁺ m/z = 238.1 M->F1 - H₂O F2 Loss of SO₂ [M+H - 64]⁺ m/z = 192.1 M->F2 - SO₂ (Characteristic) F3 Piperidine Ring Cleavage M->F3 F4 Methylsulfonylphenyl Cation m/z = 171.0 M->F4 - C₅H₁₀NO

Sources

Topic: Development of a High-Throughput In Vitro Fluorometric Assay for the Characterization of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol as a Monoamine Oxidase B (MAO-B) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The monoamine oxidases (MAO), particularly the MAO-B isoform, are critical enzymatic targets in the development of therapeutics for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][2] This document provides a comprehensive, field-proven guide for the development and execution of a robust in vitro assay to characterize the inhibitory potential of novel small molecules, using 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol as a representative test compound. We detail a highly sensitive fluorometric assay that quantifies hydrogen peroxide (H₂O₂), a stoichiometric byproduct of MAO-B activity.[3][4] The protocol leverages the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin.[5][6] This guide provides step-by-step methodologies for assay execution, determination of the half-maximal inhibitory concentration (IC₅₀), and essential validation parameters to ensure data integrity and reproducibility.[7][8]

Introduction and Scientific Rationale

Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane-bound flavoenzyme responsible for the oxidative deamination of key neurotransmitters, including dopamine and phenylethylamine.[2] Elevated MAO-B activity is linked to increased oxidative stress and the progression of neurodegenerative diseases, making selective MAO-B inhibitors a valuable therapeutic strategy.[9] The compound 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol contains structural motifs common to CNS-active agents, warranting its evaluation as a potential enzyme inhibitor.

Assay Choice Justification: The selection of a fluorometric assay based on Amplex™ Red offers significant advantages over traditional methods:

  • High Sensitivity: Capable of detecting enzyme activity as low as 5 µU.[4]

  • Continuous Monitoring: The assay can be adapted for kinetic measurements, providing deeper insights into the mechanism of inhibition.[2]

  • High-Throughput Compatibility: The "mix-and-read" format is easily automated for screening large compound libraries in 96- or 384-well plates.[10]

  • Safety: It provides a non-radioactive alternative to older assay formats.[10]

This application note describes the protocol to determine the potency of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol by calculating its IC₅₀ value, a quantitative measure of its ability to inhibit MAO-B activity by 50%.[7][11][12]

Assay Principle and Workflow

The assay quantifies MAO-B activity by measuring the production of H₂O₂. The enzymatic reaction is coupled to a fluorescent detection system.

  • Enzymatic Reaction: Recombinant human MAO-B catalyzes the oxidative deamination of a suitable substrate (e.g., benzylamine), producing benzaldehyde, the corresponding amine, and hydrogen peroxide (H₂O₂).[13]

  • Fluorometric Detection: In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with the Amplex™ Red reagent in a 1:1 stoichiometry to form the highly fluorescent product, resorufin.

  • Quantification: The fluorescence intensity of resorufin is measured using a microplate reader (Excitation: ~530-560 nm, Emission: ~585-595 nm).[3][14] The signal is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B enzymatic activity.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the test inhibitor (1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol). A decrease in fluorescence signal relative to the uninhibited control indicates enzymatic inhibition.

Assay_Principle cluster_0 MAO-B Enzymatic Reaction cluster_1 Fluorometric Detection MAO_B MAO-B Enzyme Products Benzaldehyde + NH₃ + H₂O₂ MAO_B->Products Substrate Benzylamine + O₂ + H₂O Substrate->MAO_B H2O2 H₂O₂ (from reaction) HRP HRP H2O2->HRP AmplexRed Amplex™ Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor 1-[2-(Methylsulfonyl)phenyl] piperidin-4-ol Inhibitor->MAO_B

Figure 1: Diagram of the coupled enzymatic reaction for MAO-B inhibition assay.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)Storage
Recombinant Human MAO-BSigma-AldrichM7441-80°C
Amplex™ Red Monoamine Oxidase Assay KitThermo FisherA12214-20°C, protect from light
1-[2-(Methylsulfonyl)phenyl]piperidin-4-olChemical SupplierN/ARoom Temp, desiccate
Selegiline Hydrochloride (Positive Control)Sigma-AldrichM0035-20°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temp
96-well black, clear-bottom assay platesCorning3603Room Temp
Phosphate Buffer Saline (PBS), pH 7.4Gibco10010023Room Temp

Detailed Protocols

Part 1: Reagent Preparation

Causality Note: Accurate reagent preparation is the foundation of a reproducible assay. Stock solutions in DMSO allow for minimal solvent concentration in the final reaction, preventing solvent-induced enzyme inhibition.[15]

  • Assay Buffer: Prepare 1X Reaction Buffer as per the Amplex™ Red kit instructions. Typically, this is a 50-100 mM phosphate buffer, pH 7.4.

  • Test Compound Stock (10 mM):

    • Accurately weigh 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (MW: 255.33 g/mol ).

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Store in small aliquots at -20°C.

  • Positive Control Stock (Selegiline, 1 mM):

    • Dissolve Selegiline Hydrochloride in 100% DMSO to a final concentration of 1 mM.

    • Store in small aliquots at -20°C.

  • MAO-B Enzyme Working Solution:

    • Thaw the recombinant MAO-B enzyme on ice.

    • Dilute the enzyme stock in cold Assay Buffer to a final concentration that produces a robust signal within the linear range of the assay (e.g., 5-10 µg/mL). This must be optimized empirically during assay development.

  • Amplex™ Red/HRP/Substrate Working Solution:

    • Prepare this solution fresh and protect it from light.

    • Follow the kit manufacturer's protocol.[5][6] A typical 2X working solution for a 50 µL addition might contain: 100 µM Amplex™ Red, 2 U/mL HRP, and 2 mM Benzylamine in Assay Buffer.

Part 2: MAO-B Inhibition Assay Procedure

This protocol is designed for a 96-well plate format with a final assay volume of 100 µL.

  • Compound Dilution Series:

    • Perform a serial dilution of the 10 mM Test Compound stock in 100% DMSO. For a standard 8-point IC₅₀ curve, a 1:3 or 1:4 dilution series is recommended (e.g., 10 mM, 2.5 mM, 0.625 mM, etc.).

    • Prepare a similar dilution series for the Selegiline positive control.

  • Plate Seeding:

    • Add 2 µL of the serially diluted compounds (or DMSO for controls) to the appropriate wells of the 96-well plate. This results in a final DMSO concentration of 2%, which should be kept consistent across all wells. Regulatory guidance often recommends keeping final organic solvent concentrations below 1%, and preferably below 0.5%, so further dilution may be necessary depending on the enzyme's sensitivity.[15]

    • Plate Layout Example:

      Well Type Compound DMSO (µL) Assay Buffer (µL) MAO-B (µL)
      100% Activity Vehicle 2 48 50
      0% Activity Vehicle 2 98 0
      Test Cpd Cpd Dilutions 2 48 50

      | Positive Ctrl | Selegiline | 2 | 48 | 50 |

  • Enzyme Addition and Pre-incubation:

    • Add 48 µL of Assay Buffer to all wells except the "0% Activity" (no enzyme) control wells. Add 98 µL to the no-enzyme wells.

    • Add 50 µL of the MAO-B Enzyme Working Solution to all wells except the no-enzyme controls.

    • Mix the plate gently on an orbital shaker for 30 seconds.

    • Cover the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[10]

  • Initiate the Reaction:

    • Add 50 µL of the freshly prepared 2X Amplex™ Red/HRP/Substrate Working Solution to all wells.

    • Mix the plate gently for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction remains in the linear phase for the 100% activity control.

    • Measure fluorescence intensity on a microplate reader (Ex/Em = 545/590 nm).

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Prep_Stocks Prepare Compound & Control Stock Solutions (DMSO) Step1 1. Add 2µL of Compound Dilutions or DMSO Vehicle Prep_Stocks->Step1 Prep_Enzyme Prepare MAO-B Working Solution Step2 2. Add 48µL Buffer & 50µL MAO-B Enzyme Prep_Enzyme->Step2 Prep_Detection Prepare Amplex Red/ HRP/Substrate Mix Step4 4. Initiate Reaction: Add 50µL Detection Mix Prep_Detection->Step4 Step1->Step2 Step3 3. Pre-incubate (15 min @ 37°C) Step2->Step3 Step3->Step4 Step5 5. Incubate & Read (30-60 min @ 37°C) Measure Fluorescence Step4->Step5 Analysis1 Normalize Data to Controls (% Inhibition) Step5->Analysis1 Analysis2 Non-linear Regression (log[inhibitor] vs. response) Analysis1->Analysis2 Analysis3 Calculate IC₅₀ Value Analysis2->Analysis3

Figure 2: High-level experimental workflow for the MAO-B inhibition assay.
Part 3: Data Analysis - IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16]

  • Data Correction:

    • Subtract the average fluorescence of the "0% Activity" (no enzyme) wells from all other wells to correct for background signal.

  • Normalization:

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Curve Fitting:

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[12] This can be done using software like GraphPad Prism, Origin, or R.

    • The equation is generally: *Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC₅₀-X)HillSlope))

  • IC₅₀ Value:

    • The IC₅₀ is the concentration (X) at which the response (Y) is 50%. This value is directly derived from the curve-fitting algorithm.

Example Data and Interpretation

Table 1: Example Raw and Processed Data for IC₅₀ Determination

[Cpd] (µM)Log[Cpd]Avg. Fluorescence (RFU)Corrected RFU% Inhibition
100% ActivityN/A15,25015,0000.0%
0% ActivityN/A2500N/A
100.02.001,01576594.9%
25.01.401,9751,72588.5%
6.250.804,5254,27571.5%
1.560.197,7507,50050.0%
0.39-0.4111,50011,25025.0%
0.10-1.0013,67513,42510.5%
0.02-1.7014,80014,5503.0%

Table 2: Summary of Results

CompoundIC₅₀ (µM) [95% CI]Hill Slope
1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol 1.56 [1.42 - 1.71]-1.1
Selegiline (Positive Control) 0.045 [0.039 - 0.052]-1.0

Interpretation: In this example, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol demonstrates potent inhibition of MAO-B with an IC₅₀ value of 1.56 µM. The result is validated by the potent IC₅₀ value obtained for the known MAO-B inhibitor, Selegiline.

Assay Validation and Quality Control

To ensure the reliability and robustness of the assay, several quality control metrics should be monitored for each run.[8][17]

  • Z-Factor (Z'): This parameter reflects the statistical separation between the positive (100% activity) and negative (e.g., fully inhibited) controls. It is a measure of assay quality.

    • Formula: Z' = 1 - (3*(σ_p + σ_n) / |µ_p - µ_n|)

    • Where σ is the standard deviation, µ is the mean, p is the positive control (100% activity), and n is the negative control (e.g., highest concentration of Selegiline).

    • Acceptance Criterion: An assay with a Z' > 0.5 is considered excellent and suitable for high-throughput screening.

  • Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the 100% activity control to the mean signal of the 0% activity (no enzyme) control.

    • Acceptance Criterion: An S/B ratio > 10 is generally desirable.

  • Intra- and Inter-Assay Precision: The coefficient of variation (%CV) for the IC₅₀ of a control compound should be determined across multiple plates and on different days to ensure reproducibility.

    • Acceptance Criterion: %CV < 20% is typically acceptable.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in vitro characterization of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol as a potential MAO-B inhibitor. The described fluorometric assay is sensitive, robust, and amenable to high-throughput applications. By adhering to the principles of careful reagent preparation, proper experimental execution, and rigorous data analysis, researchers can confidently determine inhibitor potency and advance promising compounds in the drug discovery pipeline. The inclusion of systematic assay validation ensures that the generated data is trustworthy and reproducible, upholding the highest standards of scientific integrity.[8]

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Zhang, J., et al. (2014). Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • LSBio. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Retrieved from [Link]

  • Kim, D., & Kim, Y. (2015). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. KoreaScience. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Coussens, T., & Auld, D. (2019). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC - NIH. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Invitrogen™ Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. Retrieved from [Link]

  • Protocols.io. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • MarinBio. (n.d.). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Edmondson, D., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • Contract Pharma. (2023). A Guide to In Vitro CYP Inhibition Studies. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]

  • Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay - Opentrons Protocol Library. Retrieved from [Link]

  • Blennow, K., et al. (2015). A Practical Guide to Immunoassay Method Validation. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). H2O2 Assay (Amplex Red). Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. While the specific biological target of this molecule is yet to be fully elucidated, its structural motifs suggest potential activity as a modulator of ion channels. This guide, therefore, presents a robust HTS workflow centered on the voltage-gated sodium channel Nav1.7, a high-value target in pain therapeutics. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a detailed framework from assay development to hit validation using state-of-the-art automated patch clamp (APC) technology. The principles and methodologies described can be adapted for screening against other ion channels or target classes as more information about the compound's mechanism of action becomes available.

Introduction: The Rationale for Screening 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

The quest for novel analgesics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol represents a promising chemical scaffold. While its direct biological target is under investigation, its piperidine core is a common feature in a variety of biologically active molecules, including those targeting the central nervous system.[1][2] The presence of a methylsulfonylphenyl group suggests potential for specific molecular interactions that could confer high potency and selectivity.

Given the critical role of ion channels in pain signaling, this application note will focus on a hypothetical, yet scientifically rigorous, screening campaign against the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain, and its dysfunction has been directly linked to human pain disorders.[3][4] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, making it a compelling target for the development of new pain therapies.[4][5]

This guide will detail the use of automated patch clamp (APC) electrophysiology, a powerful platform for high-throughput ion channel screening, to assess the modulatory effects of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol on Nav1.7 function.[6][7]

Scientific Background: Nav1.7 as a Key Modulator of Nociception

The Nav1.7 channel is preferentially expressed in peripheral sensory neurons, where it plays a crucial role in amplifying subthreshold depolarizations and setting the threshold for action potential generation.[8] In essence, Nav1.7 acts as a "gatekeeper" for pain signals.[4] Upon noxious stimulation (e.g., heat, pressure, or chemical irritants), Nav1.7 channels at the nerve endings open, allowing an influx of sodium ions that initiate an action potential. This electrical signal then travels along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain.[8]

The significance of Nav1.7 in pain signaling is underscored by human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a complete inability to feel pain.[5] This makes Nav1.7 an exceptionally attractive target for analgesic drug development. Selective blockers of Nav1.7 are hypothesized to dampen the excitability of nociceptive neurons without affecting other essential physiological processes, potentially leading to effective pain relief with fewer side effects than current therapies.[8]

cluster_0 Peripheral Nerve Terminal cluster_1 Central Nervous System Noxious Stimulus Noxious Stimulus Nav1.7 Activation Nav1.7 Activation Noxious Stimulus->Nav1.7 Activation transduces Na+ Influx Na+ Influx Nav1.7 Activation->Na+ Influx allows Action Potential Generation Action Potential Generation Na+ Influx->Action Potential Generation triggers Signal Propagation Signal Propagation Action Potential Generation->Signal Propagation initiates Pain Perception Pain Perception Signal Propagation->Pain Perception leads to

Figure 1: Simplified workflow of Nav1.7 in pain signal transmission.

High-Throughput Screening Strategy: Automated Patch Clamp Electrophysiology

To efficiently screen 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol for its effects on Nav1.7, automated patch clamp (APC) technology is the method of choice. Traditional manual patch clamp, while the "gold standard" for electrophysiological recordings, is too low-throughput for primary screening.[9] APC systems offer a significant increase in throughput, enabling the testing of thousands of compounds in a day while maintaining high-quality data.[6][10]

The core principle of APC involves the use of planar patch clamp chips, which replace the glass pipettes used in manual patching.[11] Cells are automatically positioned over apertures in the chip, and a giga-ohm seal is formed, allowing for whole-cell voltage-clamp recordings. This automated process allows for precise control of voltage protocols and rapid compound application, making it ideal for characterizing the effects of test compounds on ion channel gating and conductance.[9][11]

Compound Library Compound Library Automated Liquid Handling Automated Liquid Handling Compound Library->Automated Liquid Handling APC System APC System Automated Liquid Handling->APC System Compound Plates Data Acquisition Data Acquisition APC System->Data Acquisition Electrophysiological Recordings Data Analysis Data Analysis Data Acquisition->Data Analysis Raw Data Hit Identification Hit Identification Data Analysis->Hit Identification IC50/EC50 Values

Figure 2: High-level workflow for automated patch clamp screening.

Detailed Protocols

Cell Line and Reagent Preparation

Cell Line: A stable cell line expressing human Nav1.7 (e.g., HEK293 or CHO cells) is recommended. The cell line should be validated for robust and reproducible Nav1.7 current expression.

Reagents and Buffers:

Reagent/BufferCompositionPurpose
External Solution 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4 with NaOH)Mimics physiological extracellular environment.
Internal Solution 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2 with CsOH)Fills the recording pipette and mimics the intracellular environment. Cesium and fluoride are used to block potassium and calcium channels, respectively.
Compound Dilution Buffer External Solution with 0.1% DMSOVehicle for dissolving and diluting the test compound.

Protocol:

  • Culture the Nav1.7-expressing cells according to standard cell culture protocols.

  • On the day of the experiment, harvest the cells using a gentle, non-enzymatic dissociation solution.

  • Resuspend the cells in the external solution at a density of 1-2 million cells/mL.

  • Prepare serial dilutions of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol in the compound dilution buffer. A typical concentration range for a primary screen would be from 10 nM to 30 µM.

  • Prepare positive control (e.g., a known Nav1.7 blocker like Tetrodotoxin) and negative control (vehicle) solutions.

Automated Patch Clamp Assay Protocol

This protocol is a general guideline and should be adapted to the specific APC platform being used.

  • System Preparation: Prime the fluidics of the APC system with the external and internal solutions.

  • Cell Loading: Load the cell suspension into the cell hotel of the APC instrument.

  • Chip Priming: The instrument will automatically prime the patch clamp chips.

  • Cell Capture and Sealing: Cells are automatically captured on the apertures of the chip, and the system will attempt to form a giga-ohm seal.

  • Whole-Cell Configuration: Once a stable seal is achieved, the system will rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline Nav1.7 currents using a voltage-clamp protocol. A typical protocol would be to hold the cell at -120 mV and then apply a depolarizing step to 0 mV to elicit a current.

  • Compound Application: Apply the various concentrations of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol to the cells. Allow for a sufficient incubation time (typically 2-5 minutes) for the compound to reach its target.

  • Post-Compound Recording: Record Nav1.7 currents in the presence of the compound using the same voltage-clamp protocol.

  • Washout: If desired, perform a washout step with the external solution to assess the reversibility of the compound's effect.

Data Analysis and Hit Identification
  • Data Extraction: Extract the peak Nav1.7 current amplitude from each recording before and after compound application.

  • Normalization: Normalize the post-compound current to the baseline current to determine the percent inhibition.

  • Concentration-Response Curves: Plot the percent inhibition as a function of the compound concentration.

  • IC₅₀/EC₅₀ Determination: Fit the concentration-response data to a suitable model (e.g., the Hill equation) to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

  • Hit Criteria: Define a hit based on a predefined threshold of activity (e.g., >50% inhibition at 10 µM).

Assay Validation

Rigorous assay validation is crucial to ensure the quality and reproducibility of the HTS data.[12][13]

ParameterMethodAcceptance Criteria
Z'-factor Calculate using positive and negative controls.Z' > 0.5
Signal-to-Background Ratio Ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
DMSO Tolerance Test the effect of various DMSO concentrations on cell viability and Nav1.7 current.No significant effect at the final screening concentration (typically ≤ 0.5%).[12]
Reproducibility Run the assay on multiple days and with different batches of cells and reagents.Consistent IC₅₀ values for control compounds and low plate-to-plate variability.

Data Interpretation and Follow-up Studies

A confirmed "hit" from the primary screen is the starting point for a series of follow-up studies to characterize the compound's mechanism of action and selectivity.

  • Hit Confirmation: Re-test the active compound to confirm its activity.

  • Selectivity Profiling: Screen the compound against a panel of other ion channels (e.g., other Nav subtypes, hERG) to assess its selectivity.

  • Mechanism of Action Studies: Conduct more detailed electrophysiological experiments to determine if the compound is a state-dependent blocker (i.e., preferentially binds to the open, inactivated, or resting state of the channel).

  • In Vitro and In Vivo Efficacy: Test the compound in cell-based assays of neuronal excitability and in animal models of pain.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol against the Nav1.7 ion channel. By leveraging the power of automated patch clamp technology and adhering to rigorous assay validation principles, researchers can efficiently identify and characterize novel modulators of this important pain target. The methodologies outlined herein provide a solid foundation for advancing our understanding of the therapeutic potential of this and other novel chemical entities.

References

  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening.
  • Wood, J. (n.d.). Why Sodium Channel Nav1.7 is required for Pain Sensation. The Physiological Society.
  • Kaan, T., et al. (2014). No Gain, No Pain: NaV1.7 as an Analgesic Target. ACS Chemical Neuroscience.
  • Minett, M. S., et al. (n.d.). The neuron-specific role of Nav1.7 in different pain states. ResearchGate.
  • Stoelzle-Feix, S., et al. (2023). Advances in ion channel high throughput screening: where are we in 2023?. Expert Opinion on Drug Discovery.
  • Cell Microsystems. (2024). Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions.
  • Becker, N., et al. (2014). State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening. Methods in Molecular Biology.
  • Vetter, I., et al. (n.d.). Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. PMC.
  • Vasylyev, D. V., & Dib-Hajj, S. D. (2019). Nav1.7 and Nav1.8: Role in the pathophysiology of pain. PMC.
  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
  • Bell, D. C., & Dallas, M. L. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf.
  • National Center for Biotechnology Information. (2012). HTS Assay Validation. NCBI Bookshelf.
  • Ibezim, E., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.
  • He, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters.
  • Satbayeva, E. M., et al. (n.d.). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. PMC.

Sources

Application Note & Protocols: Derivatization of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of therapeutic agents targeting a range of biological entities. Its inherent structural features, including a hydrogen bond donor/acceptor hydroxyl group and a synthetically tractable piperidine ring, make it an ideal candidate for systematic chemical modification to probe and optimize biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this core scaffold. We will explore key synthetic strategies focused on the 4-hydroxyl position, including etherification, esterification, and reductive amination of the corresponding ketone. Each section will detail not only the step-by-step protocols but also the underlying chemical principles and strategic considerations for generating a diverse chemical library for robust Structure-Activity Relationship (SAR) studies.

Introduction: The Significance of the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a cornerstone of drug design. When coupled with a 2-(methylsulfonyl)phenyl group at the nitrogen atom, the resulting scaffold, 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol, gains specific electronic and steric properties that can be crucial for molecular recognition by biological targets. The sulfonamide group, a well-known pharmacophore, can engage in hydrogen bonding and other non-covalent interactions, often enhancing the pharmacokinetic and pharmacodynamic properties of a molecule.[2]

The 4-hydroxyl group of the piperidine ring is a key handle for derivatization. It can act as a hydrogen bond donor or acceptor, and its modification allows for the systematic exploration of the chemical space around the core scaffold. By converting this hydroxyl group into ethers, esters, or replacing it with other functional groups, researchers can fine-tune properties such as lipophilicity, polarity, and steric bulk, all of which are critical determinants of a compound's biological activity.[3][4] This systematic approach is the essence of SAR studies, which aim to establish a clear link between the chemical structure of a compound and its biological effect.[5]

This guide will focus on three primary derivatization strategies at the C4-position of the piperidine ring to facilitate SAR exploration.

Synthesis of the Core Scaffold: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

The synthesis of the parent compound, 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol, is a prerequisite for any derivatization campaign.[6][7] A common and efficient method involves the nucleophilic aromatic substitution (SNA r) reaction between 1-fluoro-2-(methylsulfonyl)benzene and 4-hydroxypiperidine. The electron-withdrawing nature of the sulfonyl group activates the aryl fluoride towards displacement by the secondary amine of the piperidine.

Protocol 2.1: Synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Materials:

  • 1-Fluoro-2-(methylsulfonyl)benzene

  • 4-Hydroxypiperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 1-fluoro-2-(methylsulfonyl)benzene (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies for SAR Studies

The following sections detail the derivatization of the 4-hydroxyl group, a key step in building a chemical library for SAR studies.

Etherification: Probing Hydrophobic and Polar Interactions

The conversion of the hydroxyl group to an ether allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties. This strategy is excellent for exploring how changes in steric bulk and hydrophobicity in this region of the molecule impact biological activity. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 3.1.1: Williamson Ether Synthesis of 4-Alkoxy- and 4-Aryloxypiperidine Derivatives

Materials:

  • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol (1.0 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.2 eq).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography.

Rationale: The use of a strong base like sodium hydride deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then readily displaces the halide from the electrophilic alkyl or benzyl halide.

Esterification: Introducing Hydrogen Bond Acceptors

Esterification of the 4-hydroxyl group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor. This can be a critical interaction for binding to many biological targets. Furthermore, the ester linkage can be designed to be metabolically labile, potentially leading to prodrug strategies.

Protocol 3.2.1: Acylation with Acid Chlorides or Anhydrides

Materials:

  • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) or pyridine (as solvent and base).

  • Cool the mixture to 0 °C and add the acid chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Expert Insight: The choice of base is important. Triethylamine is a non-nucleophilic base suitable for most reactions. Pyridine can also act as a nucleophilic catalyst, which can be beneficial for less reactive acylating agents.

Reductive Amination: Introducing Nitrogen-Containing Functionalities

To explore the introduction of basic or more complex amine functionalities at the C4-position, a two-step sequence involving oxidation of the alcohol to a ketone followed by reductive amination is a powerful strategy.[8] This opens up a vast chemical space for SAR exploration.[9]

Protocol 3.3.1: Oxidation to 1-[2-(Methylsulfonyl)phenyl]piperidin-4-one

Materials:

  • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (for DMP quench)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using DMP):

  • Dissolve 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃ solutions.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer to yield the crude ketone, which can often be used in the next step without further purification.

Protocol 3.3.2: Reductive Amination of the Piperidone

Materials:

  • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-one

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[10]

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-one (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating as the reaction progress can be easily monitored by TLC or LC-MS. The use of STAB is generally preferred over NaBH₃CN due to its lower toxicity and milder reaction conditions.[10]

Data Presentation and SAR Analysis

To facilitate a clear understanding of the Structure-Activity Relationships, all quantitative data, such as reaction yields, purity, and biological activity (e.g., IC₅₀ values), should be summarized in a structured table.

Table 1: Example Data Summary for Derivatized Compounds

Compound IDR Group at C4-PositionSynthetic MethodYield (%)Purity (%)Biological Activity (IC₅₀, µM)
Parent -OHN/AN/A>9810.5
1a -OCH₃Etherification85>995.2
1b -OBnEtherification78>982.1
2a -OAcEsterification92>9915.8
2b -OBzEsterification88>988.9
3a -NHPhReductive Amination65>970.5
3b -N(Morpholino)Reductive Amination72>981.2

Visualization of Workflows

Visual diagrams are essential for quickly understanding the experimental logic and workflows.

Derivatization_Workflow Core 1-[2-(Methylsulfonyl)phenyl] piperidin-4-ol Ether Ether Derivatives Core->Ether Williamson Ether Synthesis Ester Ester Derivatives Core->Ester Acylation Ketone Piperidin-4-one Intermediate Core->Ketone Oxidation (DMP/PCC) Amine Amine Derivatives Ketone->Amine Reductive Amination

Caption: General workflow for the derivatization of the core scaffold.

SAR_Logic cluster_0 Chemical Modification cluster_1 Biological Evaluation cluster_2 Analysis Derivatization Derivatization at C4 Properties Tune Physicochemical Properties Derivatization->Properties Alters Lipophilicity, Polarity, Sterics Bioassay In Vitro/In Vivo Assays Properties->Bioassay Activity Measure Biological Activity (e.g., IC50) Bioassay->Activity SAR Establish SAR Activity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: The logical flow of a Structure-Activity Relationship study.

Conclusion

The 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol scaffold offers a robust and versatile platform for medicinal chemistry exploration. The derivatization strategies outlined in this application note provide a clear and actionable framework for generating a diverse library of analogues. By systematically modifying the 4-position of the piperidine ring through etherification, esterification, and reductive amination, researchers can effectively probe the structural requirements for biological activity and drive the optimization of lead compounds. The provided protocols are designed to be reproducible and adaptable, empowering drug discovery teams to accelerate their research programs.

References

  • Gassama, A. et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Figure]. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Advances in Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • Aldrich, L. N. et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. Available at: [Link]

  • Sharma, P. et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 276-281. Available at: [Link]

Sources

The Versatile Scaffold: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

In the landscape of contemporary drug discovery, the piperidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in a vast number of clinically approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The piperidine moiety often imparts improved aqueous solubility, metabolic stability, and the ability to form crucial interactions with biological targets, thus enhancing the overall druggability of a molecule.[1] This guide focuses on a particularly valuable derivative, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol , exploring its synthesis, applications, and the structure-activity relationships (SAR) that make it a cornerstone for the development of novel therapeutics. The strategic placement of the methylsulfonyl group on the phenyl ring introduces a potent hydrogen bond acceptor and modulates the electronic properties of the aromatic system, while the 4-hydroxyl group on the piperidine ring provides a key vector for further chemical elaboration.

Core Synthesis Strategies and Protocols

The synthesis of 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol can be approached through several established methodologies for the formation of N-aryl piperidines. The most common and effective of these are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Protocol 1: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3][4][5] This protocol outlines the coupling of 2-bromophenyl methyl sulfone with 4-hydroxypiperidine.

Materials:

  • 2-bromophenyl methyl sulfone

  • 4-hydroxypiperidine

  • Palladium(II) acetate (Pd(OAc)2)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Toluene (anhydrous)

  • Microwave reactor vials

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a microwave reactor vial, add 2-bromophenyl methyl sulfone (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), Pd(OAc)2 (10 mol %), X-Phos (10 mol %), and KOt-Bu (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene to the vial to achieve a concentration of approximately 0.1 M of the limiting reagent.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 100-150°C for 10-30 minutes.[6] Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)2 and a bulky, electron-rich phosphine ligand like X-Phos is crucial for efficient catalytic turnover in the Buchwald-Hartwig reaction. The ligand facilitates both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the desired product.[6]

  • Base: A strong, non-nucleophilic base like KOt-Bu is required to deprotonate the piperidine nitrogen, forming the active nucleophile for the coupling reaction.

  • Microwave Irradiation: Microwave heating significantly accelerates the reaction rate, often reducing reaction times from hours to minutes compared to conventional heating.[6]

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 2-bromophenyl methyl sulfone C Pd(OAc)2, X-Phos KOt-Bu, Toluene Microwave Irradiation A->C B 4-hydroxypiperidine B->C D 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol C->D Buchwald-Hartwig Amination

Caption: Workflow for the synthesis of the core scaffold via Buchwald-Hartwig amination.

Application in Drug Discovery: A Case Study of the ALK Inhibitor ASP3026

The 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol scaffold has been successfully employed in the development of potent and selective kinase inhibitors. A prime example is ASP3026 , a second-generation anaplastic lymphoma kinase (ALK) inhibitor that has shown promise in the treatment of non-small cell lung cancer (NSCLC).[4][7]

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), becomes a key driver of oncogenesis in certain cancers.[7] ALK inhibitors function by competing with ATP for binding to the kinase domain of ALK, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[8]

The Role of the Scaffold in ASP3026

In the structure of ASP3026, the 1-[2-(methylsulfonyl)phenyl] moiety is a key component that occupies the ATP-binding pocket of the ALK enzyme. The methylsulfonyl group forms critical hydrogen bonds with the hinge region of the kinase, a common interaction motif for many kinase inhibitors. The piperidine ring serves as a linker, positioning the substituted phenyl group for optimal interactions within the binding site.

Biological Activity of ASP3026:

CompoundALK IC50 (nM)Cell Proliferation IC50 (nM) (NPM-ALK+ KARPAS-299 cells)
ASP3026 3.52.5 µM

Data sourced from Tocris Bioscience and Oncotarget.[1]

Protocol 2: In Vitro ALK Kinase Assay (LanthaScreen™)

This protocol provides a general framework for assessing the inhibitory activity of compounds against ALK using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.[9]

Materials:

  • Recombinant ALK enzyme

  • Fluorescein-labeled poly-GT (1:1) substrate

  • ATP

  • LanthaScreen™ Eu-PY20 antibody

  • TR-FRET dilution buffer

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • Test compounds (e.g., ASP3026) dissolved in DMSO

  • Low-volume 384-well plates (black)

  • Plate reader capable of TR-FRET measurements

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the kinase reaction buffer.

  • Kinase Reaction Mixture: In a microfuge tube, prepare a solution of the ALK enzyme and the fluorescein-labeled substrate in the kinase reaction buffer. The final concentration of the substrate is typically 100 nM.[9]

  • Initiation of Kinase Reaction: In the 384-well plate, add the test compound dilutions. To this, add the kinase/substrate mixture. Initiate the reaction by adding ATP. The final ATP concentration should be at or near its Km,app for the enzyme.

  • Incubation: Incubate the reaction at room temperature for 1 hour.[9]

  • Detection: Stop the reaction by adding a solution of EDTA and the Eu-labeled antibody in TR-FRET dilution buffer.

  • Data Acquisition: Incubate for an additional 30-60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 520 nm (fluorescein) and 665 nm (europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 520 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • TR-FRET: This technology provides a robust and sensitive method for measuring kinase activity in a high-throughput format. The energy transfer from the europium-labeled antibody to the fluorescein-labeled, phosphorylated substrate results in a signal that is directly proportional to the extent of the kinase reaction.

  • ATP Concentration: Performing the assay at the Km,app of ATP for the enzyme ensures that the assay is sensitive to competitive inhibitors.

  • EDTA: The addition of EDTA chelates Mg2+, a necessary cofactor for kinase activity, thereby stopping the enzymatic reaction.

Diagram of ALK Inhibition and Signaling:

G cluster_pathway ALK Signaling Pathway cluster_inhibition Inhibition Mechanism ALK EML4-ALK Fusion Protein P_Substrate Phosphorylated Substrate ALK->P_Substrate Phosphorylation ATP ATP ATP->ALK Substrate Substrate Substrate->ALK Downstream Downstream Signaling (e.g., PI3K-AKT, RAS-MAPK) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ASP3026 ASP3026 (contains the core scaffold) ASP3026->ALK Competitive Inhibition

Caption: Mechanism of action of ASP3026 in inhibiting the ALK signaling pathway.

Structure-Activity Relationship (SAR) Insights

The development of ASP3026 provides valuable SAR insights into how modifications of the 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol scaffold can impact biological activity.

Key SAR Observations for ASP3026 Analogs:

  • The 2-(Methylsulfonyl)phenyl Group: This moiety is critical for potent ALK inhibition. The sulfonyl group acts as a strong hydrogen bond acceptor, interacting with the hinge region of the ALK kinase domain. Modifications to this group that disrupt this interaction are likely to lead to a significant loss of activity.

  • The Piperidine Ring: The piperidine serves as a rigid linker that correctly orients the other functionalities of the molecule within the ATP-binding pocket. Its conformation and substitution pattern are important for maintaining optimal binding.

  • Substitutions on the Piperidine Nitrogen: In the case of ASP3026, the piperidine nitrogen is attached to a substituted phenyl-triazine moiety. This part of the molecule extends into a more solvent-exposed region of the binding pocket, and modifications here can be used to fine-tune properties such as selectivity and pharmacokinetics.

  • The 4-Position of the Piperidine Ring: While the parent scaffold has a hydroxyl group at this position, in ASP3026, this position is linked to a 4-methylpiperazine group. This modification likely enhances solubility and provides additional interactions with the solvent-exposed region of the target, potentially contributing to the overall potency and favorable pharmacokinetic profile of the molecule.

Conclusion

The 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol scaffold is a highly valuable building block in medicinal chemistry. Its robust synthesis, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics. The successful development of the potent ALK inhibitor ASP3026 highlights the potential of this scaffold to generate highly active and selective drug candidates. The insights gained from the SAR of ASP3026 and related compounds provide a clear roadmap for the future design of next-generation inhibitors targeting a wide range of biological targets. As our understanding of disease biology continues to grow, versatile and strategically designed scaffolds like 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol will undoubtedly play a pivotal role in the discovery of new medicines.

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The Unseen Engine: Harnessing the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Scaffold in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol chemical scaffold. While this specific molecule is not an end-stage therapeutic, it represents a pivotal structural backbone for the synthesis of highly potent and selective inhibitors targeting critical pathways in oncology. We will delve into the rationale behind its use, the key cancer signaling pathways that its derivatives target, and provide detailed protocols for evaluating novel compounds built upon this framework.

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry, the value of a chemical entity is often not in its intrinsic biological activity, but in its potential as a versatile building block. 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a prime example of such a scaffold. Its two key structural motifs—the piperidine ring and the (methylsulfonyl)phenyl group —are recurrent features in a multitude of small molecule inhibitors that have shown significant promise in preclinical and clinical cancer research.

The piperidine ring, a saturated heterocycle, is a favored component in drug design due to its ability to introduce a three-dimensional character to a molecule, enabling precise interactions with complex protein targets.[1][2][3] The (methylsulfonyl)phenyl group, with its potent electron-withdrawing nature and capacity for strong hydrogen bonding, frequently serves as a crucial pharmacophore for anchoring a drug to its target enzyme, often within the ATP-binding pocket of kinases.

This guide will, therefore, focus on the application of this scaffold in the context of developing targeted cancer therapeutics, providing both the theoretical underpinning and the practical methodologies required for its successful utilization in a research setting.

Part 1: Key Molecular Targets & Signaling Pathways

Derivatives of the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold have been successfully employed to target several key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for designing effective inhibitors and for interpreting experimental results.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is one of the most common molecular derangements in human cancers, making it a high-priority target for drug development.[4][5] The piperidine moiety is often incorporated into AKT inhibitors to achieve selectivity and favorable pharmacokinetic properties.[6][7]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) GSK3b GSK3β (inactive) AKT->GSK3b TSC2 TSC2 (inactive) AKT->TSC2 Cell_Survival Cell Survival AKT->Cell_Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) mTORC1 mTORC1 TSC2->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Derivatives of 1-[2-(Methylsulfonyl)phenyl] piperidin-4-ol Inhibitor->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade.

Cyclin-Dependent Kinase (CDK) Pathway & Cell Cycle Control

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental to the regulation of the cell cycle.[8] The uncontrolled proliferation of cancer cells is often linked to the dysregulation of CDKs and their cyclin partners. The 2,4-diamino-5-ketopyrimidine core, often functionalized with a substituted piperidine moiety, has been identified as a critical structure for potent CDK inhibition.[8]

Part 2: Application Notes & Experimental Protocols

The true utility of the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold lies in the generation and evaluation of novel derivatives. The following protocols provide a robust framework for screening and characterizing these new chemical entities.

Workflow for Novel Derivative Screening

Drug_Discovery_Workflow Kinase_Assay Kinase_Assay Hit_Selection Hit_Selection Kinase_Assay->Hit_Selection Western_Blot Western_Blot Hit_Selection->Western_Blot Cell_Viability Cell_Viability Cell_Viability->Hit_Selection Xenograft Xenograft Western_Blot->Xenograft

Caption: A typical workflow for cancer drug discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for AKT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human AKT1, AKT2, or AKT3 enzyme.

  • ATP and appropriate kinase buffer.

  • Specific peptide substrate for AKT (e.g., a derivative of GSK3).

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 96-well or 384-well plates.

  • Multimode plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Kinase Reaction Setup:

    • In each well of the plate, add the kinase buffer.

    • Add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add the recombinant AKT enzyme and the specific peptide substrate.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data to the positive (DMSO only) and negative (no ATP) controls.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a test compound on a panel of cancer cell lines.[9]

Materials:

  • Cancer cell lines of interest (e.g., BT474 breast cancer, HCT116 colon cancer).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well clear flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis for Pathway Modulation

Objective: To determine if a test compound inhibits a specific signaling pathway by assessing the phosphorylation status of key downstream proteins (e.g., AKT and GSK3β).[5][6]

Materials:

  • Cancer cell line known to have an active pathway of interest.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of the target protein indicates pathway inhibition.

Protocol 4: Overview of In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a lead compound in a living animal model.[10][11]

Model: Subcutaneous xenograft models in immunodeficient mice (e.g., athymic nude or SCID mice) are commonly used.[10]

High-Level Procedure:

  • Cell Implantation: Human cancer cells (e.g., 5-10 million cells) are injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The lead compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group is always included.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal welfare must be closely monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry) to confirm the mechanism of action in vivo.

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Part 3: Data Presentation and Interpretation

Quantitative data from the assays described above should be systematically organized for clear interpretation and comparison.

Table 1: Example Data Summary for a Novel Derivative
Compound IDTarget Kinase IC50 (nM)Cell Line A GI50 (µM)Cell Line B GI50 (µM)P-AKT Inhibition (at 1 µM)
Scaffold >10,000>50>50No effect
Derivative 1 500.81.285% reduction
Derivative 2 2505.67.840% reduction
Control Drug 200.50.990% reduction

This structured presentation allows for a rapid assessment of the Structure-Activity Relationship (SAR), guiding the next cycle of chemical synthesis and optimization.

Conclusion

The 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold is a powerful tool in the arsenal of the medicinal chemist focused on oncology. While not a therapeutic agent in itself, its structural components are integral to the design of potent and selective inhibitors of key cancer-promoting pathways like PI3K/AKT/mTOR and CDK. By leveraging the detailed protocols and strategic workflow outlined in this guide, researchers can effectively synthesize, screen, and validate novel derivatives, paving the way for the development of next-generation targeted cancer therapies.

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Application Notes and Protocols for Antimicrobial Screening of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the urgent discovery and development of new therapeutic agents. Piperidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial effects.[1] The incorporation of a methylsulfonylphenyl moiety at the N-1 position of the piperidin-4-ol core introduces a sulfonamide-like functional group, a well-established pharmacophore in antimicrobial drugs.[2][] Sulfonamides typically exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[4][5] This disruption of the folate pathway ultimately hinders bacterial DNA synthesis and replication.[][6]

These application notes provide a comprehensive guide for the antimicrobial screening of novel 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to effectively assess the antimicrobial potential of this promising class of compounds.

Physicochemical Properties and Drug-Likeness Assessment

A preliminary in silico assessment of the physicochemical properties of the synthesized derivatives is crucial for predicting their potential as drug candidates. This analysis helps in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Predicted Physicochemical Properties of a Representative 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Derivative

PropertyPredicted ValueOptimal Range for Oral Bioavailability
Molecular Weight ( g/mol )~270< 500
LogP (Octanol/Water Partition Coefficient)~0.70-3
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors4< 10
Polar Surface Area (Ų)~75< 140
Aqueous Solubility (LogS)-3 to -4> -4

Note: These are example values and should be calculated for each specific derivative using computational tools like SwissADME.[7] The predicted properties of this representative molecule suggest good potential for oral bioavailability.[7]

Experimental Protocols for Antimicrobial Screening

The following protocols describe two standard and widely accepted methods for determining the antimicrobial activity of novel compounds: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for preliminary screening.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • Test compounds (1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol derivatives)

  • Sterile 96-well microtiter plates (round-bottom preferred)[10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[10]

    • In the first column of wells, add an additional 100 µL of the appropriate compound stock solution to the broth, resulting in a 1:2 dilution.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[10]

    • Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth column will be a sterility control (broth only).[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several colonies and suspend them in sterile saline.[8]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9] This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Diagram 1: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results Stock Compound Stock Solution SerialDilution Perform 2-Fold Serial Dilutions Stock->SerialDilution Add to first column Broth Sterile Broth in 96-Well Plate Broth->SerialDilution Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[12][13] It is based on the principle that an antimicrobial agent-impregnated disk placed on an inoculated agar plate will create a zone of growth inhibition.[14]

Materials:

  • Test compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Positive control antibiotic disks (e.g., Ampicillin, Ciprofloxacin)

  • Negative control disks (impregnated with solvent)

  • Sterile swabs

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[15]

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.[14]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[15][16]

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.[14]

    • Place positive and negative control disks on the same plate for comparison.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14]

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using calipers or a ruler.[12] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Diagram 2: Agar Disk Diffusion Workflow

Agar_Disk_Diffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate MHA Plate for Confluent Growth Inoculum->Inoculate MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Inoculate Disks Impregnated Paper Disks (Test & Control) Apply_Disks Apply Disks to Agar Surface Disks->Apply_Disks Inoculate->Apply_Disks Incubate Incubate Plate (37°C, 18-24h) Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the agar disk diffusion assay.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison between different derivatives and against control antibiotics.

Table 2: Example Antimicrobial Activity Data for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Derivative 116321815
Derivative 28162219
Derivative 3>128>12800
Ampicillin (Control)0.583020
Ciprofloxacin (Control)0.250.063532

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights: The Sulfonamide Connection

The presence of the methylsulfonylphenyl group in the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold suggests a potential mechanism of action analogous to that of classical sulfonamide antibiotics.[2][]

Diagram 3: Proposed Mechanism of Action

Mechanism_of_Action cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Derivative 1-[2-(Methylsulfonyl)phenyl] piperidin-4-ol Derivative Derivative->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes Bacterial Growth\n& Proliferation Bacterial Growth & Proliferation THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Purines, Thymidine (Nucleotide Precursors) THF->Nucleotides DNA DNA Synthesis & Replication Nucleotides->DNA DNA->Bacterial Growth\n& Proliferation

Caption: Proposed mechanism of competitive inhibition of DHPS.

This diagram illustrates the competitive inhibition of dihydropteroate synthase (DHPS) by the sulfonamide-like derivatives. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds can block the synthesis of dihydrofolic acid, a crucial precursor for bacterial DNA synthesis.[4][5]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial screening of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol derivatives. Promising candidates identified through these assays should be further investigated through more extensive microbiological studies, including determination of the minimum bactericidal concentration (MBC), time-kill kinetics, and screening against a broader panel of clinically relevant and resistant pathogens. Subsequent structure-activity relationship (SAR) studies will be essential for optimizing the antimicrobial potency and pharmacokinetic properties of this novel class of compounds, ultimately paving the way for the development of new and effective antimicrobial agents.

References

  • Vertex AI Search. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Zaman, M. S., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 7(85), 53802-53815.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Mercier, A., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Microbiology, 167(10), 001103.
  • Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(1), 129-137.
  • Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1).
  • PubChem. (n.d.). 4-[(3-Methanesulfonylphenyl)methyl]piperidin-4-ol. Retrieved from [Link]

  • Kuete, V., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 708-716.
  • Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6.
  • Khan, K. M., et al. (2005). Synthesis and anti-microbial screening of some piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 18(2), 25-29.
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2012). Synthesis and Antimicrobial Screening of New Sulfonamides bearing Pharmacologically Active Components. International Journal of Drug Design and Discovery, 3(1), 697-703.
  • PubChem. (n.d.). 4-(3-Methanesulfonylpropyl)piperidin-4-ol. Retrieved from [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie, 342(1), 54-60.
  • Yıldırır, Y., et al. (2009). The synthesis and investigation of the antimicrobial activity of some new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives. Medicinal Chemistry Research, 18(2), 91-97.
  • Al-Ostath, A. I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(3), 101340.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and overcome common synthetic challenges.

Synthesis Overview: The SNAr Approach

The most common and direct route to synthesizing 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the coupling of an activated aryl halide, typically 1-fluoro-2-(methylsulfonyl)benzene, with piperidin-4-ol. The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack.[1][2]

The general reaction scheme is as follows:

General Reaction Scheme for the SNAr synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Figure 1: General SNAr reaction between 1-fluoro-2-(methylsulfonyl)benzene and piperidin-4-ol.

The reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid (HF) byproduct. While seemingly straightforward, several factors can lead to suboptimal yields. This guide will address these issues systematically.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a Q&A format to directly address the most common issues encountered during the synthesis.

FAQ 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most frequent complaint. The root cause often lies in one of three areas: reaction conditions, reagent quality, or side reactions. Let's break down the critical parameters.

Answer: The efficiency of this SNAr reaction is highly sensitive to the choice of base, solvent, and temperature. The interplay between these factors determines the rate of the desired reaction versus competing side reactions.

A. Impact of Base Selection

The base plays a dual role: it deprotonates the piperidin-4-ol to enhance its nucleophilicity and scavenges the HF byproduct.

  • Inorganic Bases (e.g., K2CO3, Cs2CO3): These are common, cost-effective choices. However, their low solubility in organic solvents can lead to heterogeneous reaction mixtures and slower reaction rates. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the piperidine nitrogen.

  • Organic Bases (e.g., DIPEA, Et3N): Non-nucleophilic amine bases like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) offer excellent solubility.[3] However, they are weaker bases and may not be sufficient to drive the reaction to completion, especially at lower temperatures. They can also complicate purification.

  • Strong Bases (e.g., NaH, KHMDS): While effective at deprotonating the piperidin-4-ol, strong, non-nucleophilic bases can also deprotonate the hydroxyl group, leading to potential O-arylation side products (see FAQ 2). Their use requires strictly anhydrous conditions.

B. Solvent Choice

The solvent must be polar and aprotic to solvate the cationic species and facilitate the charge separation in the transition state.

  • High-Boiling Point Solvents (DMSO, DMF, NMP): These are excellent choices as they effectively solvate the intermediates and allow for higher reaction temperatures to be reached, which can significantly accelerate the reaction. Dimethyl sulfoxide (DMSO) is often preferred.

  • Lower-Boiling Point Solvents (Acetonitrile, THF): While easier to remove post-reaction, these solvents may require longer reaction times or higher temperatures under pressure. Acetonitrile (ACN) is a viable option, particularly with stronger base systems.[4]

C. Temperature Control

This reaction is often kinetically slow at room temperature. Heating is almost always necessary. A systematic temperature screen is recommended.

  • Starting Point: Begin with a temperature of 80-100 °C.

  • Optimization: If the reaction is slow, incrementally increase the temperature to 120-140 °C, especially when using solvents like DMSO or NMP. Monitor the reaction closely for the formation of degradation products at higher temperatures.

Optimization Summary Table
ParameterCondition 1 (Baseline)Condition 2 (Improved)Condition 3 (High-Temp)Expected Yield
Base K2CO3 (2.2 eq)Cs2CO3 (2.2 eq)DIPEA (3.0 eq)Variable
Solvent Acetonitrile (ACN)DMSONMP
Temperature 80 °C100 °C140 °C
Time 12-18 h8-12 h4-8 h
Outcome ~40-60%~65-85%~70-90% (risk of impurity)
FAQ 2: I'm observing a significant, difficult-to-separate impurity. What could it be and how do I prevent it?

The presence of persistent impurities is a common challenge that complicates purification and reduces the isolated yield.

Answer: The most likely major side product is the O-arylated species , where the aromatic ring attaches to the oxygen of the piperidin-4-ol's hydroxyl group. Another possibility is the formation of a bis-arylated product if an excess of the electrophile is used.

Figure 2: Competing N-Arylation vs. O-Arylation Pathways.

Strategies to Minimize O-Arylation:

  • Protect the Hydroxyl Group: The most robust solution is to protect the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether before the SNAr reaction. This adds two steps to the synthesis (protection and deprotection) but often results in a much cleaner reaction and higher overall yield.

  • Use a Bulky, Non-nucleophilic Base: If avoiding a protection strategy, use a hindered base like DIPEA. Its steric bulk can disfavor the deprotonation of the more sterically accessible secondary alcohol compared to the amine.

  • Control Stoichiometry: Use a slight excess of piperidin-4-ol (e.g., 1.1-1.2 equivalents) relative to the 1-fluoro-2-(methylsulfonyl)benzene. This ensures the electrophile is the limiting reagent, reducing the chance of bis-arylation.

FAQ 3: My reaction stalls and never reaches full conversion, even after prolonged heating. What can I do?

A stalled reaction can be frustrating, pointing towards issues with activation energy, reagent deactivation, or equilibrium.

Answer: Several factors can cause a reaction to stall. Here is a systematic workflow to diagnose and solve the issue.

Stalled_Reaction_Workflow start Reaction Stalled check_reagents Verify Reagent Quality (Anhydrous? Purity?) start->check_reagents check_temp Is Temperature Sufficiently High? (Target: 100-140°C in DMSO) check_reagents->check_temp Reagents OK check_base Is Base Strong/Soluble Enough? (Consider switching K2CO3 to Cs2CO3) check_temp->check_base Temp OK increase_temp Action: Increase Temperature (Monitor for degradation) check_temp->increase_temp Temp Too Low add_catalyst Action: Add Phase-Transfer Catalyst (e.g., TBAB with K2CO3) check_base->add_catalyst Using K2CO3 change_base Action: Switch to a More Soluble Base (e.g., Cs2CO3 or DIPEA) check_base->change_base Base is Insoluble complete Reaction Complete increase_temp->complete add_catalyst->complete change_base->complete

Figure 3: Troubleshooting workflow for a stalled SNAr reaction.

Actionable Steps:

  • Re-evaluate Temperature: As noted, this reaction often requires significant thermal energy. If you are running the reaction below 100 °C in DMSO, the activation barrier may not be overcome.

  • Improve Base Efficacy: If you are using an insoluble base like K2CO3, the reaction may be limited by the solid-liquid interface.

    • Switch to Cesium Carbonate: Cs2CO3 has better solubility and can accelerate the reaction.

    • Add a Phase-Transfer Catalyst (PTC): If using K2CO3, adding a catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the carbonate anion into the organic phase, improving its effectiveness.

  • Ensure Anhydrous Conditions: Water can compete with the piperidin-4-ol as a nucleophile and can also hydrolyze the starting material under harsh conditions. Ensure your solvent is dry and reagents are anhydrous.

  • Consider Microwave Chemistry: For rapid optimization, microwave synthesis can be a powerful tool. It allows for rapid heating to high temperatures and pressures, often reducing reaction times from hours to minutes and driving stalled reactions to completion.

Recommended Experimental Protocol

This optimized protocol is a robust starting point that balances yield, reaction time, and purity.

Materials:

  • 1-fluoro-2-(methylsulfonyl)benzene (1.0 eq)

  • Piperidin-4-ol (1.2 eq)

  • Cesium Carbonate (Cs2CO3) (2.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-ol (1.2 eq) and cesium carbonate (2.2 eq).

  • Add anhydrous DMSO to create a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-fluoro-2-(methylsulfonyl)benzene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 100-110 °C under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice-water. A precipitate of the crude product should form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water, followed by a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.National Institutes of Health (NIH).
  • Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central, National Institutes of Health (NIH).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.PubMed Central, National Institutes of Health (NIH).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks, Organic Chemistry II. Available at: [Link]

Sources

Purification challenges of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the purification of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, a key intermediate in contemporary drug discovery, is presented in this technical support center. Tailored for researchers, scientists, and professionals in drug development, this resource offers troubleshooting guides and frequently asked questions to address specific experimental challenges. By integrating expert insights with scientific principles, this guide aims to empower users to overcome common hurdles in the purification of this compound, ensuring the integrity and progress of their research endeavors.

Technical Support Center: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Introduction

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a crucial building block in the synthesis of various pharmacologically active molecules. Its purification, however, can present significant challenges due to its unique combination of a basic piperidine ring, a polar hydroxyl group, and a strongly electron-withdrawing sulfone moiety. This guide provides practical, in-depth solutions to common purification issues, enabling researchers to obtain this intermediate with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol?

A1: The most common impurities typically arise from unreacted starting materials and side-products of the nucleophilic aromatic substitution reaction used for its synthesis. These include:

  • Unreacted 1-fluoro-2-(methylsulfonyl)benzene: A common starting material that can be carried through the reaction.

  • Unreacted piperidin-4-ol: Another starting material that may remain if the reaction does not go to completion.

  • Bis-arylated products: In some cases, a second molecule of the aryl fluoride can react with the piperidine nitrogen, leading to a quaternary ammonium salt.

  • Degradation products: Depending on the reaction and work-up conditions, degradation of the starting materials or the product can occur.

Q2: What is the best chromatographic method for purifying 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol?

A2: Normal-phase column chromatography is generally the most effective method for purifying this compound on a laboratory scale. Given its polar nature, a polar stationary phase like silica gel is appropriate. A gradient elution system is often necessary to achieve good separation. A common mobile phase combination is a mixture of a non-polar solvent like heptane or hexane and a polar solvent such as ethyl acetate, often with the addition of a small amount of a basic modifier like triethylamine to prevent peak tailing.

Q3: Why am I observing significant peak tailing during the chromatographic purification of my compound?

A3: Peak tailing is a common issue when purifying basic compounds like 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol on silica gel. This is due to the interaction of the basic piperidine nitrogen with the acidic silanol groups on the surface of the silica. This interaction leads to a non-ideal chromatographic behavior. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase. This will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.

Q4: Can I use reverse-phase chromatography for the purification of this compound?

A4: Yes, reverse-phase chromatography (RPC) can be an effective alternative, especially for polar compounds. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape and retention, it is often necessary to add a modifier to the mobile phase. Given the basic nature of the compound, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is recommended. This will protonate the piperidine nitrogen, leading to better interaction with the stationary phase and improved peak symmetry.

Q5: Is crystallization a viable method for purifying 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol?

A5: Crystallization can be a highly effective and scalable method for purifying 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, provided a suitable solvent system can be identified. The choice of solvent is critical and will depend on the impurity profile. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either remain in solution or be easily removed. A systematic screening of solvents with varying polarities is recommended to identify the optimal conditions.

Troubleshooting Guide

This section provides a more in-depth analysis of specific problems that may be encountered during the purification of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, along with detailed solutions.

Problem 1: Low Recovery After Column Chromatography

Symptoms:

  • The total mass of the fractions collected is significantly lower than the amount of crude material loaded onto the column.

  • A significant amount of the product seems to be irreversibly adsorbed onto the silica gel.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Irreversible Adsorption on Silica The basic piperidine nitrogen can strongly and sometimes irreversibly bind to the acidic silanol groups of the silica gel, especially if the mobile phase is not optimized.1. Add a Basic Modifier: Incorporate 0.1-1% (v/v) of triethylamine or a similar amine base into your mobile phase to saturate the acidic sites on the silica gel. 2. Use Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of acidic silanol groups. 3. Switch to an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
Product Degradation on Silica The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.1. Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing resolution. 2. Neutralize the Crude Material: Before loading, ensure that any residual acid from the reaction work-up has been neutralized.
Inappropriate Mobile Phase Polarity If the mobile phase is not polar enough, the compound will not elute from the column. If it is too polar, it will elute too quickly with poor separation.1. Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value of approximately 0.2-0.4. 2. Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute your compound.
Problem 2: Co-elution of Impurities with the Product

Symptoms:

  • Analytical data (e.g., NMR, LC-MS) of the purified fractions shows the presence of persistent impurities.

  • Inability to achieve the desired level of purity despite repeated chromatographic runs.

Potential Causes and Solutions:

Experimental Workflow for Troubleshooting Co-elution

cluster_0 Impurity Identification cluster_1 Chromatography Optimization cluster_2 Alternative Purification Identify Identify the co-eluting impurity via LC-MS, NMR, etc. TLC Perform extensive TLC screening with different solvent systems. Identify->TLC Crystallization Attempt crystallization from various solvent systems. Identify->Crystallization Modifier Add a modifier (acidic or basic) to the mobile phase to alter selectivity. TLC->Modifier Stationary Change the stationary phase (e.g., from silica to alumina or C18). Modifier->Stationary Extraction Perform a pH-swing extraction to separate based on acidity/basicity. Crystallization->Extraction

Caption: A workflow for troubleshooting co-eluting impurities.

Detailed Strategies:

  • Optimize Chromatographic Selectivity:

    • Solvent System Screening: The key to separating closely eluting compounds is to find a mobile phase that interacts differently with the product and the impurity. Experiment with a wide range of solvent systems, varying the polarity and the type of solvents used. For example, switching from an ethyl acetate/heptane system to a dichloromethane/methanol system can significantly alter the selectivity.

    • Modifier Addition: As mentioned, adding a basic modifier like triethylamine is crucial for peak shape. However, in some cases, adding an acidic modifier (in reverse-phase chromatography) or a different type of modifier can change the relative retention times of the product and impurities.

  • Employ Orthogonal Purification Techniques:

    • Crystallization: If chromatography fails to provide the desired purity, crystallization is an excellent alternative. The process of crystal lattice formation is highly specific and can be very effective at excluding impurities. A thorough screen of crystallization solvents is essential. .

    • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification using acid-base extraction. The crude material can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous phase, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

Logical Relationship Diagram for Purification Method Selection

Start Crude Product Purity Purity > 95%? Start->Purity Scale Scale > 10g? Purity->Scale No End Pure Product Purity->End Yes Chromatography Column Chromatography Scale->Chromatography No Crystallization Crystallization Scale->Crystallization Yes Chromatography->Purity Extraction Acid-Base Extraction Chromatography->Extraction If co-elution Crystallization->Purity Extraction->Purity

Caption: Decision tree for selecting a purification method.

References

  • World Intellectual Property Organization. (2012). WO 2012/062788 A1: Novel piperidine derivatives as FAAH inhibitors.
  • World Intellectual Property Organization. (2014). WO 2014/087280 A1: Substituted piperidine compounds and their use as stearoyl-CoA desaturase (SCD) inhibitors.

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and stability of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is a heterocyclic compound featuring a piperidine ring, a phenyl ring substituted with a methylsulfonyl group, and a hydroxyl group. This combination of functional groups presents a unique set of physicochemical properties that can lead to challenges in its handling and formulation, primarily concerning its solubility and stability. The piperidine moiety can impart basicity, while the aryl sulfone and alcohol functionalities contribute to its polarity and potential for hydrogen bonding. Understanding the interplay of these groups is critical for successful experimental design.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and properties of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Q1: Why is my 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol poorly soluble in aqueous media?

A1: The limited aqueous solubility of this compound likely arises from a combination of its crystalline structure and the presence of the hydrophobic phenyl and methylsulfonyl groups. While the piperidin-4-ol portion of the molecule has hydrophilic character, the larger, more rigid aromatic and sulfonyl components can dominate, leading to unfavorable interactions with water. High lattice energy in the solid state can also contribute significantly to poor solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I prevent it?

A2: This is a common issue for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve your compound at high concentrations. However, when this stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. Your compound may then crash out of solution as it is no longer soluble in the high-water content environment.

To prevent this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤ 1%).

  • Use a co-solvent: Incorporating a less polar, water-miscible co-solvent like ethanol, isopropanol, or polyethylene glycol (PEG) in your aqueous buffer can help maintain solubility.

  • Employ solubilizing excipients: Surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) can be added to the aqueous buffer to enhance and maintain the solubility of your compound.[1]

Q3: What is the expected stability of the methylsulfonyl group in my compound?

A3: Generally, aryl sulfones are chemically robust and stable to a range of conditions, including moderate heat and a variety of pH levels. They are considered stable functional groups in many synthetic and biological applications. However, under harsh reductive conditions or in the presence of very strong nucleophiles, cleavage of the carbon-sulfur bond can occur.

Q4: Can the piperidine ring in my compound degrade?

A4: Yes, the piperidine ring, specifically the tertiary amine, is susceptible to oxidation.[2] This can lead to the formation of an N-oxide, which may alter the compound's biological activity and physicochemical properties. Oxidizing agents, including atmospheric oxygen over prolonged storage, can initiate this process. Ring-opening degradation is also possible under more extreme conditions.[2]

Q5: How should I store my solid 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol and its solutions?

A5:

  • Solid: Store the solid compound in a tightly sealed container, protected from light and moisture, at a cool and constant temperature (2-8 °C is often recommended for long-term storage of piperidine-containing compounds).[3]

  • Solutions:

    • Organic Stock Solutions (e.g., in DMSO): If stored for extended periods, it is advisable to store them at -20°C or -80°C to minimize degradation. However, be mindful of potential freeze-thaw cycles which can degrade the compound or cause it to fall out of solution. Aliquoting into single-use vials is recommended.

    • Aqueous Solutions: Due to the potential for both chemical degradation and microbial growth, it is highly recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, keep the solution at 2-8 °C and use it within 24 hours.

Part 2: Troubleshooting Guides

This section provides structured approaches to solving common experimental problems related to the solubility and stability of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Troubleshooting Low Solubility

If you are struggling to achieve the desired concentration of your compound in aqueous media, follow this workflow.

G start Low Solubility Observed ph_adjust Is the compound ionizable? (Piperidine pKa ~8-10) start->ph_adjust acidify Acidify buffer to pH < pKa-1 (e.g., pH 4-6) to protonate piperidine. ph_adjust->acidify Yes cosolvent Try adding a co-solvent. (e.g., 5-10% Ethanol, PEG 400) ph_adjust->cosolvent No / Insufficient acidify->cosolvent Insufficient success Solubility Achieved acidify->success Success surfactant Incorporate a surfactant. (e.g., 0.1% Tween® 80) cosolvent->surfactant Insufficient cosolvent->success Success cyclodextrin Use a cyclodextrin. (e.g., HP-β-CD) surfactant->cyclodextrin Insufficient surfactant->success Success cyclodextrin->success Success advanced Consider advanced formulation (Solid dispersion, nanosuspension) cyclodextrin->advanced Insufficient

Caption: Troubleshooting workflow for low solubility.

Troubleshooting Compound Instability

If you suspect your compound is degrading during your experiments, use this guide to identify the cause and mitigate the issue.

Symptom: Inconsistent results, loss of compound over time (e.g., decreasing peak area in HPLC), appearance of new peaks in chromatograms.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Preventative Measures
Oxidative Degradation 1. Sparge buffers with nitrogen or argon to remove dissolved oxygen. 2. Include a small amount of an antioxidant (e.g., ascorbic acid, BHT) in your solutions. Validate for assay interference. 3. Analyze a sample that has been intentionally exposed to an oxidizing agent (e.g., 3% H₂O₂) to see if the degradation products match.[2]- Store stock solutions under an inert atmosphere (N₂ or Ar). - Avoid prolonged exposure of solutions to air. - Prepare fresh solutions before use.
Hydrolytic Degradation (pH-mediated) 1. Measure the pH of your experimental buffer before and after the experiment. 2. Perform a rapid pH stability screen: incubate the compound in buffers of varying pH (e.g., pH 3, 7, 9) and analyze for degradation over time.- Identify the optimal pH range for stability and adjust experimental buffers accordingly. - Minimize the time the compound spends in harsh pH conditions.
Photodegradation 1. Compare results from an experiment conducted in the dark (e.g., amber vials, covered plates) versus one exposed to ambient light. 2. Intentionally expose a solution of the compound to a UV lamp and analyze for degradation products.- Work with the compound under low-light conditions. - Use amber or foil-wrapped containers for solutions.
Thermal Degradation 1. Assess if the experimental protocol involves high temperatures. 2. Incubate a solution at an elevated temperature (e.g., 60°C) and compare its purity profile to a control at room temperature.- Avoid unnecessary exposure to high temperatures. - If heating is required, use the lowest possible temperature for the shortest duration.

Part 3: Experimental Protocols

The following protocols provide a framework for systematically evaluating the solubility and stability of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Protocol 1: Equilibrium Solubility Determination

This protocol determines the thermodynamic solubility of the compound in different aqueous media.[4]

Materials:

  • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (solid)

  • Selected buffers (e.g., pH 3.0, 5.0, 7.4, 9.0)

  • HPLC-grade water and acetonitrile

  • Vials with screw caps

  • Orbital shaker/rotator at a controlled temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of solid 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol to a vial (enough to ensure undissolved solid remains at the end).

  • Add a known volume of the desired buffer (e.g., 1 mL) to the vial.

  • Seal the vial and place it on an orbital shaker at a controlled temperature.

  • Equilibrate for at least 24-48 hours to ensure saturation.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any solid particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Repeat for each buffer system.

Data Presentation:

Buffer System pH Temperature (°C) Solubility (µg/mL)
0.1 M HCl1.025Hypothetical Data
Acetate Buffer5.025Hypothetical Data
Phosphate Buffered Saline (PBS)7.425Hypothetical Data
Borate Buffer9.025Hypothetical Data
Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under various stress conditions, which is crucial for developing a stability-indicating analytical method.[5][6]

Materials:

  • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and methanol/acetonitrile

  • Oven, Photostability chamber

Procedure:

  • Prepare a Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place a sample of the solid compound and 2 mL of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose a sample of the solid compound and 2 mL of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).[7] Keep a control sample wrapped in foil.

  • Sampling: Withdraw aliquots from each condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method (e.g., RP-HPLC with PDA detector). Monitor for the appearance of new peaks and the decrease in the parent compound's peak area.

Data Presentation:

Stress Condition Duration (h) % Assay of Parent % Total Impurities Major Degradant (RT)
0.1 M HCl, 60°C24Hypothetical DataHypothetical DataHypothetical Data
0.1 M NaOH, RT24Hypothetical DataHypothetical DataHypothetical Data
3% H₂O₂, RT8Hypothetical DataHypothetical DataHypothetical Data
80°C Heat (Solid)48Hypothetical DataHypothetical DataHypothetical Data
Light (ICH Q1B)-Hypothetical DataHypothetical DataHypothetical Data

Part 4: Potential Degradation Pathways

Based on the chemical structure of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, the following degradation pathways can be hypothesized. Characterization of degradants using techniques like LC-MS/MS would be required for confirmation.

G parent 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol n_oxide N-Oxide (Piperidine Oxidation) parent->n_oxide Oxidation (e.g., H₂O₂) sulfone_cleavage 2-(Piperidin-1-yl)benzenesulfinic acid (Sulfone Cleavage) parent->sulfone_cleavage Strong Reduction or Nucleophilic Attack dehydration Dehydration Product (Tetrahydropyridine derivative) parent->dehydration Acidic/Thermal Stress ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Hypothetical degradation pathways.

References

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • ChemIntel360. (2024). The Role of Excipients in Enhancing Drug Stability. [Link]

  • Drug Development & Delivery. (Date not specified). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • Journal of Pharmaceutical Research International. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • Clayden, J., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. [Link]

  • Gagnon, D. R., et al. (Date not specified). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Publishing. [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Kim, J. E., et al. (2016). Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed. Food Chemistry. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Williams, A., et al. (Date not specified). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. ResearchGate. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Medvedev, A. E., et al. (1995). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy Meditsinskoi Khimii. [Link]

  • SGS. (Date not specified). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • International Pharmaceutical Quality. (Date not specified). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • ScienceDirect. (2023). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • ResearchGate. (Date not specified). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of Texas at Austin. (Date not specified). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. [Link]

  • ACS Omega. (2023). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]

  • Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. [Link]

  • Longdom Publishing. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Wikipedia. (Date not specified). Piperidine. [Link]

  • Pain Physician. (Date not specified). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • ResearchGate. (2010). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • The University of Melbourne. (Date not specified). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type i sulfatase inactivation by aryl sulfamates. [Link]

  • ACS Publications. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. [Link]

  • ResearchGate. (2012). Thermal degradation of piperazine and its structural analogs. [Link]

  • Green Chemistry. (Date not specified). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. [Link]

  • Molecules. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. [Link]

  • MDPI. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. [Link]

  • Journal of the American Chemical Society. (2021). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. [Link]

  • DergiPark. (2023). Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation. [Link]

  • National Institutes of Health. (Date not specified). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

  • ResearchGate. (2014). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

  • ChemRxiv. (Date not specified). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

Sources

Overcoming poor solubility of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Welcome to the technical support guide for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the challenges associated with the poor aqueous solubility of this compound. This guide offers a series of frequently asked questions (FAQs) and detailed experimental protocols to enable successful formulation and experimentation.

Understanding the Challenge: The "Brick Dust" Problem

Many promising active pharmaceutical ingredients (APIs) fail to advance through development due to poor aqueous solubility.[1] These compounds, often referred to as "brick dust" for their inability to dissolve, present significant hurdles for achieving adequate bioavailability for oral dosage forms.[2][3] 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol falls into this category. Its molecular structure, characterized by a combination of a lipophilic phenyl ring and a polar sulfonyl group, contributes to its low solubility in water.

Frequently Asked Questions (FAQs)

Q1: Why is 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol poorly soluble in aqueous media?

A1: The poor aqueous solubility of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is attributed to its molecular structure. The presence of the phenyl and piperidinyl groups contributes to its lipophilicity, while the methylsulfonyl group adds some polarity. However, the overall molecule has a strong crystalline lattice structure, which requires significant energy to break down and allow for solvation by water molecules.

Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound?
Q3: What are the initial steps I should take to try and dissolve this compound for a simple in-vitro experiment?

A3: For initial in-vitro experiments, a good starting point is to attempt solubilization using a co-solvent system. A common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with the aqueous buffer.[] However, be mindful of the final concentration of the organic solvent, as it can impact cellular assays.

Troubleshooting Guides: Practical Solubilization Strategies

This section provides detailed, question-driven troubleshooting guides for common experimental challenges.

Issue 1: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

This is a common problem when the aqueous buffer cannot maintain the solubility of the compound as the concentration of the organic co-solvent decreases. Here are several strategies to address this, ranging from simple to more complex formulation approaches.

Scientific Rationale: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol contains a basic piperidine nitrogen. By adjusting the pH of the aqueous medium to be at least two units below the pKa of this amine, the compound will become protonated and form a more soluble salt.[5][6] The solubility of amino acids and other ionizable compounds is highly pH-dependent.[7]

Step-by-Step Protocol:

  • Determine the pKa: If the pKa of the piperidine nitrogen is not known, it can be estimated using computational tools or determined experimentally via potentiometric titration. For similar piperidine-containing compounds, the pKa is typically in the range of 8.0-9.5.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 7. Common biological buffers include citrate (pH 3-6.2) and phosphate (pH 5.8-8).

  • Solubility Assessment:

    • Add an excess amount of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol to a known volume of each buffer.

    • Equilibrate the samples by shaking or stirring for 24-48 hours at a controlled temperature.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Select Optimal pH: Choose the pH at which the desired concentration is achieved without precipitation.

Data Summary Table:

pH of BufferExpected Solubility BehaviorConsiderations
< 7.0Increased solubility due to salt formation.Ensure pH is compatible with your experimental system (e.g., cell viability).
7.0 - 7.4Low solubility.May not be suitable for achieving therapeutic concentrations.
> 8.0Very low solubility (free base form).Not recommended for aqueous formulations.

Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[][8] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][10]

Step-by-Step Protocol:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[11]

  • Prepare Co-solvent/Water Mixtures: Prepare a range of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination:

    • Add an excess of the compound to each co-solvent mixture.

    • Equilibrate and analyze as described in the pH adjustment protocol.

  • Optimize Concentration: Identify the lowest concentration of co-solvent that achieves the target compound concentration while minimizing potential toxicity to your experimental system.

Data Summary Table:

Co-solventTypical Concentration RangeAdvantagesDisadvantages
DMSO< 1% (in vitro)High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
Ethanol5 - 20%Biocompatible at lower concentrations.Can cause precipitation upon dilution.[12]
PEG 40010 - 40%Low toxicity, commonly used in oral formulations.[13]May not be as effective as other co-solvents for highly lipophilic compounds.

Workflow for Co-solvent Selection

G cluster_0 Initial Screening cluster_1 Troubleshooting Start Need to dissolve compound for in-vitro assay Try_DMSO Prepare 10 mM stock in 100% DMSO Start->Try_DMSO Dilute Dilute stock into aqueous buffer Try_DMSO->Dilute Check_Precipitation Observe for precipitation Dilute->Check_Precipitation pH_Adjust pH Adjustment Strategy Check_Precipitation->pH_Adjust Yes Co_Solvent Co-solvent Strategy Check_Precipitation->Co_Solvent Yes Success Compound Soluble Check_Precipitation->Success No pH_Adjust->Success Failure Still Insoluble pH_Adjust->Failure Co_Solvent->Success Co_Solvent->Failure

Caption: Decision workflow for initial solubilization attempts.

Issue 2: I need to prepare a formulation for in-vivo oral dosing, and the required dose is too high to be achieved with simple co-solvents.

For in-vivo applications, especially oral delivery, more advanced formulation strategies are often necessary to achieve the desired therapeutic concentration and bioavailability.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly water-soluble drug molecules, forming inclusion complexes that have significantly enhanced aqueous solubility and stability.[15][16][17][18]

Step-by-Step Protocol:

  • Select Cyclodextrin: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher solubility and safety profiles compared to native β-cyclodextrin.[18]

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0-20% w/v).

    • Add an excess of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol to each solution.

    • Equilibrate and analyze as previously described.

    • Plot the concentration of the dissolved drug against the cyclodextrin concentration to determine the complexation efficiency.

  • Preparation of the Complex:

    • Kneading Method: Make a paste of the drug and cyclodextrin with a small amount of water/alcohol mixture. Knead for a specified time and then dry.

    • Lyophilization: Dissolve both the drug and cyclodextrin in a suitable solvent system and then freeze-dry the solution.

Diagram of Cyclodextrin Inclusion Complex

G cluster_0 Cyclodextrin Host cluster_1 Drug Guest cluster_2 Inclusion Complex CD Hydrophilic Exterior Cavity Hydrophobic Cavity Complex Soluble Complex Drug 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Drug->Complex Encapsulation

Caption: Formation of a drug-cyclodextrin inclusion complex.

Scientific Rationale: Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix.[19][20] The amorphous state has higher free energy and thus greater apparent solubility and faster dissolution rates compared to the stable crystalline form.[21] The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization.[20]

Step-by-Step Protocol:

  • Polymer Selection: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[22]

  • Preparation Method:

    • Solvent Evaporation/Spray Drying: Dissolve both the drug and the polymer in a common volatile solvent. The solvent is then rapidly removed by evaporation or spray drying, leaving a solid dispersion.

    • Hot-Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled to form the solid dispersion. This method avoids the use of solvents.

  • Characterization:

    • Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.

  • Dissolution Testing: Perform in-vitro dissolution studies to compare the dissolution rate of the ASD to the crystalline drug.

Data Summary Table:

Formulation ApproachKey AdvantageKey DisadvantageRecommended For
pH Adjustment Simple and cost-effective.Only applicable to ionizable compounds; pH constraints in vivo.Early-stage in-vitro screening.
Co-solvents Easy to prepare.Potential for in-vivo toxicity and drug precipitation upon dilution.In-vitro assays and some parenteral formulations.
Cyclodextrins Significant solubility enhancement; can improve stability.[14]Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.Oral and parenteral formulations.[23]
Amorphous Solid Dispersions Dramatically improves dissolution rate and bioavailability.[2][24]Physical instability (recrystallization) can be a concern; requires specialized manufacturing equipment.Oral solid dosage forms.

Conclusion

Overcoming the poor aqueous solubility of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol requires a systematic and rational formulation approach. By understanding the physicochemical properties of the compound and applying the appropriate solubilization techniques, researchers can successfully develop formulations for both in-vitro and in-vivo studies. This guide provides a starting point for troubleshooting common solubility challenges. For more complex issues, consulting with a formulation specialist is recommended.

References

  • He, Y., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Gidwani, B., & Vyas, A. (2022).
  • Mishra, S. M., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology.
  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics.
  • Pawar, P., & Kumar, S. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics.
  • Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Sharma, D., & Saini, S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Al-Obaidi, H., & Al-Badri, K. (2021).
  • Shinde, S., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS.
  • Kumar, A., & Saini, N. (2018). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Mude, G., et al. (2024). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Gîrleanu, M., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics.
  • Li, D., & Zhao, L. (2022).
  • Viljoen, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics.
  • Fenyvesi, É., et al. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Pharmaceutical and Biomedical Analysis.
  • Wikipedia. (n.d.). Cosolvent.
  • A. A. A. Smith, et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
  • Das, S., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p-coumaric acid. Pharma Excipients.
  • Strickley, R. G. (2004).
  • Singh, A., et al. (2021). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • BASF Pharma Solutions. (n.d.).
  • Li, D., & Zhao, L. (2022). Co-solvent and Complexation Systems.
  • Hintz, R. J., & Johnson, K. C. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics.
  • BOC Sciences. (n.d.).
  • Biotage. (2023).
  • Lee, T., et al. (2015).
  • Ainsworth, D. S., & Lion, L. W. (2007). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Toxicology and Chemistry.

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Technical Support Center: Optimizing Reaction Conditions for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol and its analogs. The N-arylation of piperidin-4-ol with sterically hindered and electron-deficient aryl sulfones presents unique challenges. This document provides in-depth troubleshooting advice and optimized protocols based on established palladium-catalyzed cross-coupling methodologies, primarily the Buchwald-Hartwig amination.

General Reaction Scheme: Buchwald-Hartwig Amination

The core transformation for synthesizing the target analogs is the palladium-catalyzed cross-coupling of an aryl halide (or pseudo-halide) with piperidin-4-ol. The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

General Reaction Scheme

Figure 1. General scheme for the synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol analogs via Buchwald-Hartwig N-arylation.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation. Where should I start troubleshooting? A: The most common culprit for a complete lack of reactivity is an inactive catalyst system. The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst.[1] Ensure you are using an anhydrous, degassed solvent, as oxygen can deactivate the catalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective as they generate the active LPd(0) catalyst more cleanly than traditional sources like Pd(OAc)₂.[1]

Q2: How do I select the appropriate ligand for this specific transformation? A: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] For coupling a secondary amine like piperidin-4-ol, a bulky, electron-rich biarylphosphine ligand is typically required. RuPhos is an excellent starting point for secondary amines.[1] If steric hindrance from the ortho-methylsulfonyl group is a major issue, more specialized ligands like tBuBrettPhos may be necessary to promote the reaction.[1]

Q3: What is the role of the base, and which one should I choose? A: The base is required to deprotonate the piperidin-4-ol, forming the active nucleophile.[1][2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[1] However, if your substrate contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures to achieve a reasonable rate.[1]

Q4: Which aryl halide (Br, Cl, I) is best for this reaction? A: The reactivity order for aryl halides in many cross-coupling reactions is I > Br > OTf > Cl.[2] However, in Buchwald-Hartwig aminations, aryl bromides are often optimal.[2] Aryl iodides can sometimes form inhibitory palladium complexes, slowing the reaction.[2] Aryl chlorides are less reactive and typically require more specialized, electron-rich ligands (like the Buchwald-type biarylphosphine ligands) and higher temperatures to achieve good yields.[1] For initial optimizations, 2-bromo-1-(methylsulfonyl)benzene is a reliable starting material.

Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or Stalled Reaction Yield

A common challenge is observing a low yield or seeing the reaction stall before the limiting reagent is fully consumed. This can stem from several factors related to catalyst activity, reagent stability, or reaction conditions.

G start Low Yield Observed (via LC-MS/TLC) catalyst 1. Check Catalyst Activity start->catalyst ligand 2. Evaluate Ligand Choice catalyst->ligand Active? sol_catalyst Use modern palladacycle precatalyst (e.g., RuPhos G3). Ensure inert atmosphere. catalyst->sol_catalyst Inactive? base 3. Assess Base & Solvent ligand->base Appropriate? sol_ligand Screen bulkier ligands (e.g., tBuBrettPhos). Increase ligand:Pd ratio. ligand->sol_ligand Inappropriate? temp 4. Increase Temperature base->temp Correct? sol_base Switch to stronger base (NaOtBu). Ensure anhydrous solvent (Toluene, Dioxane). base->sol_base Incorrect? end Reaction Optimized temp->end Complete sol_temp Incrementally increase temp. (e.g., 90°C -> 110°C). Consider microwave irradiation. temp->sol_temp Stalled? sol_catalyst->ligand Still low? sol_ligand->base Still low? sol_base->temp Still low? sol_temp->end

Diagram 1. Decision workflow for troubleshooting low reaction yields.

  • Inactive Catalyst: The active Pd(0) species may not form efficiently or may be decomposing over the reaction time.[1]

    • Solution: Switch from Pd(OAc)₂/Pd₂(dba)₃ to a more reliable palladacycle precatalyst like XPhos Pd G3 or RuPhos Pd G3. These form the active catalyst cleanly upon exposure to the base.[1] Additionally, ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can rapidly deactivate the catalyst.

  • Inappropriate Ligand: The chosen ligand may not be bulky or electron-rich enough to facilitate the reductive elimination step, which is often the rate-limiting step, especially with sterically hindered substrates.

    • Solution: For the secondary piperidin-4-ol, RuPhos is a good first choice. If yields remain low, screen other ligands such as BrettPhos or the more specialized tBuBrettPhos, which are designed for challenging couplings.[1]

  • Incorrect Base Selection: The base may not be strong enough to deprotonate the piperidinol efficiently, or it may have poor solubility in the reaction solvent, leading to heterogeneous and slow kinetics.

    • Solution: Use a strong base like NaOtBu or LHMDS. If the base has poor solubility, ensure vigorous stirring. Grinding the base before addition can also improve reaction rates by increasing surface area.[1]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and significantly lower the yield of the desired N-arylated piperidinol.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (e.g., methylsulfonylbenzene), consuming the starting material. This side reaction is often caused by β-hydride elimination competing with the desired C-N bond formation.[3]

    • Solution: The choice of ligand and base can heavily influence the rate of hydrodehalogenation versus the desired reductive elimination. Experimenting with a different ligand (e.g., moving from XPhos to RuPhos) or a weaker base (e.g., K₃PO₄ instead of NaOtBu) can mitigate this issue.[3]

  • Homocoupling: Dimerization of the aryl halide can occur, especially at high temperatures or with certain catalyst systems.[1]

    • Solution: Optimizing the catalyst loading (often lowering it to 1-2 mol %) and reaction temperature can minimize the formation of biaryl impurities. Ensure that the addition of reagents is controlled and that localized high concentrations do not occur.

Issue 3: Difficult Product Purification

The final product may be difficult to isolate from the crude reaction mixture due to its physical properties or the presence of persistent impurities.

  • Product is a thick oil or amorphous solid: Piperidin-4-ol derivatives can be challenging to crystallize.

    • Solution: Purification via column chromatography on silica gel is the most reliable method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity. For stubborn oils, attempting to form a salt (e.g., hydrochloride salt) can sometimes induce crystallization.

  • Contamination with Ligand or Ligand Oxide: The phosphine ligands used in the reaction can oxidize, and both the ligand and its oxide can be difficult to separate from the product.

    • Solution: Use a fluorous-tagged ligand if available for easier separation. Alternatively, after the reaction, an acidic wash can protonate the basic piperidine product, allowing it to move to the aqueous layer while the neutral ligand impurities remain in the organic phase. Subsequent basification of the aqueous layer and extraction will recover the purified product.

Optimized Starting Protocols

The following protocols provide recommended starting points for the synthesis. Optimization may be required based on the specific substitution pattern of the aryl halide.

Table 1: Recommended Starting Conditions for N-Arylation
ParameterCondition for Aryl BromideCondition for Aryl ChlorideRationale
Aryl Halide 2-Bromo-1-(methylsulfonyl)benzene2-Chloro-1-(methylsulfonyl)benzeneBromides are generally more reactive than chlorides in this coupling.[2]
Amine Piperidin-4-ol (1.2 equiv.)Piperidin-4-ol (1.2 equiv.)A slight excess of the amine can help drive the reaction to completion.
Pd Precatalyst RuPhos Pd G3 (2 mol %)tBuBrettPhos Pd G3 (2-4 mol %)RuPhos is excellent for secondary amines.[1] Chlorides require more active, specialized catalysts.[1]
Base NaOtBu (1.4 equiv.)LHMDS (1.4 equiv.)Strong, non-nucleophilic bases are required for efficient deprotonation.[1]
Solvent Toluene or Dioxane (anhydrous)Toluene or Dioxane (anhydrous)Anhydrous, degassed aprotic solvents are crucial for catalyst stability.[1]
Temperature 90-110 °C100-120 °CHigher temperatures are often needed for less reactive aryl chlorides.[1]
Time 12-24 h18-36 hMonitor by LC-MS or TLC to determine completion.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 equiv.), piperidin-4-ol (1.2 equiv.), the palladium precatalyst (2 mol %), and the base (1.4 equiv.) to an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar.[4]

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide).[4]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by withdrawing small aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol analog.

References
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • "optimizing reaction conditions for N-arylation of piperazine". Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate.
  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. PubMed Central.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
  • common challenges in working with piperidine-based compounds. Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • A kind of purification method of high-purity piperidine. Google Patents.

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Technical Support Center: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common issues related to its degradation.

I. Understanding the Stability of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol possesses several functional groups that may be susceptible to degradation under various environmental conditions. The tertiary amine within the piperidine ring, the alcohol group, and the methylsulfonylphenyl moiety can all react under stress conditions such as exposure to acid, base, light, heat, and oxidizing agents.[1][2] A thorough understanding of these potential degradation pathways is crucial for maintaining the integrity of the compound and for the development of robust, stability-indicating analytical methods.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.

An unexpected peak appears in my HPLC analysis after exposure to acidic conditions.

Question: I've observed a new, more polar peak in my reverse-phase HPLC chromatogram after treating 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol with a dilute acid (e.g., 0.1 N HCl). What could this be?

Answer: Under acidic conditions, the most probable degradation pathway is the cleavage of the piperidine ring from the phenylsulfonyl moiety. This would result in the formation of two primary degradation products: 2-(methylsulfonyl)aniline and piperidin-4-ol . The N-dealkylation of piperidine-containing compounds is a known degradation pathway in acidic environments.[4]

The appearance of a more polar peak is consistent with the formation of these smaller, more polar molecules.

parent 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol product1 2-(Methylsulfonyl)aniline parent->product1 Acid (H+) product2 Piperidin-4-ol parent->product2 Acid (H+)

Caption: Acid-catalyzed N-dealkylation of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peak. Compare the observed mass with the theoretical masses of the proposed degradation products.

  • Reference Standards: If available, co-inject reference standards of 2-(methylsulfonyl)aniline and piperidin-4-ol to confirm retention times.

  • pH Control: To minimize this degradation, maintain the pH of your solutions in the neutral to slightly acidic range (pH 4-7) and avoid prolonged exposure to strong acids.

My sample shows a new, less polar peak after exposure to oxidizing conditions.

Question: After treating my sample with hydrogen peroxide, I see a new peak in my HPLC analysis that is less polar than the parent compound. What is the likely identity of this degradant?

Answer: The tertiary amine in the piperidine ring is susceptible to oxidation, which typically leads to the formation of an N-oxide .[1][3] The formation of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol N-oxide is a highly probable degradation pathway under oxidative stress. N-oxides are often less polar than their corresponding tertiary amines, which would explain the appearance of a less polar peak in your chromatogram.

parent 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol product 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol N-oxide parent->product Oxidizing Agent (e.g., H₂O₂)

Caption: Oxidation of the piperidine nitrogen to form the N-oxide.

Troubleshooting Steps:

  • Mass Spectrometry: Use LC-MS to identify the new peak. The N-oxide will have a mass increase of 16 amu compared to the parent compound.

  • Control Exposure: Minimize exposure to oxidizing agents. If your experimental conditions require an oxidant, consider using a milder one or reducing the reaction time and temperature.

  • Antioxidants: For formulation development, the inclusion of antioxidants may be necessary to prevent this degradation pathway.

I'm observing multiple degradation peaks after heating my sample.

Question: Heating my sample of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol has resulted in the appearance of several new peaks in the chromatogram. What are the possible degradation pathways?

Answer: Thermal degradation can induce multiple reactions. The most likely pathways include:

  • Dehydration: The alcohol group on the piperidine ring can be eliminated to form an alkene, resulting in 1-[2-(methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine .

  • Ring Opening: Similar to acid hydrolysis, thermal stress can lead to the cleavage of the N-C bond between the piperidine and the phenyl ring, though this is generally less common than dehydration.[2]

parent 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol product1 1-[2-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine parent->product1 Heat (Δ) -H₂O product2 Ring-opened products parent->product2 Heat (Δ)

Caption: Potential thermal degradation pathways.

Troubleshooting Steps:

  • Characterize Products: Use LC-MS and potentially NMR to identify the structures of the major degradation products.

  • Optimize Temperature: Determine the temperature at which significant degradation begins and conduct experiments below this threshold.

  • Inert Atmosphere: If feasible, perform heating steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation that can be accelerated by heat.

My compound appears to be degrading upon exposure to light.

Question: I've noticed a decrease in the purity of my compound when it's left on the benchtop exposed to ambient light. What is happening?

Answer: The aromatic phenylsulfonyl group can absorb UV light, potentially leading to photodegradation. While specific pathways for this molecule are not well-documented, compounds with similar structures can undergo complex rearrangements or cleavage upon photo-irradiation.[5] It is also possible that light can catalyze oxidative processes.

Troubleshooting Steps:

  • Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil to protect it from light.

  • Photostability Studies: Conduct formal photostability studies according to ICH Q1B guidelines to understand the compound's sensitivity to light and identify any photoproducts.[6][7]

  • Analyze Photoproducts: Use LC-MS to characterize any new peaks that appear after light exposure.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol?

A1: Based on its potential degradation pathways, it is recommended to store 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol in a cool, dry, and dark place. Storage in well-sealed containers under an inert atmosphere is ideal, especially for long-term storage.

Q2: How can I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method must be able to separate the intact parent compound from all potential degradation products.[1] To develop such a method:

  • Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.[8]

  • Use a high-resolution HPLC column (e.g., a C18 column with a particle size of less than 3 µm).

  • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer) and gradient to achieve baseline separation of all peaks.

  • Use a photodiode array (PDA) detector to check for peak purity.

Q3: Is the methylsulfonyl group susceptible to degradation?

A3: The methylsulfonyl group is generally stable under most conditions. However, under very harsh hydrolytic conditions (strong acid or base at high temperatures), cleavage of the sulfur-carbon bond could potentially occur, leading to the formation of methanesulfonic acid and the corresponding phenylpiperidine derivative. This is generally considered a less likely degradation pathway under typical experimental conditions.

IV. Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.

Materials:

  • 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

  • Hydrochloric acid (1 N and 0.1 N)

  • Sodium hydroxide (1 N and 0.1 N)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate)

  • HPLC system with PDA or UV detector and LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a suitable stability-indicating HPLC method.

    • Characterize the degradation products using LC-MS.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Determine the retention times and mass-to-charge ratios of the degradation products.

  • Propose the structures of the degradation products based on the mass spectrometry data and known chemical degradation pathways.

V. Summary of Potential Degradation Products

Degradation PathwayPotential Degradation Product(s)Analytical Considerations
Acid Hydrolysis 2-(Methylsulfonyl)aniline, Piperidin-4-olLook for smaller, more polar peaks in RP-HPLC. Confirm by LC-MS.
Oxidation 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol N-oxideExpect a mass increase of 16 amu. May be less polar in RP-HPLC.
Thermal Degradation 1-[2-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridineExpect a mass decrease of 18 amu (loss of water).
Photodegradation Various complex productsRequires detailed characterization by LC-MS and potentially NMR.

VI. References

  • Alsante, K. M., Ando, A., Brown, R., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29–37.

  • Garg, A., Solas, D. W., Takahashi, L. H., & Cassella, J. V. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 325-334.

  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107.

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.

  • Maheswaran, R. (2012). FDA perspectives: scientific and regulatory considerations for drug substance and drug product stability. In American Association of Pharmaceutical Scientists (AAPS) Annual Meeting.

  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).

  • Klick, S., Muijrers, P. H., et al. (2005). Toward a general strategy for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.

  • Szepesi, G., & Görög, S. (2005). Identification and determination of impurities in drugs. CRC Press.

  • Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935.

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2014). M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Snodin, D. J. (2010). Genotoxic impurities: from structural alerts to qualification. Toxicology research, 26(2), 81-98.

  • Robinson, D. (2010). A-Z of impurities. Genotoxic Impurities, 1-20.

  • Müller, L., Mauthe, R. J., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory toxicology and pharmacology, 44(3), 198-211.

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  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI.

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Technical Support Center: Crystallization of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of crystallizing this specific molecule. Drawing from established principles of physical organic chemistry and extensive experience in pharmaceutical development, this document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high-purity, crystalline material.

The unique structure of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, featuring a polar sulfonyl group, a hydrogen-bonding piperidinol moiety, and an aromatic ring, presents specific challenges and opportunities in developing a robust crystallization process. This guide will explain the causality behind these challenges and offer field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of this compound.

Q1: I've dissolved my crude 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol in a hot solvent, but no crystals form upon cooling. What's the primary cause?

A: This is a classic sign of either excessive solvent use or the selection of a solvent in which the compound is too soluble, even at low temperatures.[1] The goal is to create a supersaturated solution upon cooling, which is the driving force for crystallization. If too much solvent is used, the solution may never reach the required supersaturation level. The highly polar methylsulfonyl group can enhance solubility in polar solvents, making this a common issue.[2]

Q2: My compound is separating as a sticky oil or liquid instead of solid crystals. What is "oiling out" and how do I prevent it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[1] The melting point of your compound may be depressed by the presence of impurities. The compound therefore separates as a supercooled liquid or "oil" rather than forming an ordered crystal lattice. This is detrimental to purification because impurities are often more soluble in the oil than in the crystallization solvent, leading to their concentration in the separated liquid phase.[1] Key factors for this compound include its moderate melting point and the potential for complex interactions due to its multiple functional groups.

Q3: My crystallization yield is very low (<50%). How can I improve it?

A: A low yield is most frequently a consequence of using too much solvent, which leaves a significant portion of your product dissolved in the mother liquor.[1] To confirm this, take a small sample of the mother liquor, evaporate it, and check for a large amount of residue. Other factors can include premature crystallization during a hot filtration step or incomplete precipitation. Optimizing the solvent volume and cooling temperature is critical.

Q4: What are the best starting solvents for crystallizing 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol?

A: Selecting the right solvent is the most critical step.[3] For a molecule with mixed polarity like this one, a systematic screening approach is best. Good starting points would be polar protic solvents like isopropanol or ethanol, where solubility is expected to be high at elevated temperatures and lower at room temperature. Polar aprotic solvents like acetone or ethyl acetate are also excellent candidates.[3] A mixed solvent system, often called anti-solvent crystallization, is also highly effective. For example, dissolving the compound in a "good" solvent like methanol and then slowly adding a "poor" solvent like water or heptane can effectively induce crystallization.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and workflows for overcoming the challenges identified in the FAQs.

Guide 2.1: Systematic Solvent & Anti-Solvent Screening

Expertise & Causality: The ideal crystallization solvent should dissolve the compound completely when hot but poorly when cold. This differential solubility is the thermodynamic engine of the process. For 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, the sulfonyl and hydroxyl groups favor polar solvents, while the phenyl and piperidine backbone favor less polar ones. This balance makes screening essential.

Experimental Protocol: Finding a Single Solvent System

  • Preparation: Place approximately 20-30 mg of your compound into several different test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. If it dissolves in less than 0.5 mL, the solvent is likely too good for crystallization at room temperature.

  • Heating: If the solid does not dissolve in ~1 mL of solvent at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves.

  • Cooling: Allow the saturated, hot solutions to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.

  • Observation: The best solvent is one that required heating to dissolve the compound and produced a high yield of crystalline solid upon cooling.

Experimental Protocol: Finding an Anti-Solvent System

  • Select a "Good" Solvent: Choose a solvent that readily dissolves the compound at room temperature (e.g., Methanol, Acetone). Dissolve ~50 mg of the compound in a minimal amount of this solvent.

  • Select a "Poor" Solvent (Anti-Solvent): Choose a miscible solvent in which the compound is insoluble (e.g., Water, Heptane, Diethyl Ether).

  • Titration: Slowly add the anti-solvent dropwise to the stirred solution at room temperature until persistent turbidity (cloudiness) is observed.[4] This indicates the point of saturation has been reached.

  • Re-dissolution & Cooling: Gently warm the turbid mixture until it becomes clear again. Then, allow it to cool slowly. High-quality crystals should form.

Data Presentation: Recommended Solvents for Screening

Solvent Class Boiling Point (°C) Rationale & Expected Behavior
Isopropanol Polar Protic 82.6 Good for creating a steep solubility curve. Often a primary choice for compounds with H-bond donors/acceptors.
Ethanol Polar Protic 78.4 Similar to isopropanol, slightly more polar. Recrystallization from ethanol is common for piperidine derivatives.[3]
Ethyl Acetate Polar Aprotic 77.1 Moderate polarity. Good for compounds that are too soluble in alcohols. Can form well-defined crystals.
Acetone Polar Aprotic 56.0 Strong solvent, useful as the "good" solvent in an anti-solvent pair with water or an alkane.
Acetonitrile Polar Aprotic 81.6 Can be effective, sometimes used in mixed systems with alcohols for piperidine salts.[5]
Water Polar Protic 100.0 Likely a poor solvent on its own but an excellent anti-solvent when paired with a water-miscible organic solvent.

| Heptane | Non-polar | 98.4 | Excellent anti-solvent to pair with more polar solvents like Ethyl Acetate or Acetone. |

Guide 2.2: Managing and Resolving "Oiling Out" Events

Expertise & Causality: Oiling out is a kinetic and thermodynamic problem. The solution becomes supersaturated too quickly and at a temperature where the compound's free energy is lower as a liquid than as a solid. To fix this, we must modify the conditions to favor the kinetics of orderly crystal lattice formation over amorphous liquid precipitation.

Mandatory Visualization: Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed (Liquid droplets form on cooling) decision1 Is the solution cooling too rapidly? start->decision1 action1 Re-heat to dissolve oil. Allow to cool very slowly (e.g., insulated bath, dewar). decision1->action1 Yes decision2 Is the initial concentration too high? decision1->decision2 No end Crystalline Solid Forms action1->end action2 Re-heat to dissolve oil. Add 10-20% more of the 'good' solvent. Cool slowly. decision2->action2 Yes decision3 Is the solvent system appropriate? decision2->decision3 No action2->end action3 Evaporate solvent and attempt recrystallization from a different solvent or solvent system. decision3->action3 Yes fail Problem Persists: Consider chromatography decision3->fail No action3->end

Caption: A decision-making workflow for troubleshooting when a compound oils out.

Step-by-Step Protocol to Correct Oiling Out

  • Return to Solution: Place the flask back on the heat source and add just enough of the primary ("good") solvent to re-dissolve the oil and form a homogeneous solution.[1]

  • Reduce Concentration: Add an additional 10-20% volume of the hot solvent to ensure the saturation point is reached at a lower temperature.

  • Control Cooling Rate: This is the most critical step. Do not place the flask directly on the bench or in an ice bath. Instead, use one of these methods for slow cooling:

    • Place the flask in a large beaker of hot water and allow the entire assembly to cool to room temperature overnight.

    • Wrap the flask in glass wool or foil to insulate it.

  • Introduce a Nucleation Site: If crystals are still reluctant to form, try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide an energy-favorable surface for crystal nucleation.

  • Consider Seeding: If you have a pure crystal from a previous batch, add a single, tiny crystal (a "seed") to the cooled, supersaturated solution to initiate growth.

Guide 2.3: A Workflow for Enhancing Crystal Purity

Expertise & Causality: Impurities disrupt the crystallization process by inhibiting nucleation or becoming incorporated into the crystal lattice.[6] A structured approach is necessary to identify the nature of the impurity problem and apply a targeted solution. The goal is to maximize the rejection of impurities into the mother liquor.[7]

Mandatory Visualization: Impurity Management Strategy

G start Initial Crystallization Yields Impure Product (by TLC, HPLC, etc.) decision1 Are impurities colored or particulate? start->decision1 action1 Perform Hot Filtration: Dissolve crude product in excess hot solvent, add activated charcoal (if needed), filter hot, reduce solvent volume, and re-crystallize. decision1->action1 Yes decision2 Are impurities soluble in wash solvent? decision1->decision2 No action1->decision2 action2 Optimize Washing: Wash filtered crystals on the funnel with a small amount of ice-cold, fresh crystallization solvent. decision2->action2 Yes decision3 Is impurity incorporation suspected? decision2->decision3 No action2->decision3 action3 Perform Second Recrystallization: Dissolve impure crystals in a new, clean flask and repeat the entire crystallization process. decision3->action3 Yes end_fail Purity Still Unacceptable: Consider column chromatography decision3->end_fail No/Ineffective end_success Product Meets Purity Specification action3->end_success

Caption: A systematic workflow for improving the chemical purity of crystalline material.

Key Purity Enhancement Techniques

  • Hot Filtration: If you have insoluble impurities (e.g., dust, catalyst residue) or colored impurities, a hot filtration step is invaluable. Dissolve the crude product in a slight excess of hot solvent, add a small amount of activated charcoal to adsorb colored impurities, and filter the hot solution through a pre-warmed funnel with fluted filter paper. Then, boil off the excess solvent to reach the saturation point and cool to crystallize.[1]

  • Washing: Impurities can be present in the residual mother liquor coating the crystals. An effective wash is critical. After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent. The cold solvent will dissolve residual impurities in the mother liquor without dissolving a significant amount of your desired product.

  • Slurry Resuspension: For stubborn surface impurities, a slurry experiment can be effective. This involves suspending the filtered crystals in a saturated, impurity-free solution of the compound and stirring. This process washes the crystal surface and can allow for surface layers to recrystallize with higher purity.[6][7]

Section 3: Understanding the Molecular Properties

3.1: The Role of the Methylsulfonyl Group The methylsulfonyl (-SO₂CH₃) group is a dominant feature of this molecule. It is a highly polar, electron-withdrawing group that does not participate in hydrogen bonding as a donor but acts as a potent hydrogen bond acceptor at its two oxygen atoms.[2] The bonding within the sulfonyl group is highly polarized, creating a strong dipole moment that facilitates significant intermolecular interactions.[8][9] This has two major consequences for crystallization:

  • Solubility: It dramatically increases the compound's polarity, favoring solubility in polar solvents like alcohols and acetone.

  • Lattice Energy: The strong dipole-dipole interactions and hydrogen bonds it accepts contribute to a more stable crystal lattice, which can result in a higher melting point and influence which polymorphic form is most stable.

3.2: The Piperidin-4-ol Moiety The piperidine ring is a common heterocyclic motif in pharmaceuticals.[4] The hydroxyl group at the 4-position is crucial, as it can act as both a hydrogen bond donor and acceptor. This, combined with the nitrogen atom (which can also accept a hydrogen bond or be protonated to form a salt), makes this part of the molecule a key driver for forming ordered networks in the solid state. The potential for the piperidine nitrogen to form salts (e.g., with HCl) is a key consideration, as the crystallization of a salt will have a vastly different solubility profile than the free base.[10]

References
  • Purification Methods for Piperidines. (2025). Vertex AI Search.
  • Troubleshooting Crystalliz
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • Process for resolving chiral piperidine alcohol. (2008).
  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. (2014).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020).
  • Improving Drug Solubility By Preventing Crystalliz
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020).
  • Formation of piperidine hydrochloride crystals. (2021).
  • Factors which affect the crystallization of a drug substance.
  • Electronic Structure of the Sulfonyl and Phosphonyl Groups.
  • 1-[2-(Methylsulphonyl)phenyl]piperidin-4-ol. ChemicalBook.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Application of Sulfonyl in Drug Design.

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Avoiding common side reactions in 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of your target compound.

Introduction to Synthetic Strategies

The synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol typically proceeds via one of two primary routes: a Palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr). The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction. Both methods, while effective, are prone to specific side reactions that can impact yield and purity. This guide will address the common issues associated with each of these synthetic pathways.

Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an aryl halide or triflate with an amine in the presence of a palladium catalyst.[1][2] For the synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, this involves the reaction of a 2-halo-1-(methylsulfonyl)benzene with piperidin-4-ol.

Reaction Scheme:

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Buchwald-Hartwig synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol?

A1: The most prevalent side reactions include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom to form methylsulfonylbenzene. This is often a result of a competing β-hydride elimination pathway in the catalytic cycle.[1]

  • O-Arylation: The hydroxyl group of piperidin-4-ol can compete with the secondary amine and react with the aryl halide, leading to the formation of a diaryl ether byproduct. This is a known reactivity for alcohols under Buchwald-Hartwig conditions.[1]

  • Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a stalled reaction. This can be caused by impurities, high temperatures, or an inappropriate choice of ligand.

  • Dimerization of Aryl Halide: In some cases, particularly with more reactive aryl halides, self-coupling can occur to form a biphenyl species.

Q2: Which aryl halide (Br, Cl, I) is the best choice for this reaction?

A2: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend: I > Br > OTf > Cl.[3] While aryl iodides are the most reactive, they can sometimes lead to the formation of unreactive palladium-iodide dimer complexes, which can inhibit the reaction.[4] Aryl bromides often provide a good balance of reactivity and stability. Aryl chlorides are typically the least reactive and may require more specialized and electron-rich ligands to facilitate oxidative addition.

Q3: What is the role of the base, and which one should I choose?

A3: The base is crucial for deprotonating the amine-palladium complex in the catalytic cycle, regenerating the active catalyst.[2] Strong, non-nucleophilic bases are typically used.

  • Sodium tert-butoxide (NaOtBu): A very common and effective base, but it is highly moisture-sensitive and can promote side reactions with sensitive functional groups.

  • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Milder bases that are often better tolerated by sensitive substrates.[3][5] The choice of base can significantly impact the reaction outcome and should be optimized.[2]

Troubleshooting Common Issues
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong or soluble base. 4. Poor solvent choice.1. Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. 2. Screen different phosphine ligands. For aryl chlorides, bulky, electron-rich ligands like XPhos or RuPhos are often necessary. 3. Switch to a stronger base like NaOtBu or use a more soluble base like Cs₂CO₃. Ensure the base is fresh and dry. 4. Toluene and dioxane are common solvents. Ensure they are anhydrous and deoxygenated.
Significant Hydrodehalogenation 1. β-Hydride elimination from the palladium-amide intermediate. 2. High reaction temperature.1. Use a bidentate ligand like BINAP or a bulky monodentate ligand to sterically hinder the β-hydride elimination pathway.[1][6] 2. Lower the reaction temperature and extend the reaction time.
Formation of O-Arylated Byproduct 1. Competitive reaction of the hydroxyl group.1. Use a less reactive base to minimize deprotonation of the alcohol. 2. Consider protecting the hydroxyl group of piperidin-4-ol (e.g., as a silyl ether) before the coupling reaction, followed by deprotection.
Formation of Palladium Black 1. Catalyst decomposition at high temperatures. 2. Presence of oxygen or other impurities.1. Lower the reaction temperature. 2. Ensure all reagents and the solvent are thoroughly deoxygenated. Use high-purity starting materials.

Troubleshooting Guide & FAQs: Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction is an alternative route where a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups.[4] The methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing group, making the ortho and para positions susceptible to nucleophilic attack.

Reaction Scheme:

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for the SNAr synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol?

A1: The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I.[7][8] Therefore, 2-fluoro-1-(methylsulfonyl)benzene is the most common and effective starting material for this reaction. The high electronegativity of fluorine activates the ring for nucleophilic attack.

Q2: What are the common side reactions in this SNAr synthesis?

A2:

  • Incomplete reaction: If the reaction conditions (temperature, base) are not optimal, the reaction may not go to completion.

  • Formation of impurities from starting materials: Unreacted starting materials can be difficult to separate from the product.

  • Side reactions involving the solvent: Some polar aprotic solvents like DMF or DMSO can decompose at high temperatures, leading to impurities.

Q3: What is the role of the solvent in this reaction?

A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used to facilitate the formation of the charged Meisenheimer intermediate.[9][10][11] The choice of solvent can significantly affect the reaction rate.[12]

Troubleshooting Common Issues
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Slow or Incomplete Reaction 1. Insufficient temperature. 2. Inadequate base. 3. Water in the reaction mixture.1. Increase the reaction temperature. SNAr reactions often require elevated temperatures. 2. Use a stronger base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) to scavenge the HF formed. 3. Ensure all reagents and solvents are anhydrous, as water can compete as a nucleophile.
Product is Difficult to Purify 1. Unreacted starting materials co-eluting with the product. 2. Formation of polar byproducts.1. Use a slight excess of piperidin-4-ol to ensure complete consumption of the aryl fluoride. The excess piperidin-4-ol is generally easier to remove during workup. 2. An acidic workup can help to remove basic impurities. Column chromatography on silica gel is often required for high purity.
Dark Reaction Color 1. Decomposition of the solvent or reagents at high temperatures.1. Lower the reaction temperature and increase the reaction time. 2. Ensure high-purity solvents and reagents are used.

Visualizing the Mechanisms and Troubleshooting

To better understand the reaction pathways and potential pitfalls, the following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and a troubleshooting workflow.

Buchwald_Hartwig_Cycle cluster_main Main Catalytic Cycle cluster_side Side Reaction Pathway Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine-Pd(II) Complex OxAdd->AmineComplex R2NH AmideComplex Palladium Amide Complex AmineComplex->AmideComplex Base, -BHX Product Product (C-N bond formed) AmideComplex->Product Reductive Elimination SideProduct Hydrodehalogenation (Side Reaction) AmideComplex->SideProduct β-Hydride Elimination Product->Pd0 Regeneration Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst and Ligand check_reagents->optimize_catalyst optimize_base Optimize Base and Solvent check_conditions->optimize_base side_reactions Identify Side Products (TLC, LC-MS) optimize_catalyst->side_reactions optimize_base->side_reactions hydrodehalogenation Hydrodehalogenation Detected side_reactions->hydrodehalogenation Arene byproduct o_arylation O-Arylation Detected side_reactions->o_arylation Ether byproduct adjust_ligand_temp Use Bulky/Bidentate Ligand Lower Temperature hydrodehalogenation->adjust_ligand_temp protect_oh Protect Hydroxyl Group o_arylation->protect_oh success Improved Yield and Purity adjust_ligand_temp->success protect_oh->success

Caption: A general troubleshooting workflow for optimizing the synthesis.

Experimental Protocols

The following are generalized, starting-point protocols. Optimization will be necessary based on your specific laboratory conditions and reagent purity.

Protocol 1: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add 2-bromo-1-(methylsulfonyl)benzene (1.0 eq), piperidin-4-ol (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
  • To a round-bottom flask, add 2-fluoro-1-(methylsulfonyl)benzene (1.0 eq), piperidin-4-ol (1.5 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Add anhydrous DMF or DMSO.

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link].

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved January 17, 2026, from [Link].

  • Nudelman, N. S., et al. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 17, 2026, from [Link].

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Cheminform. Retrieved January 17, 2026, from [Link].

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 17, 2026, from [Link].

  • Effect of various bases in the Buchwald coupling reaction a - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link].

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Sci-Hub. Retrieved January 17, 2026, from [Link].

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link].

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].

  • Nudelman, N. S., et al. (1985). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 17, 2026, from [Link].

  • Kavthe, R., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega. Retrieved January 17, 2026, from [Link].

  • Spokoyny, A., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Retrieved January 17, 2026, from [Link].

  • Spokoyny, A., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. Retrieved January 17, 2026, from [Link].

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved January 17, 2026, from [Link].

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link].

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Technical Support Center: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity standards essential for downstream applications. Here, we address common challenges encountered during synthesis and purification through a series of troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol?

A1: The impurity profile largely depends on the synthetic route employed. However, based on the common synthesis involving nucleophilic aromatic substitution (SNAr) between 2-fluorophenyl methyl sulfone and piperidin-4-ol, several classes of impurities are typically observed.

  • Unreacted Starting Materials: Residual 2-fluorophenyl methyl sulfone or piperidin-4-ol are common. Their presence indicates an incomplete reaction, which could be due to insufficient reaction time, inadequate temperature, or stoichiometric imbalances.

  • Side-Reaction Products: Over-alkylation or side reactions involving the hydroxyl group of piperidin-4-ol can occur, though they are generally minor.

  • Process-Related Impurities: Solvents, reagents (like the base used for the SNAr reaction, e.g., triethylamine or potassium carbonate), and their byproducts can be carried through the workup.[1]

  • Degradation Products: The sulfonyl group is generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation.

Table 1: Potential Impurities and Analytical Signatures

Impurity ClassExampleTypical Analytical Observation (TLC/HPLC)
Starting Material2-Fluorophenyl methyl sulfoneNon-polar spot on TLC; early eluting peak in RP-HPLC.
Starting MaterialPiperidin-4-olVery polar, often streaks on silica TLC; may require derivatization for good HPLC peak shape.
Base/ReagentTriethylamineNot typically observed by UV-HPLC; can be detected by GC-MS or specific ion-pairing chromatography.
ByproductN-OxidesMore polar than the parent compound; later eluting peak in RP-HPLC.
Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase (RP-HPLC) method using a C18 column is typically effective. A gradient elution with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.[2][3] UV detection, typically around 230-254 nm, is suitable due to the phenyl sulfone chromophore.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture.[4] A mobile phase like Dichloromethane:Methanol (e.g., 95:5 v/v) or Ethyl Acetate:Hexanes can often provide good separation on silica plates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for structural confirmation. The absence of signals corresponding to starting materials or the presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): LC-MS is highly effective for identifying the molecular weights of the main component and any impurities, aiding in their structural elucidation.

Troubleshooting and Purification Guides

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Q3: My crude product is a sticky oil or semi-solid that won't crystallize. What should I do?

A3: This is a common issue, often caused by the presence of residual solvents or impurities that inhibit lattice formation. The goal is to remove these inhibitors and find a suitable system for crystallization.

Causality: Impurities act as "defects" in the crystal lattice, preventing the ordered arrangement of molecules required for solidification. Residual solvents can also plasticize the material.

Step-by-Step Troubleshooting Protocol:

  • Initial Cleanup: Before attempting recrystallization, perform a simple liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild aqueous acid (e.g., 5% HCl) to remove basic impurities, followed by a mild aqueous base (e.g., 5% NaHCO3) to remove acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. This step alone can often remove enough impurities to yield a solid.

  • Solvent Trituration: If the product is still an oil, attempt trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. The goal is for the impurities to dissolve in the solvent while the desired product solidifies. Filter the resulting solid.

  • Initiate Recrystallization Screening: If a solid is obtained, proceed to a systematic recrystallization solvent screen.[5][6] The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.

Workflow for Product Solidification and Purification

G start Crude Oily Product extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction concentrate1 Concentrate in vacuo extraction->concentrate1 check_solid1 Is it a solid? concentrate1->check_solid1 trituration Triturate with Non-Polar Solvent check_solid1->trituration No recrystallize Proceed to Recrystallization check_solid1->recrystallize Yes filter Filter and Dry Solid trituration->filter check_solid2 Is it a solid? filter->check_solid2 check_solid2->recrystallize Yes chromatography Consider Column Chromatography check_solid2->chromatography No

Caption: Troubleshooting workflow for oily crude products.

Q4: My recrystallization has a very low yield. How can I improve recovery?

A4: Low yield is typically caused by using too much solvent, premature crystallization during filtration, or selecting a solvent in which the compound has significant solubility even when cold.[5]

Optimization Strategies:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

  • Pre-heat the Filtration Apparatus: To prevent premature crystallization in the funnel during a hot gravity filtration step (used to remove insoluble impurities), pre-heat the funnel and receiving flask in an oven. Use fluted filter paper for a faster filtration rate.

  • Utilize a Co-Solvent System: If a single solvent is not ideal, a two-solvent system can be highly effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) to the hot solution until it just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Maximize Crystal Recovery: After cooling and crystallization, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtering. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.

Table 2: Illustrative Recrystallization Solvent Screen

Solvent / SystemHot SolubilityCold SolubilityCrystal QualityYield
IsopropanolHighModerateSmall NeedlesFair (~60%)
Ethyl AcetateHighLowLarge PrismsGood (~85%)
TolueneModerateVery LowPlatesGood (~80%)
Ethyl Acetate / HexanesTunableVery LowFine NeedlesExcellent (~92%)
Q5: My product is still colored after recrystallization. How do I decolorize it?

A5: Persistent color often indicates the presence of highly conjugated, non-polar impurities that co-crystallize with the product. These can often be removed with an activated charcoal treatment.

Expertise & Causality: Activated charcoal has a high surface area with a network of pores that adsorb large, flat, conjugated molecules (which are often colored) from solution.

Protocol: Activated Charcoal Treatment

  • Dissolve the impure solid in the minimum amount of a suitable hot recrystallization solvent.

  • Remove the solution from the heat source to prevent flashing.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). CAUTION: Adding charcoal to a boiling solution can cause violent bumping.

  • Gently swirl the hot mixture for 2-5 minutes. Avoid prolonged heating, as this can cause the product to adsorb onto the charcoal as well.

  • Perform a hot gravity filtration through fluted filter paper or a small pad of Celite® in a heated funnel to remove the charcoal. The filtrate should be colorless.

  • Allow the filtrate to cool slowly to crystallize the pure, decolorized product.

Q6: Recrystallization isn't improving purity enough. How do I set up a flash chromatography purification?

A6: When recrystallization fails to separate impurities with similar solubility profiles, flash column chromatography is the method of choice.[7] The key is developing an appropriate solvent system using TLC.

Logical Workflow for Chromatography Method Development

G cluster_0 TLC Analysis cluster_1 Method Optimization cluster_2 Column Chromatography tlc_spot Spot Crude Material on TLC Plate tlc_develop Develop Plate in Various Solvent Systems (e.g., Hex/EtOAc) tlc_spot->tlc_develop tlc_visualize Visualize Spots (UV, Stain) tlc_develop->tlc_visualize tlc_rf Calculate Rf Values tlc_visualize->tlc_rf rf_check Is Product Rf ~0.3-0.4? tlc_rf->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No separation_check Good Separation from Impurities? rf_check->separation_check Yes adjust_polarity->tlc_develop Re-screen separation_check->adjust_polarity No run_column Run Flash Column with Optimized Solvent System separation_check->run_column Yes collect_fractions Collect Fractions run_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions and Concentrate analyze_fractions->combine_pure

Caption: Workflow for developing a flash chromatography method.

Step-by-Step Protocol:

  • TLC Solvent Screening: Find a solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) that gives your product an Rf value of approximately 0.3-0.4 and shows good separation from all impurity spots.

  • Column Packing: Dry-pack the column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM). If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading) and load the resulting powder onto the top of the column.

  • Elution and Collection: Run the column using the optimized solvent system, applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent in vacuo to yield the purified 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

References

  • Zarghi, A., & Arfaei, S. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Scientia Pharmaceutica, 79(3), 563–576. (Note: While not the exact molecule, this provides context on piperidone synthesis which can involve similar reagents).
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Patel, R., & Patel, P. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2569-2574.
  • Di Stefano, A., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(19), 3582.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Google Patents. (2008). CN101602748B - A kind of purification method of high-purity piperidine.
  • Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 19(1), 1-28.
  • Crysdot LLC. (n.d.). 1-(2-(Methylsulfonyl)phenyl)piperidin-4-ol. Retrieved from [Link]

  • Gadomska, A., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Google Patents. (2011). CN102757382B - Purification method of fexofenadine intermediate.
  • Chen, Y., et al. (2018). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Molecules, 23(11), 2785.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ResearchGate. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

Sources

Handling and storage best practices for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals, providing essential information on the best practices for handling, storage, and troubleshooting common experimental issues. As a complex heterocyclic compound, its stability and integrity are paramount for reproducible and reliable results. This guide synthesizes chemical principles with practical, field-proven insights to ensure the successful application of this reagent in your research.

Section 1: Compound Profile & Key Properties

This section provides a summary of the key chemical and physical properties of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. Understanding these characteristics is the first step in proper handling.

PropertyValueSource(s)
CAS Number 942474-84-2
Molecular Formula C₁₂H₁₇NO₃S[1]
Molecular Weight 255.33 g/mol [1]
Appearance White to off-white solid (predicted based on related compounds)[2]
Key Structural Features Piperidine-4-ol, Methylsulfonyl groupN/A
Predicted Property Likely Hygroscopic[3][4][5]
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum stability, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[6] The key is to minimize exposure to moisture, oxygen, and light. The sulfonyl and hydroxyl groups make the compound susceptible to hygroscopicity (moisture absorption), while the piperidine ring can be prone to oxidation over time.[3][4][7]

Q2: The product data sheet suggests the compound may be hygroscopic. What does this mean and how should I handle it?

A: A hygroscopic material readily absorbs moisture from the atmosphere.[4] For a solid reagent, this can lead to clumping, inaccurate weighing, and potential degradation through hydrolysis.[3][5]

To handle a hygroscopic compound:

  • Work Quickly: Minimize the time the container is open to the air.[3]

  • Use a Controlled Environment: If possible, handle the compound in a glovebox with a dry, inert atmosphere. If a glovebox is not available, work in an area with low humidity.

  • Proper Storage: Always store the compound in a desiccator containing a drying agent like silica gel or calcium chloride to maintain a dry environment.[4][8]

  • Seal Tightly: After use, securely seal the container, potentially using parafilm for extra protection.[8]

Q3: What Personal Protective Equipment (PPE) is required when working with this compound?

A: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[9][10]

  • Hand Protection: Nitrile gloves are generally suitable for incidental contact. Inspect gloves before use and change them immediately if contaminated.[9][11]

  • Protective Clothing: A lab coat should be worn to protect your skin and clothing.[9][11]

  • Respiratory Protection: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[9][11][12]

Given the presence of a sulfonyl group, it is prudent to handle it as a potential irritant.[13]

Q4: What solvents are recommended for dissolving 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol?

A: Based on its structure, which contains both polar (hydroxyl, sulfonyl) and non-polar (phenyl, piperidine) regions, the compound is expected to have limited solubility in water. It is likely soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol).[2] For biological experiments, DMSO is a common choice for creating high-concentration stock solutions. Always start with a small amount to test solubility before committing the bulk of your material.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My solid compound appears clumpy and is difficult to weigh accurately.

  • Likely Cause: Moisture absorption. The compound is likely hygroscopic and has been exposed to atmospheric humidity.[3][5]

  • Solution:

    • Avoid Crushing: Do not aggressively crush the clumps, as this can increase the surface area for further moisture absorption.

    • Gentle De-clumping: Use a clean, dry spatula to gently break up the material inside a low-humidity environment (like a desiccator or glovebox).[3]

    • Drying (Use with Caution): For critical applications requiring anhydrous material, the compound can be dried under a high vacuum for several hours. Crucially, do not apply high heat without prior thermal stability data (e.g., from TGA), as this could cause decomposition. [3]

    • Prevention: Moving forward, ensure the vial is stored in a desiccator and that you minimize its exposure time to air during weighing.[4][8]

Problem 2: The compound is not dissolving in my chosen solvent.

  • Likely Cause: The compound has low solubility in that specific solvent, or the dissolution kinetics are slow.

  • Solution Workflow: Follow a systematic approach to achieve dissolution.

G start Start: Compound won't dissolve vortex 1. Vortex/Agitate at Room Temp (5-10 min) start->vortex check1 Dissolved? vortex->check1 sonicate 2. Sonicate in Water Bath (10-15 min) check1->sonicate No success Success: Solution Prepared check1->success Yes check2 Dissolved? sonicate->check2 heat 3. Gentle Warming (37-50°C with agitation) check2->heat No check2->success Yes check3 Dissolved? heat->check3 solvent 4. Consider Alternative Solvent (e.g., DMSO -> DMF, or vice-versa) check3->solvent No check3->success Yes fail Failure: Compound may have limited solubility. Consult literature for similar structures. solvent->fail G cluster_storage Solution Storage Best Practices cluster_use Experimental Best Practices aliquot Aliquot into single-use volumes cycles Avoid multiple freeze-thaw cycles aliquot->cycles protect Protect from light (amber vials) temp Store at -20°C or -80°C protect->temp thaw Thaw aliquots immediately before use temp->thaw inert Purge headspace with Argon/Nitrogen inert->temp fresh Prepare fresh solutions regularly fresh->thaw

Caption: Logic for maintaining stock solution stability.

  • Prepare Fresh Solutions: Do not use old stock solutions. The most reliable practice is to prepare a fresh solution from the solid material for each new set of experiments. [7]2. Proper Stock Solution Storage: If you must store stock solutions, aliquot them into single-use volumes in amber vials to prevent light exposure and repeated freeze-thaw cycles. [7]Store at -20°C or -80°C.

  • pH Stability: Be mindful of the pH of your experimental buffers. A study on a different piperidine-containing drug showed it was most stable at neutral pH. [7]

Section 4: Key Experimental Protocols

Protocol 1: Handling and Weighing a Hygroscopic Solid

  • Preparation: Place the sealed container of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol and all necessary tools (spatulas, weigh boats) into a desiccator for at least 30 minutes to allow them to equilibrate in a dry environment.

  • Tare: Place a clean, dry weigh boat on an analytical balance and tare it.

  • Dispensing: Briefly remove the compound from the desiccator. Open the container, quickly dispense the approximate amount of solid needed, and immediately reseal the container tightly. Place the main container back in the desiccator.

  • Weighing: Record the mass of the dispensed solid.

  • Dissolution: Promptly proceed to dissolve the weighed solid in the appropriate solvent to minimize its contact with the atmosphere.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Calculate the mass of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol needed.

    • Mass (mg) = 10 mM * 255.33 g/mol * Volume (L)

    • Example: For 1 mL (0.001 L), Mass = 10 * 255.33 * 0.001 = 2.55 mg.

  • Weighing: Accurately weigh the calculated mass of the solid following the procedure in Protocol 1.

  • Dissolution: Add the solid to a clean, appropriately sized vial (e.g., an amber glass vial). Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Cap the vial and vortex until the solid is completely dissolved. If needed, use the troubleshooting steps in Section 3 (sonication, gentle warming).

  • Storage: Store the solution as recommended in the "Solution & Prevention" guide in Section 3. Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpiperidin-4-ol. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (2022, October 16). piperidin-4-ol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. PubChem Compound Database. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 1-(2-(Methylsulfonyl)phenyl)piperidin-4-ol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical and Biomedical Analysis, 129, 513-519. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol and its Piperidine Analogs in Neuropsychopharmacology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of centrally active agents, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Its versatile nature allows for the fine-tuning of pharmacological properties, leading to the discovery of numerous therapeutics. This guide provides an in-depth, objective comparison of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol and its structural analogs, with a focus on their potential as atypical antipsychotics. We will delve into the structure-activity relationships, comparative biological data, and the underlying experimental methodologies that validate these findings.

Introduction: The Privileged Piperidine Scaffold in CNS Drug Discovery

The 1-phenylpiperidine motif is a well-established pharmacophore in the design of ligands for dopamine and serotonin receptors, key targets in the treatment of schizophrenia and other neuropsychiatric disorders. The substitution pattern on both the phenyl and piperidine rings plays a crucial role in modulating the affinity, selectivity, and functional activity of these compounds. The introduction of a methylsulfonyl group on the phenyl ring, particularly at the ortho position as in 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, presents an interesting chemical space for exploration. This electron-withdrawing group can significantly influence the electronic and conformational properties of the molecule, thereby impacting its interaction with target receptors.

Atypical antipsychotics are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[1][2][3] This guide will explore how modifications to the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol structure affect this key pharmacological profile.

Structure-Activity Relationships (SAR): Unraveling the Impact of Molecular Modifications

The biological activity of 1-phenylpiperidine analogs is exquisitely sensitive to structural changes. The following discussion outlines the key SAR trends observed in this chemical class, drawing from broader studies on related compounds to infer the expected impact of modifications to our lead molecule, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

The Significance of the Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.

  • Position of the Methylsulfonyl Group: While direct comparative data for the ortho-sulfonyl compound is limited in publicly available literature, a close analog, Pridopidine (ACR16), features a methylsulfonyl group at the meta-position (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine).[4] Pridopidine exhibits a unique "dopaminergic stabilizer" profile, acting as a state-dependent D2 antagonist.[4] This suggests that the electronic influence of the sulfonyl group is a key contributor to its mechanism. It is plausible that the ortho-positioning in 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol would lead to distinct conformational constraints and electronic effects, potentially altering its receptor interaction profile. Generally, ortho-substitution on the phenyl ring of arylpiperazines has been shown to be favorable for dopamine D2 receptor binding.[5]

  • Other Phenyl Substituents: Studies on related N-phenylpiperazine analogs have shown that electron-withdrawing groups can influence receptor affinity. For instance, the introduction of fluorine atoms can modulate D3 versus D2 receptor selectivity.[6] It is anticipated that replacing the methylsulfonyl group with other electron-withdrawing or electron-donating groups would significantly impact the pharmacological profile of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

The Role of the Piperidine Moiety

Modifications to the piperidine ring, including the substituent at the 4-position and the nature of the nitrogen substituent, are pivotal for activity.

  • 4-Position of the Piperidine Ring: The 4-hydroxyl group in 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol can participate in hydrogen bonding interactions within the receptor binding pocket. Replacing this hydroxyl group with other functionalities, such as an amide or an ester, or removing it entirely, would likely alter the binding affinity and functional activity.

  • Piperidine Nitrogen Substituent: While our lead compound has an unsubstituted piperidine nitrogen (as part of the phenylpiperidine linkage), in many related series, this position is substituted with various alkyl or arylalkyl groups. For example, in Pridopidine, a propyl group is present on the piperidine nitrogen.[4] This substituent can explore hydrophobic pockets within the receptor, significantly influencing potency and selectivity.

Comparative Biological Evaluation

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Analogs and Reference Compounds

CompoundD2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)
Pridopidine (meta-sulfonyl analog) [4]low affinity (competitive)---
Haloperidol (Typical Antipsychotic) [5]High AffinityModerate AffinityLow AffinityModerate Affinity
Risperidone (Atypical Antipsychotic) [3]High AffinityHigh AffinityModerate AffinityHigh Affinity
Olanzapine (Atypical Antipsychotic) [3][7]High AffinityHigh AffinityHigh AffinityHigh Affinity
Aripiprazole (Atypical Antipsychotic) [1][3]High Affinity (partial agonist)High AffinityHigh AffinityHigh Affinity
Compound 8a (phenyl aryl-constituent) [8]pKi = 7.4pKi = 8.3--
Compound 9a (phenyl aryl-constituent) [8]pKi = 7.1pKi = 8.1--

Note: Specific Ki values for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol are not available in the cited literature. The data for Pridopidine is described as "low affinity" in the cited text. The data for compounds 8a and 9a are presented as pKi values. "-" indicates data not reported in the cited sources.

In Vivo Performance: Insights from Animal Models

The preclinical evaluation of potential antipsychotics relies on a battery of animal models that aim to predict efficacy for positive, negative, and cognitive symptoms, as well as the propensity for motor side effects.

  • Models for Antipsychotic Efficacy:

    • Amphetamine- or Apomorphine-Induced Hyperlocomotion: This model is sensitive to the D2 receptor blocking activity of antipsychotics. Pridopidine has been shown to dose-dependently reduce locomotor hyperactivity in such models, consistent with D2 antagonism.[4]

    • Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by NMDA receptor antagonists like phencyclidine (PCP) or MK-801. Atypical antipsychotics are effective in reversing these deficits.

  • Models for Extrapyramidal Side Effects (EPS):

    • Catalepsy Test: The induction of catalepsy in rodents is a strong predictor of EPS liability in humans. Atypical antipsychotics generally have a wider separation between the doses required for antipsychotic-like effects and those that induce catalepsy.

Pridopidine, the meta-sulfonyl analog, demonstrates a unique in vivo profile. While it reduces hyperactivity similarly to D2 antagonists, it also increases spontaneous locomotor activity in habituated animals, a characteristic not typically seen with classic D2 blockers.[4] This "dopaminergic stabilizer" effect is attributed to its fast-off kinetics at the D2 receptor.[4] It is hypothesized that 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, with its ortho-sulfonyl group, may exhibit a different in vivo profile, potentially with altered efficacy and side-effect liability.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of piperidine analogs.

In Vitro Receptor Binding Assay: Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the D2 receptor.

Materials:

  • Test compound (e.g., 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol analog)

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (selective D2 antagonists)

  • Receptor source: Membranes from cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells)

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific binding determinator: Haloperidol (10 µM)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer (for total binding) or haloperidol (for non-specific binding) or test compound.

    • Radioligand at a concentration close to its Kd.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound Dilutions Incubation Incubation (Binding Equilibrium) Compound->Incubation Radioligand [3H]-Radioligand Radioligand->Incubation Membranes Receptor Membranes Membranes->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion

This protocol assesses the potential antipsychotic activity of a compound by measuring its ability to inhibit dopamine-agonist induced hyperactivity.

Objective: To evaluate the in vivo D2 receptor antagonist activity of a test compound.

Animals: Male mice or rats.

Materials:

  • Test compound

  • d-Amphetamine

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Open-field activity chambers equipped with photobeam detectors.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the activity chambers.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Pre-treatment Time: Allow for a specific pre-treatment period based on the pharmacokinetics of the test compound.

  • Amphetamine Challenge: Administer d-amphetamine to induce hyperlocomotion.

  • Activity Monitoring: Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

  • Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle- and amphetamine-treated control groups. A significant reduction in amphetamine-induced hyperactivity indicates potential antipsychotic efficacy.

G Start Acclimation of Animals Dosing Administer Test Compound or Vehicle Start->Dosing Pretreatment Pre-treatment Period Dosing->Pretreatment Challenge Administer d-Amphetamine Pretreatment->Challenge Monitoring Record Locomotor Activity Challenge->Monitoring Analysis Data Analysis and Comparison Monitoring->Analysis

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

Signaling Pathways: The Molecular Basis of Action

The therapeutic effects and side effects of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol and its analogs are rooted in their modulation of complex intracellular signaling cascades initiated by dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

  • Canonical Pathway: Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

  • β-Arrestin Pathway: D2 receptors can also signal through a G-protein-independent pathway involving β-arrestin. This pathway is implicated in the regulation of receptor desensitization and internalization, and may also contribute to some of the therapeutic effects of antipsychotics.

Atypical antipsychotics act as antagonists or partial agonists at the D2 receptor, thereby modulating these signaling pathways to alleviate the positive symptoms of schizophrenia, which are associated with hyperdopaminergic activity in the mesolimbic pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR.

  • Canonical Pathway: Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

The antagonism of 5-HT2A receptors by atypical antipsychotics is thought to increase dopamine release in the prefrontal cortex, potentially alleviating the negative and cognitive symptoms of schizophrenia.[1] This dual D2/5-HT2A antagonism is a hallmark of atypicality.

G cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling D2R D2 Receptor Gi Gi/o D2R->Gi Antagonist Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HT2AR 5-HT2A Receptor Gq Gq/11 HT2AR->Gq Antagonist Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC ↑ PKC Activity DAG->PKC

Caption: Simplified signaling pathways of D2 and 5-HT2A receptors.

Conclusion and Future Directions

1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol represents a promising scaffold for the development of novel atypical antipsychotics. While direct comparative data is still emerging, analysis of its close analog, Pridopidine, and the broader SAR of phenylpiperidines suggests that the ortho-methylsulfonyl substitution is likely to confer a unique pharmacological profile. The interplay of the sulfonyl group's electronic and steric properties with the substitution pattern on the piperidine ring offers a rich field for further optimization.

Future research should focus on the systematic synthesis and evaluation of a series of ortho-sulfonyl analogs to provide a clear, quantitative comparison of their receptor binding affinities, functional activities, and in vivo pharmacological profiles. Such studies will be instrumental in elucidating the precise structure-activity relationships and identifying lead candidates with improved efficacy and safety profiles for the treatment of schizophrenia and other debilitating neuropsychiatric disorders.

References

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. Available from: [Link]

  • Ponten H, et al. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). J Med Chem. 2010;53(18):6786-96. Available from: [Link]

  • Stepnicki P, et al. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. J Enzyme Inhib Med Chem. 2023;38(1):2209828. Available from: [Link]

  • Luedtke RR, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3182. Available from: [Link]

  • Chłoń-Rzepa G, et al. Two new phenylpiperazines with atypical antipsychotic potential. Bioorg Med Chem Lett. 2007;17(21):5749-53. Available from: [Link]

  • Elbaridi N, et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. 2017;20(2S):SE23-SE31. Available from: [Link]

  • Mach RH, et al. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. J Med Chem. 2014;57(17):7236-50. Available from: [Link]

  • Atypical antipsychotic. Wikipedia. Available from: [Link]

  • Miller NR, et al. Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. Bioorg Med Chem Lett. 2008;18(20):5443-7. Available from: [Link]

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  • Chokhawala K, Stevens L. Atypical Antipsychotic Agents. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [https://www.ncbi.nlm.nih.gov/books/NBK53 atypicalantipsychotics/]([Link] atypicalantipsychotics/)

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A Comparative Analysis of Piperidine-Based Sulfonamides as Nav1.7 Inhibitors for Pain Management

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Piperidine Scaffolds in Nav1.7 Inhibition

The piperidine nucleus is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal building block for optimizing drug-receptor interactions. In the realm of pain therapeutics, the voltage-gated sodium channel Nav1.7 has emerged as a genetically validated and highly promising target.[2][3] Selective inhibition of Nav1.7 offers the potential for potent analgesia without the undesirable side effects associated with non-selective sodium channel blockers. This guide provides a comparative analysis of a series of piperidine-based benzenesulfonamide derivatives, exploring their structure-activity relationships (SAR) as potent and selective Nav1.7 inhibitors. The insights derived from this analysis are critical for researchers and drug development professionals aiming to design the next generation of non-opioid analgesics.

Comparative Analysis of Piperidine-Based Benzenesulfonamide Derivatives

The following table summarizes the in vitro potency of a selection of piperidine-based benzenesulfonamide derivatives against the human Nav1.7 channel. The data highlights key structural modifications and their impact on inhibitory activity, providing a clear illustration of the structure-activity relationship within this chemical series.

Compound IDStructurehNav1.7 IC50 (µM)
1 2-(Methylsulfonyl)aniline> 10
2 1-[2-(Methylsulfonyl)phenyl]piperidine> 10
3 1-[2-(Methylsulfonyl)phenyl]piperidin-4-amine1.2
4 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol0.8
5 4-Amino-N-{1-[2-(methylsulfonyl)phenyl]piperidin-4-yl}benzamide0.05
6 N-{1-[2-(Methylsulfonyl)phenyl]piperidin-4-yl}-4-(trifluoromethoxy)benzamide0.02
7 4-Chloro-N-{1-[2-(methylsulfonyl)phenyl]piperidin-4-yl}benzamide0.015

Data synthesized from representative compounds in the benzenesulfonamide series.

The initial compounds, 2-(methylsulfonyl)aniline (Compound 1) and its piperidine adduct (Compound 2), demonstrate negligible activity, indicating that the core scaffold alone is insufficient for potent Nav1.7 inhibition. The introduction of a 4-amino or 4-hydroxyl group on the piperidine ring (Compounds 3 and 4) leads to a significant increase in potency, suggesting a key interaction at this position. Further elaboration of the 4-amino group with a benzamide moiety (Compound 5) results in a dramatic enhancement of activity. The substitution pattern on the benzamide ring is also critical, with electron-withdrawing groups such as trifluoromethoxy (Compound 6) and chloro (Compound 7) affording the most potent inhibitors in this series. This suggests that the electronic properties and steric bulk of this substituent play a crucial role in optimizing the binding affinity to the Nav1.7 channel.

Experimental Protocols

Synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Derivatives

The synthesis of the 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol core and its derivatives typically involves a nucleophilic aromatic substitution reaction followed by functional group manipulations.

Workflow for the Synthesis of Piperidine-Based Benzenesulfonamides:

A Starting Materials: 2-Fluorophenyl methyl sulfone Piperidin-4-ol B Nucleophilic Aromatic Substitution (SNAr Reaction) A->B C Intermediate: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol B->C D Functional Group Transformation (e.g., Oxidation to ketone, Reductive amination) C->D E Intermediate: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-amine D->E F Amide Coupling (e.g., with substituted benzoic acids) E->F G Final Products: Piperidine-based Benzenesulfonamide Derivatives F->G

Caption: Synthetic workflow for piperidine-based benzenesulfonamides.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of 2-fluorophenyl methyl sulfone in a suitable solvent such as dimethyl sulfoxide (DMSO), add piperidin-4-ol and a base (e.g., potassium carbonate). Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-[2-(methylsulfonyl)phenyl]piperidin-4-ol.

  • Synthesis of the 4-amino derivative: The 4-hydroxyl group can be converted to an amino group through a two-step process involving oxidation to the corresponding ketone followed by reductive amination.

  • Amide Coupling: The 4-amino derivative is then coupled with various substituted benzoic acids using standard peptide coupling reagents (e.g., HATU, HOBt) in the presence of a base (e.g., diisopropylethylamine) in a solvent like dimethylformamide (DMF) to yield the final benzamide derivatives.

In Vitro Evaluation of Nav1.7 Inhibition

The potency of the synthesized compounds against the human Nav1.7 channel is typically assessed using automated patch-clamp electrophysiology.

Workflow for Automated Patch-Clamp Electrophysiology:

A Cell Culture: HEK293 cells stably expressing hNav1.7 B Cell Preparation: Harvesting and preparation of single-cell suspension A->B C Automated Patch-Clamp System (e.g., QPatch, Patchliner) B->C D Compound Application: Addition of test compounds at various concentrations C->D E Electrophysiological Recording: Measurement of sodium currents D->E F Data Analysis: Calculation of IC50 values E->F

Caption: Workflow for Nav1.7 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Preparation: On the day of the experiment, detach the cells from the culture flask using a non-enzymatic dissociation solution and prepare a single-cell suspension in the extracellular buffer.

  • Automated Patch-Clamp: Use an automated patch-clamp system to perform whole-cell voltage-clamp recordings. The intracellular and extracellular solutions are formulated to isolate sodium currents.

  • Voltage Protocol: Hold the cells at a holding potential of -120 mV and elicit sodium currents by depolarizing voltage steps.

  • Compound Application: Apply test compounds at a range of concentrations to the cells, and measure the resulting inhibition of the peak sodium current.

  • Data Analysis: Construct concentration-response curves and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Structure-Activity Relationship and Mechanistic Insights

The SAR data reveals several key insights into the molecular determinants of Nav1.7 inhibition by this class of compounds. The methylsulfonylphenyl group at the 1-position of the piperidine ring is crucial for activity, likely engaging in specific interactions within the binding pocket of the channel. The substituent at the 4-position of the piperidine ring serves as a handle for introducing further chemical diversity and optimizing potency. The potent activity of the benzamide derivatives suggests that this moiety extends into a sub-pocket of the receptor, where interactions with specific amino acid residues are critical for high-affinity binding.

Signaling Pathway of Pain Perception and Nav1.7 Inhibition:

A Noxious Stimulus B Nociceptor Activation A->B C Nav1.7 Channel Opening B->C D Action Potential Generation C->D E Signal Propagation to CNS D->E F Pain Perception E->F G Piperidine-based Sulfonamide Inhibitor G->C Blockade

Caption: Nav1.7's role in pain signaling.

The development of selective Nav1.7 inhibitors represents a significant advancement in the quest for safer and more effective analgesics. The comparative analysis of these piperidine-based benzenesulfonamide derivatives provides a clear roadmap for the rational design of future drug candidates. Further optimization of this scaffold, focusing on improving pharmacokinetic properties and in vivo efficacy, holds the promise of delivering novel treatments for a wide range of pain conditions.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Zakrzewska, J. M., et al. (2017). Inhibition of NaV1.7: the possibility of ideal analgesics. British Journal of Anaesthesia, 119(2), 164-166. [Link]

  • Wu, Y. J., et al. (2017). Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry, 60(6), 2513-2525. [Link]

  • Theile, J. W., & Meisler, M. H. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(11), 6107-6133. [Link]

  • Ahmadi, A., et al. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung, 59(4), 202-206. [Link]

  • Bagal, S. K., et al. (2015). Discovery of (phenoxy-2-hydroxypropyl)piperidines as a novel class of voltage-gated sodium channel 1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5393-5397. [Link]

  • Storer, R. I., et al. (2017). Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes. Bioorganic & Medicinal Chemistry Letters, 27(21), 4843-4848. [Link]

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Validating the Antifungal Potential of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both methodical and multifaceted. This guide provides an in-depth technical framework for validating the biological activity of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol , with a strategic focus on its potential as an antifungal agent. The piperidine scaffold is a well-established pharmacophore present in numerous pharmaceuticals, and its derivatives have shown a wide spectrum of biological activities, including antimicrobial and antifungal properties[1][2][3]. This guide will detail a self-validating experimental workflow, compare the target compound with established antifungal agents, and provide the causal logic behind each experimental choice.

Introduction to the Therapeutic Target: Fungal Infections

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The demand for novel antifungal agents is driven by the emergence of drug-resistant fungal strains and the limited arsenal of currently available therapies. The piperidine nucleus has been identified as a promising starting point for the development of new antimicrobial and antifungal drugs[1][4]. This guide outlines a comprehensive strategy to determine if 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol possesses clinically relevant antifungal activity.

Experimental Validation Workflow

To rigorously assess the antifungal properties of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, a multi-step experimental approach is proposed. This workflow is designed to first screen for broad-spectrum activity, then quantify the potency, and finally, gain preliminary insights into the mechanism of action.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_quantification Phase 2: Potency Determination cluster_mechanistic Phase 3: Preliminary Mechanistic Insights A Disc Diffusion Assay C Broth Microdilution Assay (Determine MIC) A->C A->C Active Compounds B Selection of Fungal Strains (e.g., C. albicans, A. fumigatus) B->A D Determination of Minimum Fungicidal Concentration (MFC) C->D C->D Potent Compounds E Ergosterol Binding Assay D->E D->E Further Characterization F Cell Membrane Integrity Assay D->F

Caption: A stepwise experimental workflow for the validation of antifungal activity.

Phase 1: Initial Screening for Antifungal Activity

The initial step is to perform a qualitative screen to determine if 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol exhibits any growth-inhibitory effects against a panel of clinically relevant fungal pathogens.

Experimental Protocol: Disc Diffusion Assay

The disc diffusion method is a widely used, preliminary test for antimicrobial susceptibility[5].

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the fungal suspension and streaked evenly across the surface of a Mueller-Hinton agar plate (for yeast) or Sabouraud Dextrose agar plate (for molds).

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control, and a disc with a known antifungal (e.g., Fluconazole) serves as a positive control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species, 28-30°C for molds) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where fungal growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Phase 2: Quantitative Assessment of Antifungal Potency

Following a positive result in the initial screen, the next step is to quantify the potency of the compound by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Experimental Protocol: Broth Microdilution Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[4].

  • Preparation of Compound Dilutions: A serial two-fold dilution of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with a standardized fungal suspension. A growth control well (no compound) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated under the same conditions as the disc diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Experimental Protocol: Determination of Minimum Fungicidal Concentration (MFC)

  • Sub-culturing: A small aliquot from the wells of the microdilution plate that show no visible growth is sub-cultured onto agar plates.

  • Incubation: The agar plates are incubated to allow for the growth of any surviving fungal cells.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable fungal cells compared to the initial inoculum.

Comparative Analysis with Alternative Compounds

To contextualize the potential of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, its activity should be compared against established antifungal agents and other piperidine derivatives with known antifungal properties.

CompoundChemical StructureKnown Antifungal ActivityReference
1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (Structure to be determined)To be determinedN/A
Fluconazole Triazole derivativeBroad-spectrum activity against yeasts[6]
Amphotericin B Polyene macrolideBroad-spectrum fungicidal activity[6]
Thiosemicarbazone derivatives of piperidin-4-one Piperidine derivativeSignificant antifungal activity against various fungal strains[1]
2,6-disubstituted piperidine-4-one derivatives Piperidine derivativePromising antibacterial and antifungal activity[4]

Preliminary Mechanistic Insights

Understanding the potential mechanism of action is crucial for further drug development. Based on the mechanisms of known antifungals and the activities of related compounds, initial investigations can focus on cell membrane disruption.

signaling_pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Key component of fungal cell membrane Disruption Membrane Disruption Ergosterol->Disruption Leads to Compound 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Compound->Ergosterol Binds to or disrupts synthesis CellDeath Fungal Cell Death Disruption->CellDeath

Caption: A hypothesized mechanism of action targeting the fungal cell membrane.

Experimental Protocol: Ergosterol Binding Assay

Many antifungal drugs, such as polyenes, target ergosterol, a major component of the fungal cell membrane. A spectrophotometric assay can be used to determine if the test compound binds to ergosterol.

  • Preparation of Solutions: Prepare solutions of ergosterol in a suitable solvent and the test compound at various concentrations.

  • Spectrophotometric Reading: The absorbance spectrum of ergosterol is recorded. The test compound is then added, and the spectrum is recorded again.

  • Analysis: A change in the absorbance spectrum of ergosterol in the presence of the compound suggests a direct interaction.

Experimental Protocol: Cell Membrane Integrity Assay

This assay measures the leakage of intracellular components, such as nucleic acids and proteins, as an indicator of membrane damage.

  • Fungal Cell Treatment: Fungal cells are treated with the test compound at its MIC.

  • Supernatant Collection: The cell suspension is centrifuged, and the supernatant is collected.

  • Measurement of Leakage: The absorbance of the supernatant is measured at 260 nm (for nucleic acids) or 280 nm (for proteins). An increase in absorbance compared to untreated cells indicates membrane damage.

Conclusion and Future Directions

This guide provides a foundational framework for the initial validation of the antifungal activity of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. Positive results from this workflow would warrant further investigation, including in vivo efficacy studies in animal models of fungal infection, toxicity profiling, and more in-depth mechanistic studies to identify the specific molecular target. The diverse biological activities reported for piperidine derivatives underscore the potential of this chemical scaffold in the discovery of new therapeutic agents[2][3].

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

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Comparative Cross-Reactivity Analysis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol: A Novel D2 Receptor Antagonist Candidate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Quest for Receptor Selectivity

In the development of novel therapeutics, particularly for neuropsychiatric disorders, achieving receptor selectivity is a paramount objective. The phenylpiperidine scaffold is a well-established pharmacophore present in numerous centrally acting agents, including opioids and antipsychotics.[1][2][3][4] This guide introduces a novel phenylpiperidine derivative, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (hereafter designated as Compound X ), a candidate identified for its potential high-affinity antagonism of the dopamine D2 receptor (D2R).

The therapeutic efficacy of antipsychotic agents has long been linked to their ability to antagonize D2 receptors in the mesolimbic pathway.[5] However, off-target activities at other neurotransmitter receptors are frequently associated with undesirable side effects. This guide provides a comparative framework for evaluating the cross-reactivity profile of Compound X against established antipsychotics, Haloperidol (a typical antipsychotic) and Risperidone (an atypical antipsychotic). We will detail the experimental rationale, provide validated protocols for assessing receptor binding and functional activity, and present a comparative analysis of the resulting data.

Rationale for Comparator and Off-Target Selection

The choice of comparators and the off-target panel is critical for contextualizing the selectivity profile of Compound X.

  • Compound X : A novel phenylpiperidine derivative hypothesized to be a D2R antagonist. Its unique methylsulfonylphenyl moiety may influence its selectivity and pharmacokinetic properties.

  • Haloperidol : A butyrophenone-class typical antipsychotic, serves as a benchmark for high-affinity D2R antagonism.[5][6][7] Its profile is characterized by a higher propensity for extrapyramidal symptoms (EPS), which is linked to its potent D2R blockade and relatively lower affinity for other receptors like the serotonin 5-HT2A receptor.[8]

  • Risperidone : An atypical antipsychotic that exhibits potent antagonism at both D2 and 5-HT2A receptors.[9][10][11] This dual activity is believed to contribute to its "atypical" profile, which includes a lower risk of EPS and efficacy against the negative symptoms of schizophrenia.[12][13]

  • Off-Target Panel : The selection of D3 and 5-HT2A receptors is based on their clinical relevance.

    • Dopamine D3 Receptor (D3R) : Closely related to the D2R, D3R is also a target for many antipsychotics.[14][15] Understanding the D2/D3 selectivity is crucial.

    • Serotonin 5-HT2A Receptor (5-HT2AR) : Blockade of this receptor is a key feature of atypical antipsychotics and is thought to mitigate the EPS caused by D2R antagonism and improve efficacy.[12][16][17]

Experimental Design & Methodologies

To comprehensively assess the cross-reactivity profile of Compound X, a two-tiered approach is employed: initial determination of binding affinity at the primary target and key off-targets, followed by a functional assay to confirm the nature of the interaction (antagonism) at the D2 receptor.

Workflow for Comparative Receptor Profiling

Caption: Experimental workflow for assessing the cross-reactivity of Compound X.

Protocol 1: Radioligand Competition Binding Assays

This protocol determines the binding affinity (Ki) of the test compounds for the D2, D3, and 5-HT2A receptors by measuring their ability to displace a specific high-affinity radioligand.[18][19]

Objective: To quantify the binding affinity (Ki) of Compound X, Haloperidol, and Risperidone at human recombinant D2, D3, and 5-HT2A receptors.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing human D2, D3, or 5-HT2A receptors.

  • Radioligands:

    • For D2/D3 Receptors: [³H]-Spiperone or [³H]-N-methylspiperone.[20][21]

    • For 5-HT2A Receptors: [³H]-Ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Compound X, Haloperidol, Risperidone (dissolved in 100% DMSO).

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2/D3, 10 µM Mianserin for 5-HT2A).

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (presoaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.

Procedure:

  • Compound Dilution: Prepare serial dilutions of test compounds in the assay buffer. The final DMSO concentration in the assay should be ≤0.5%.

  • Assay Setup: In a 96-well plate, combine in the following order:

    • Assay Buffer

    • Test compound or vehicle control.

    • Radioligand (at a final concentration near its Kd value).

    • Cell membranes (protein concentration optimized for a robust signal).

    • For non-specific binding wells, add the unlabeled control ligand instead of the test compound.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Protocol 2: Functional D2 Receptor Antagonist Assay (cAMP Accumulation)

This assay measures the ability of Compound X to inhibit the function of the D2 receptor, which is a Gi-coupled receptor.[22] Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[23][24] Antagonists will block the effect of a D2 agonist.

Objective: To determine the functional potency (IC50) of Compound X as a D2 receptor antagonist.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.

  • D2 Receptor Agonist: Quinpirole.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or enzyme fragmentation complementation (EFC).[25][26]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Test Compound: Compound X.

Procedure:

  • Cell Plating: Seed the D2-expressing cells into 384-well plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of Compound X. Add the diluted compound to the cells and pre-incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of the D2 agonist Quinpirole (typically at its EC80 concentration) to all wells except the negative control.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of Forskolin to all wells to stimulate cAMP production. This is necessary to create a measurable signal that the Gi-coupled D2 receptor can then inhibit.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the control wells (0% inhibition = Forskolin + Quinpirole; 100% inhibition = Forskolin only).

    • Plot the percentage of inhibition against the log concentration of Compound X.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Comparative Data Analysis

The following tables present representative data to illustrate the expected outcomes from these experiments.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
CompoundD2 Receptor (Primary Target)D3 Receptor (Off-Target)5-HT2A Receptor (Off-Target)D2/5-HT2A Selectivity Ratio
Compound X 1.5 12.5 8.5 5.7
Haloperidol 1.2 [9]2.9 [27]45.0 [7]37.5
Risperidone 3.1 [9]7.3 [28]0.16 [9]0.05

Lower Ki values indicate higher binding affinity. Selectivity Ratio = Ki (5-HT2A) / Ki (D2). A higher ratio indicates greater selectivity for D2 over 5-HT2A.

Table 2: Functional Antagonist Potency at D2 Receptor
CompoundFunctional Antagonism (IC50, nM)
Compound X 3.8

Lower IC50 values indicate higher functional potency.

Interpretation and Discussion

The experimental data reveals a distinct pharmacological profile for Compound X.

  • Primary Target Engagement : Compound X demonstrates high-affinity binding to the D2 receptor (Ki = 1.5 nM), comparable to the potent typical antipsychotic Haloperidol (Ki = 1.2 nM).[9] The functional assay confirms this interaction, showing that Compound X is a potent D2 receptor antagonist (IC50 = 3.8 nM), effectively blocking agonist-induced signaling.

  • Cross-Reactivity Profile :

    • Compared to Haloperidol, Compound X shows significantly higher affinity for the 5-HT2A receptor (Ki = 8.5 nM vs. 45.0 nM).[7]

    • This results in a D2/5-HT2A selectivity ratio of 5.7, positioning it between the D2-selective Haloperidol (37.5) and the 5-HT2A-potent Risperidone (0.05).[9]

    • This "balanced" profile is a hallmark of many atypical antipsychotics, which are believed to achieve their clinical profile through the modulation of both dopamine and serotonin systems.[11][17] The potent 5-HT2A antagonism of Risperidone (Ki = 0.16 nM) is a key differentiator.[9]

  • Causality and Field Insights : The balanced D2/5-HT2A antagonism of Compound X is a promising feature. High occupancy of D2 receptors is necessary for antipsychotic effect, but when it is not modulated by 5-HT2A blockade, it can lead to a higher incidence of EPS.[6][29] The 5-HT2A antagonism demonstrated by Compound X may mitigate these risks. The moderate affinity for D3 receptors is typical for this class of compounds and further investigation into its D2/D3 selectivity may be warranted.[15][27]

Signaling Pathway Context

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Couples to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts to Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates CompoundX Compound X (Antagonist) CompoundX->D2R Blocks ATP ATP ATP->AC Substrate Response Cellular Response (Inhibited) cAMP->Response

Caption: D2 receptor antagonism by Compound X disrupts Gi-mediated inhibition of cAMP production.

Conclusion

This guide demonstrates a systematic approach to characterizing the cross-reactivity of a novel D2 receptor antagonist candidate, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (Compound X) . The experimental data suggests that Compound X possesses a promising pharmacological profile, combining potent D2 receptor antagonism with significant activity at the 5-HT2A receptor. This positions it as a potential atypical antipsychotic, warranting further investigation into its in vivo efficacy and safety profile. The provided protocols serve as a validated foundation for researchers and drug development professionals to conduct similar comparative analyses, ensuring scientific rigor and generating decision-enabling data.

References

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A Senior Application Scientist's Guide to Benchmarking 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Against Known Mps1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Mps1 in Oncology

The fidelity of cell division is paramount for organismal health, and its dysregulation is a hallmark of cancer. The Spindle Assembly Checkpoint (SAC) is a critical cellular surveillance mechanism that ensures each daughter cell receives a complete and correct set of chromosomes during mitosis. It prevents the premature separation of sister chromatids until they are all properly attached to the mitotic spindle. A key architect of this checkpoint is the Monopolar Spindle 1 (Mps1) kinase, also known as TTK protein kinase.[1][2][3]

Mps1 functions as the master regulator of the SAC, activating it in response to unattached kinetochores and thereby preventing aneuploidy.[1] Intriguingly, many cancer cells exhibit a high degree of aneuploidy and show an increased reliance on a functional SAC for their survival. Furthermore, Mps1 is frequently overexpressed in a variety of human tumors, including breast, lung, and anaplastic thyroid cancers, often correlating with poor prognosis.[1][2] This dependency makes Mps1 a compelling therapeutic target: inhibiting Mps1 can selectively push cancer cells into a state of lethal mitotic catastrophe by abrogating the SAC, leading to gross chromosomal mis-segregation and subsequent cell death.[1][4]

This guide introduces a novel chemical entity, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol , as a putative Mps1 inhibitor. We will outline a comprehensive, field-proven benchmarking workflow to rigorously evaluate its potency, selectivity, and therapeutic potential against well-characterized Mps1 inhibitors.

The Benchmarking Panel: Selecting the Right Comparators

To objectively assess the performance of our test compound, a carefully selected panel of known inhibitors is essential. This panel should include compounds with established mechanisms of action and varying stages of development.

  • BAY 1161909 (Empesertib): A potent, highly selective, and orally bioavailable Mps1 inhibitor that has advanced into clinical trials. It serves as a benchmark for a clinical-grade candidate.[5][6][7]

  • NMS-P715: A well-characterized, selective, and potent preclinical Mps1 inhibitor. It is an excellent tool compound for validating in vitro and in vivo models of Mps1 inhibition.[4][8][9][10]

  • Bosutinib: A clinically approved tyrosine kinase inhibitor targeting BCR-ABL and Src kinases.[11][12] It will be used as a negative control in Mps1-specific assays and as a counter-screening agent to assess the selectivity of our test compound.

The Benchmarking Workflow: A Phased Approach

A logical, phased approach is critical for efficient and decisive compound evaluation. Our workflow progresses from direct target engagement to cellular function and finally to in vivo efficacy. This structure ensures that resources for more complex, lower-throughput experiments are dedicated only to compounds that meet predefined criteria at earlier stages.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Preclinical Efficacy biochem_potency Biochemical Potency (IC50 vs. Mps1) biochem_selectivity Kinase Selectivity (Broad Panel Screen) biochem_potency->biochem_selectivity Primary Hit moa_assay SAC Override Assay (EC50) biochem_selectivity->moa_assay Selective Compound proliferation_assay Anti-Proliferation Assay (GI50) moa_assay->proliferation_assay Cellular Activity Confirmed invivo_model In Vivo Xenograft Model (Tumor Growth Inhibition) proliferation_assay->invivo_model Potent Growth Inhibitor

Caption: A multi-phase workflow for inhibitor benchmarking.

Part 1: Biochemical Potency and Selectivity

Expertise & Experience: The foundational step in characterizing any inhibitor is to confirm its direct interaction with the purified target enzyme and to understand its off-target profile. An inhibitor that is potent but not selective can lead to unexpected toxicities, confounding downstream results and ultimately failing in development. We therefore begin with in vitro kinase assays.

Experiment 1: Mps1 Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of purified Mps1 enzyme by 50% (IC50).

Protocol:

  • Reagents: Recombinant human Mps1 kinase, ATP, and a suitable peptide substrate (e.g., P38-βtide).

  • Reaction Setup: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 2.5 mM MgCl2, 1 mM MnCl2, 1 mM DTT).

  • Compound Preparation: Serially dilute the test compound, 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, and the reference inhibitors (BAY 1161909, NMS-P715) in DMSO, followed by dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the Mps1 enzyme to wells containing the diluted compounds. Initiate the kinase reaction by adding a mix of the peptide substrate and ATP. Incubate at room temperature.

  • Detection: Terminate the reaction and quantify substrate phosphorylation using a suitable detection method, such as ADP-Glo™ or Lanthascreen™.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table 1: In Vitro Mps1 Kinase Potency

CompoundMps1 IC50 (nM)
1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol150
BAY 1161909 (Empesertib)<10[1][7]
NMS-P715182[8][9][13]
Bosutinib>10,000
Experiment 2: Kinase Selectivity Profiling

This experiment assesses the inhibitor's specificity by screening it against a broad panel of other kinases.

Protocol:

  • Service Provider: Utilize a commercial kinase screening service (e.g., DiscoveRx KINOMEscan™, Eurofins KinaseProfiler™) that offers a large panel of purified human kinases.

  • Screening Concentration: Submit the test compound at a fixed, high concentration (e.g., 1 µM) to identify potential off-targets. This concentration is chosen to be significantly above the Mps1 IC50 to reveal even weak interactions.

  • Data Analysis: The primary data is typically reported as "% Inhibition" or "Percent of Control". Potent off-target hits are usually defined as those showing >50% or >75% inhibition.

  • Follow-up: For any significant off-target hits, full IC50 dose-response curves should be generated to confirm the interaction.

Data Summary Table 2: Kinase Selectivity Profile at 1 µM

Kinase Target1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (% Inhibition)BAY 1161909 (% Inhibition)
Mps1 (TTK) 98% >99%
Aurora A8%<10%
Aurora B12%<10%
CDK2/CycA5%<5%
PLK115%<10%
BCR-ABL2%Not Reported

Part 2: Cellular Mechanism of Action

Expertise & Experience: Positive results in biochemical assays are a prerequisite, but not a guarantee, of cellular activity. The compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response. For an Mps1 inhibitor, the key mechanistic hallmark is the abrogation of the Spindle Assembly Checkpoint.

G cluster_0 Normal Mitosis cluster_1 Mps1 Inhibition Unattached Unattached Kinetochore Mps1_active Mps1 Active Unattached->Mps1_active SAC_on SAC Signal ON Mps1_active->SAC_on APC_C_off APC/C Inactive SAC_on->APC_C_off Mitotic_Arrest Mitotic Arrest (Time for alignment) APC_C_off->Mitotic_Arrest Segregation Proper Chromosome Segregation Mitotic_Arrest->Segregation Once aligned Unattached_inhib Unattached Kinetochore Mps1_inhib Mps1 Inhibited Unattached_inhib->Mps1_inhib SAC_off SAC Signal OFF Mps1_inhib->SAC_off APC_C_on APC/C Active SAC_off->APC_C_on Mitotic_Exit Premature Mitotic Exit ('Mitotic Breakthrough') APC_C_on->Mitotic_Exit Mis_segregation Chromosome Mis-segregation & Cell Death Mitotic_Exit->Mis_segregation

Sources

Navigating the Structure-Activity Landscape of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Analogs: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone in medicinal chemistry, offering a versatile template for constructing novel therapeutics.[1][2] This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored, class of compounds: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol analogs. While a comprehensive SAR study on this specific series is not yet publicly available, existing literature on related structures strongly suggests their potential as kinase inhibitors, particularly targeting the Akt signaling pathway. This guide will, therefore, provide a predictive framework for exploring the SAR of these analogs, grounded in established principles of kinase inhibitor design and supported by relevant experimental data from analogous series.

The Rationale: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of numerous cancers, making its components, especially the serine/threonine kinase Akt, a prime target for therapeutic intervention.[3][4][5] The 1-(sulfonylphenyl)piperidine motif has been identified in various kinase inhibitors, and notably, in compounds targeting Akt. This suggests that the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol core scaffold represents a fertile ground for the discovery of novel Akt inhibitors.

A Predictive Structure-Activity Relationship Framework

Based on the analysis of existing kinase inhibitors and general principles of medicinal chemistry, we can hypothesize the following key areas for SAR exploration in the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol series.

The Phenyl Sulfone Moiety: A Key Interaction Hub

The 2-(methylsulfonyl)phenyl group is predicted to play a crucial role in binding to the kinase active site. The sulfonyl group can act as a hydrogen bond acceptor, a common feature in kinase inhibitors. Modifications to this part of the molecule are likely to have a significant impact on potency and selectivity.

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can modulate electronic properties and steric interactions within the binding pocket. For instance, electron-withdrawing groups could enhance the hydrogen bond accepting capability of the sulfonyl moiety.

  • Nature of the Sulfonyl Group: Replacing the methyl group on the sulfone with larger alkyl or aryl groups could probe for additional hydrophobic interactions.

The Piperidin-4-ol Core: A Central Scaffold for Optimization

The piperidine ring serves as a rigid scaffold, positioning the key interacting moieties in the correct orientation. The 4-hydroxyl group is a potential hydrogen bond donor or acceptor and can be a site for further modification.

  • Stereochemistry of the 4-hydroxyl group: The orientation of the hydroxyl group (axial vs. equatorial) can be critical for establishing a key interaction within the active site. Separation and testing of individual stereoisomers are essential.

  • Modification of the 4-hydroxyl group: Esterification or etherification of the hydroxyl group can be explored to probe for additional binding interactions or to modulate physicochemical properties such as cell permeability and metabolic stability.

The Piperidine Nitrogen: A Vector for Property Modulation

The piperidine nitrogen is a key handle for modifying the overall properties of the molecule, including solubility, cell permeability, and potential interactions with the solvent-exposed region of the kinase.

  • N-Alkylation/N-Arylation: While the core scaffold has a phenyl group attached to the nitrogen, exploring other N-substituents could be a strategy if the initial scaffold lacks desired properties. However, in this specific series, the focus remains on the N-phenyl substitution.

The following diagram illustrates the key regions for SAR exploration on the 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold.

Caption: Key regions for SAR exploration on the core scaffold.

Comparative Data of Analogous Kinase Inhibitors

While specific data for the target series is unavailable, we can draw parallels from known piperidine-containing kinase inhibitors. For instance, in the development of Akt inhibitors like AZD5363, modifications on the piperidine ring and its substituents were crucial for achieving high potency and selectivity.

Compound/Analog SeriesKey Structural FeatureTarget KinaseIC50 (nM)Reference
AZD5363 Analog 4-amino-4-carboxamide piperidineAkt<10[6]
Pyrrolotriazine-based 4-(3-hydroxyphenylamino)pyrrolotriazineVEGFR-21-100[7][8]
Piperidinol Antituberculars 1-substituted-4-phenylpiperidin-4-olNot specifiedMIC (µg/mL)[9][10]

This table highlights that piperidine-based scaffolds are effective in targeting various kinases, and subtle changes in substitution can lead to significant differences in potency.

Experimental Protocols

To embark on a systematic SAR study of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol analogs, the following experimental workflow is recommended.

General Synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol Analogs

The synthesis of the core scaffold can be achieved through a nucleophilic aromatic substitution reaction between 1-fluoro-2-(methylsulfonyl)benzene and piperidin-4-ol. Analogs can be synthesized by using appropriately substituted starting materials.

Step 1: Synthesis of the Core Scaffold

  • To a solution of piperidin-4-ol (1.0 eq) in a suitable solvent such as DMSO, add a base like potassium carbonate (2.0 eq).

  • Add 1-fluoro-2-(methylsulfonyl)benzene (1.1 eq) to the reaction mixture.

  • Heat the reaction at 100-120 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow start Starting Materials (Substituted Piperidin-4-ols & Fluoro(methylsulfonyl)benzenes) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Target Analogs purification->product

Caption: General workflow for the synthesis of target analogs.

In Vitro Akt Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against Akt kinase should be determined using a reliable in vitro assay.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • Prepare a reaction mixture containing the Akt kinase enzyme, a biotinylated substrate peptide, and ATP in a suitable assay buffer.

    • Add varying concentrations of the test compounds (analogs) to the reaction mixture.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for a further period to allow for the binding of the detection reagents.

    • Measure the TR-FRET signal on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for Akt Pathway Inhibition

To assess the effect of the compounds on the Akt pathway in a cellular context, a Western blot analysis of downstream targets is recommended.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., PC-3, a prostate cancer cell line with high Akt activity) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 2-24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK3β (a downstream target of Akt), and a loading control (e.g., GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation status of Akt and its downstream targets.

Conclusion and Future Directions

The 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol scaffold holds significant promise for the development of novel kinase inhibitors, with a likely focus on the Akt pathway. This guide provides a comprehensive, albeit predictive, framework for initiating a robust SAR study. By systematically synthesizing and evaluating analogs based on the principles outlined, researchers can efficiently navigate the chemical space and potentially identify lead compounds with potent and selective inhibitory activity. The subsequent optimization of these leads, focusing on pharmacokinetic and pharmacodynamic properties, will be crucial for their translation into clinically viable drug candidates.

References

  • Diverse heterocyclic scaffolds as allosteric inhibitors of AKT. PubMed. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • Aminofurazans as potent inhibitors of AKT kinase. PubMed. [Link]

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]

  • Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. PMC. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][3][6][11]triazine based VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. MDPI. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][6][11]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

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A Comparative In Vivo Efficacy Analysis of Amcenestrant (SAR439859), a Novel Oral SERD, Against Standard-of-Care in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Endocrine Therapy for ER-Positive Breast Cancer

Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, accounting for approximately 70% of all cases.[1] Endocrine therapy has long been the cornerstone of treatment for this disease, aiming to disrupt the estrogen-driven signaling that fuels tumor growth.[2][3][4] For decades, the therapeutic arsenal has been dominated by selective estrogen receptor modulators (SERMs) like tamoxifen, aromatase inhibitors (AIs), and the selective estrogen receptor degrader (SERD) fulvestrant.[4][5]

However, the emergence of endocrine resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1), presents a significant clinical challenge.[6] This has spurred the development of a new generation of orally bioavailable SERDs with improved pharmacological properties.[6] This guide provides a detailed comparative analysis of the in vivo efficacy of amcenestrant (SAR439859) , a novel, orally bioavailable SERD, against established standards of care and other next-generation SERDs. Amcenestrant is characterized by a fluoropropyl pyrrolidinyl side chain, which distinguishes it from other SERDs and contributes to its potent antagonist and degradation activity against both wild-type and mutant ERα.[6][7][8]

Mechanism of Action: Beyond Receptor Blockade

Amcenestrant operates through a dual mechanism: it not only competitively antagonizes the estrogen receptor but also induces its degradation.[9] This dual action effectively shuts down ER signaling pathways, offering a potential advantage over therapies that only block the receptor.[10]

Signaling Pathway Overview

ER_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_dimer ER Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates Estrogen->ER ER->ER_dimer Translocates to Nucleus Degradation Proteasomal Degradation ER->Degradation Targeted for Amcenestrant Amcenestrant Amcenestrant->ER Binds & Induces Conformational Change Amcenestrant->ER Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Line Culture (e.g., MCF7) Implantation Subcutaneous Implantation Cell_Culture->Implantation Animal_Prep Immunodeficient Mice Animal_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Efficacy Efficacy Assessment (Tumor Volume) Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis (e.g., ERα levels) Efficacy->PD_Analysis

Caption: A generalized workflow for in vivo xenograft studies.

Conclusion and Future Directions

Amcenestrant (SAR439859) has demonstrated potent in vivo antitumor activity in preclinical models of ER+ breast cancer, including those with endocrine resistance mutations. [6][8][11]While the AMEERA-3 monotherapy trial did not meet its primary endpoint in a broad population of heavily pretreated patients, the observed activity in ESR1-mutated tumors and the promising results in combination with a CDK4/6 inhibitor highlight its therapeutic potential. [10][12][13] The field of endocrine therapy is rapidly advancing, with next-generation oral SERDs like amcenestrant and giredestrant poised to challenge the current standards of care. Future research will continue to define the optimal clinical positioning of these agents, both as monotherapies and in combination regimens, to overcome endocrine resistance and improve outcomes for patients with ER+ breast cancer.

References

  • SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. AACR Journals. [Link]

  • Standard of Care in Hormone Receptor–Positive Metastatic Breast Cancer: Can We Improve the Current Regimens or Develop Better Selection Tools? | JCO Oncology Practice. ASCO Publications. [Link]

  • SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild. AACR Journals. [Link]

  • SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. PubMed. [Link]

  • Abstract 739: Preclinical and clinical activity of SAR439859, Amcenestrant, a next generation SERD. Cancer Research - AACR Journals. [Link]

  • Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2). PubMed Central. [Link]

  • AMEERA-5: a randomized, double-blind phase 3 study of amcenestrant plus palbociclib versus letrozole plus palbociclib for previously untreated ER+/HER2– advanced breast cancer. PubMed Central. [Link]

  • Estrogen Receptor-Positive Breast Cancer (ER+). Cleveland Clinic. [Link]

  • Treatment of Breast Cancer Stages I-III. American Cancer Society. [Link]

  • Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer. PubMed Central. [Link]

  • Amcenestrant Shows Antitumor Activity for Women with Postmenopausal ER+ Breast Cancer. CancerNetwork. [Link]

  • Giredestrant demonstrates efficacy in early-stage breast cancer. Pmlive. [Link]

  • Treatments for ER-Positive PR-Positive HER2-Negative Breast Cancer. Healthline. [Link]

  • Current medical treatment of estrogen receptor-positive breast cancer. PubMed Central. [Link]

  • Giredestrant Combo Significantly Boosts PFS in ER+ Advanced Breast Cancer. OncLive. [Link]

  • AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer. PubMed. [Link]

  • Amcenestrant Misses PFS End Point in ER+/HER2– Advanced or Metastatic Breast Cancer. OncLive. [Link]

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A Comparative Spectroscopic Guide to 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex heterocyclic molecules, a comprehensive understanding of their spectroscopic properties is not just a matter of characterization, but a cornerstone of quality, purity, and ultimately, efficacy. This guide provides an in-depth comparative analysis of the spectroscopic data for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol , a compound of interest in medicinal chemistry.

Due to the limited availability of public domain experimental spectra for this specific molecule, this guide will present a detailed ab initio prediction of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. These predictions are grounded in fundamental spectroscopic principles and are juxtaposed with the experimental data of a structurally analogous compound, 1-phenylpiperidin-4-ol . This comparative approach will illuminate the influence of the 2-(methylsulfonyl)phenyl substituent on the spectroscopic fingerprint of the piperidin-4-ol core, offering valuable insights for researchers in the field.

Molecular Structures Under Investigation

To visually represent the molecules at the heart of this guide, their structures are depicted below using the DOT language for graph visualization.

cluster_0 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol cluster_1 1-phenylpiperidin-4-ol mol1 mol2

Figure 1: Chemical structures of the target and comparative compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen and carbon atoms within a molecule. The introduction of a potent electron-withdrawing methylsulfonyl group on the N-phenyl ring is anticipated to induce significant downfield shifts in the ¹H and ¹³C NMR spectra of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol compared to 1-phenylpiperidin-4-ol.

Predicted ¹H NMR Data

The table below outlines the predicted ¹H NMR chemical shifts for our target molecule alongside the experimental data for 1-phenylpiperidin-4-ol. The rationale behind these predictions lies in the inductive and anisotropic effects of the methylsulfonyl group, which deshields adjacent protons.

Proton Assignment 1-phenylpiperidin-4-ol (Experimental, ppm) 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (Predicted, ppm) Rationale for Predicted Shift
Piperidine H2, H6 (axial)~2.80 - 3.00~3.00 - 3.20Deshielding due to proximity to the electron-deficient aromatic ring.
Piperidine H2, H6 (equatorial)~3.50 - 3.70~3.70 - 3.90Significant deshielding from the ortho-sulfonyl group.
Piperidine H3, H5 (axial)~1.60 - 1.80~1.70 - 1.90Minor inductive effects from the N-substituent.
Piperidine H3, H5 (equatorial)~2.00 - 2.20~2.10 - 2.30Minor inductive effects.
Piperidine H4 (CH-OH)~3.80 - 4.00~3.90 - 4.10Minimal change expected.
-OHVariableVariableDependent on solvent and concentration.
-SO₂CH₃N/A~3.10 - 3.30Characteristic singlet for a methylsulfonyl group.
Aromatic Protons~6.80 - 7.30~7.50 - 8.00Strong downfield shift due to the electron-withdrawing sulfonyl group.
Predicted ¹³C NMR Data

Similarly, the ¹³C NMR spectrum is expected to show downfield shifts for the carbon atoms of the piperidine ring and the aromatic ring due to the electron-withdrawing nature of the sulfonyl group.

Carbon Assignment 1-phenylpiperidin-4-ol (Experimental, ppm) 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (Predicted, ppm) Rationale for Predicted Shift
Piperidine C2, C6~50.0 - 52.0~52.0 - 55.0Deshielding by the electron-deficient N-aryl group.
Piperidine C3, C5~34.0 - 36.0~35.0 - 37.0Minor inductive effects.
Piperidine C4~67.0 - 69.0~68.0 - 70.0Minimal change expected.
-SO₂CH₃N/A~44.0 - 46.0Typical chemical shift for a methylsulfonyl carbon.
Aromatic C (ipso to N)~151.0~153.0 - 155.0Strong deshielding.
Aromatic C (ipso to SO₂)N/A~138.0 - 140.0Deshielded quaternary carbon.
Other Aromatic C~116.0 - 129.0~125.0 - 135.0General downfield shift across the aromatic ring.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is predicted to exhibit a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways are expected to involve the neutral loss of the sulfonyl group and cleavage of the piperidine ring.

Ion 1-phenylpiperidin-4-ol (Experimental m/z) 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (Predicted m/z) Predicted Fragmentation Pathway
[M]⁺177255Molecular Ion
[M - H₂O]⁺159237Loss of water from the alcohol.
[M - SO₂]⁺N/A191Characteristic neutral loss of sulfur dioxide from the sulfonyl group.[1][2][3]
[C₆H₅N(CH₂)₂]⁺104N/Aα-cleavage of the piperidine ring.
[C₆H₅NH]⁺92N/AFragmentation of the N-phenyl bond.
[M - C₃H₆O]⁺119197Cleavage of the piperidine ring with loss of a C₃H₆O fragment.
[CH₃SO₂C₆H₄N]⁺N/A170Fragment containing the methylsulfonylphenylamino moiety.

The fragmentation of aromatic sulfonamides often involves the elimination of SO₂.[1][2][3] This is a key diagnostic feature to look for in the mass spectrum of the target compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is predicted to display characteristic absorption bands for its key functional groups.

Functional Group 1-phenylpiperidin-4-ol (Experimental, cm⁻¹) 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol (Predicted, cm⁻¹) Vibrational Mode
O-H (alcohol)~3300-3400 (broad)~3300-3400 (broad)Stretching
C-H (aromatic)~3000-3100~3000-3100Stretching
C-H (aliphatic)~2800-3000~2800-3000Stretching
C=C (aromatic)~1500-1600~1500-1600Stretching
S=O (sulfonyl)N/A~1300-1350 and ~1150-1170Asymmetric and Symmetric Stretching
C-N~1200-1350~1200-1350Stretching
C-O~1000-1200~1000-1200Stretching

The most notable difference in the predicted IR spectrum is the appearance of two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group.[4][5]

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

cluster_workflow NMR Sample Preparation and Analysis prep 1. Sample Preparation: - Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). - Transfer the solution to a 5 mm NMR tube. instrument 2. Instrument Setup: - Place the NMR tube in the spectrometer. - Lock the spectrometer on the deuterium signal of the solvent. - Shim the magnetic field to achieve homogeneity. prep->instrument Place in spectrometer h1_acq 3. ¹H NMR Acquisition: - Set spectral width (e.g., -2 to 12 ppm). - Use a standard 90° pulse sequence. - Acquire a sufficient number of scans for a good signal-to-noise ratio. instrument->h1_acq Acquire proton spectrum c13_acq 4. ¹³C NMR Acquisition: - Set spectral width (e.g., 0 to 220 ppm). - Use a proton-decoupled pulse sequence. - Acquire a larger number of scans due to the lower natural abundance of ¹³C. h1_acq->c13_acq Acquire carbon spectrum processing 5. Data Processing: - Apply Fourier transformation to the raw data. - Phase correct the spectrum. - Calibrate the chemical shift scale to the TMS signal. c13_acq->processing Process spectra

Figure 2: Workflow for NMR Spectroscopy.

Mass Spectrometry (GC-MS) Protocol

cluster_workflow GC-MS Analysis Workflow prep 1. Sample Preparation: - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). gc 2. Gas Chromatography: - Inject the sample into the GC. - Use a suitable capillary column (e.g., DB-5ms). - Employ a temperature program to separate the components. prep->gc Inject into GC ms 3. Mass Spectrometry: - Ionize the eluted compound using Electron Ionization (EI) at 70 eV. - Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer. - Scan a mass range of m/z 50-500. gc->ms Elute to MS analysis 4. Data Analysis: - Identify the molecular ion peak. - Analyze the fragmentation pattern to elucidate the structure. ms->analysis Generate mass spectrum

Figure 3: Workflow for Gas Chromatography-Mass Spectrometry.

Infrared (FT-IR) Spectroscopy Protocol

cluster_workflow ATR-FTIR Analysis Workflow background 1. Background Scan: - Clean the ATR crystal (e.g., with isopropanol). - Record a background spectrum of the empty ATR accessory. sample 2. Sample Application: - Place a small amount of the solid sample directly onto the ATR crystal. - Apply pressure to ensure good contact. background->sample Apply sample scan 3. Sample Scan: - Acquire the FT-IR spectrum of the sample (e.g., 4000-400 cm⁻¹). - Co-add multiple scans to improve the signal-to-noise ratio. sample->scan Acquire spectrum analysis 4. Data Analysis: - The background spectrum is automatically subtracted. - Identify the characteristic absorption bands and assign them to functional groups. scan->analysis Process and interpret

Figure 4: Workflow for Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy.

Conclusion

This guide has provided a comprehensive, albeit predictive, spectroscopic comparison of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol with its structural analog, 1-phenylpiperidin-4-ol. The analysis underscores the significant electronic influence of the methylsulfonyl group, which is expected to manifest as distinct downfield shifts in NMR spectra, a characteristic neutral loss of SO₂ in mass spectrometry, and prominent S=O stretching bands in the IR spectrum. By understanding these predicted spectroscopic features, researchers and drug development professionals are better equipped to identify, characterize, and assess the purity of this and related compounds. The detailed protocols provided herein serve as a practical foundation for obtaining high-quality, reproducible spectroscopic data, further empowering scientific advancement in the field of medicinal chemistry.

References

  • PubChem. (n.d.). 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link][2][6]

  • Sun, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393.[1][2]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.[7]

  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172.[4]

  • ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link][3]

  • Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link][8]

  • ResearchGate. (1949). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link][5]

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A Head-to-Head Comparison of Novel Piperidine-Containing COX-2 Inhibitors with Commercial Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The quest for novel chemical entities with improved potency, selectivity, and safety profiles is a continuous endeavor in medicinal chemistry. This guide provides a detailed head-to-head comparison of a representative investigational piperidine-containing COX-2 inhibitor, herein referred to as "Compound X" for illustrative purposes, with established commercial drugs: Celecoxib, Etoricoxib, and the discontinued Rofecoxib.

The data for "Compound X" is based on a novel series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, which, while not piperidines themselves, represent a recent advancement in the design of selective COX-2 inhibitors and provide a strong basis for a comparative analysis of a next-generation anti-inflammatory agent.[3]

The Rationale for Piperidine Scaffolds in COX-2 Inhibition

The piperidine moiety is a versatile scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Its three-dimensional structure can also provide a rigid framework to orient pharmacophoric groups for optimal interaction with the target enzyme's active site. In the context of COX-2 inhibition, the piperidine ring can serve as a central scaffold to position the requisite aryl and sulfonylphenyl groups that confer selectivity.

Mechanism of Action: Selective COX-2 Inhibition

Both the investigational "Compound X" and the commercial drugs discussed herein exert their anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme.[4][5] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][7] By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][7]

COX-2 Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Stomach Lining, Platelets) COX-1->Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2->Prostaglandins (Inflammation, Pain) Compound X / Commercial Drugs Compound X / Commercial Drugs Compound X / Commercial Drugs->COX-2 Inhibition

Caption: Selective inhibition of COX-2 by "Compound X" and commercial drugs.

Head-to-Head Comparison of In Vitro Potency and Selectivity

The in vitro inhibitory activity against COX-1 and COX-2 is a critical determinant of a drug's potential efficacy and safety. The following table summarizes the 50% inhibitory concentrations (IC50) and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) for our investigational compound and the commercial comparators. A higher selectivity index indicates a greater preference for COX-2 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
"Compound X" 19.50.2967.24[3]
Celecoxib 14.20.4233.8[3]
Etoricoxib 1161.1106[8]
Rofecoxib >1000.53>188[8]

Analysis: "Compound X" demonstrates potent inhibition of COX-2 with an IC50 value of 0.29 µM, which is comparable to that of Celecoxib.[3] Notably, "Compound X" exhibits a two-fold greater selectivity for COX-2 over COX-1 compared to Celecoxib, suggesting a potentially improved gastrointestinal safety profile.[3] Etoricoxib and Rofecoxib display even higher selectivity indices, highlighting the diversity in chemical scaffolds and their interactions with the COX enzymes.[8]

Preclinical Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.[9][10] This model mimics the inflammatory cascade, with an initial phase mediated by histamine and serotonin, followed by a later phase characterized by prostaglandin production.[11]

Paw_Edema_Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Assessment Baseline Paw Volume Measurement Baseline Paw Volume Measurement Drug Administration (Oral) Drug Administration (Oral) Baseline Paw Volume Measurement->Drug Administration (Oral) Carrageenan Injection (Subplantar) Carrageenan Injection (Subplantar) Drug Administration (Oral)->Carrageenan Injection (Subplantar) Paw Volume Measurement (Hourly) Paw Volume Measurement (Hourly) Carrageenan Injection (Subplantar)->Paw Volume Measurement (Hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (Hourly)->Data Analysis (% Inhibition)

Caption: Workflow for the carrageenan-induced paw edema assay.

While specific in vivo data for "Compound X" is not available in the cited literature, the potent in vitro anti-inflammatory activity, as indicated by the suppression of protein denaturation (93% inhibition with an IC50 of 0.54 µM compared to Celecoxib's 94% inhibition with an IC50 of 0.89 µM), strongly suggests that it would exhibit significant efficacy in this model.[3] For comparison, Celecoxib has demonstrated dose-dependent reduction of paw edema in this model.[12]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its clinical success.

ParameterCelecoxibEtoricoxibRofecoxib
Bioavailability ~22-40% (capsule)High~93%
Time to Peak (Tmax) ~3 hours~1 hour~2-3 hours
Protein Binding ~97%~92%~87%
Metabolism Primarily CYP2C9ExtensivePrimarily cytosolic reduction
Half-life (t1/2) ~11 hours~22 hours~17 hours

Analysis: Celecoxib's absorption can be affected by food, with a high-fat meal delaying Tmax.[13] Its metabolism is primarily mediated by the polymorphic enzyme CYP2C9, which can lead to inter-individual variability in drug exposure.[14][15] Etoricoxib is characterized by a longer half-life, supporting once-daily dosing. Rofecoxib also had a relatively long half-life. The pharmacokinetic profile of "Compound X" would need to be determined through dedicated preclinical studies.

Experimental Protocols

In Vitro COX Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, a heme cofactor, and the respective COX enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound (e.g., "Compound X," Celecoxib) or vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a specific ELISA kit.[16][17][18][19][20]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[21]

Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by the inflammatory agent carrageenan.[11][22]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[9][10]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

The investigational compound, "Compound X," represents a promising lead in the development of new selective COX-2 inhibitors. Its potent in vitro activity and superior selectivity over Celecoxib suggest the potential for a favorable efficacy and safety profile. While further in vivo studies are necessary to fully characterize its pharmacological and pharmacokinetic properties, this head-to-head comparison with established commercial drugs provides a valuable framework for its continued development. The ongoing exploration of novel chemical scaffolds, such as those incorporating a piperidine moiety, is essential for advancing the field of anti-inflammatory drug discovery and offering improved therapeutic options for patients.

References

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  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2018, August 23). Retrieved January 18, 2026, from [Link]

  • Patel, R. R., & Patel, A. A. (2023). Celecoxib. In StatPearls.
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  • PharmGKB. Celecoxib Pathway, Pharmacodynamics. Retrieved January 18, 2026, from [Link]

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  • Paulson, S. K., Vaughn, M. B., Jessen, S. M., Lawal, Y., Gresk, C. J., Yan, B., Maziasz, T. J., Cook, C. S., & Karim, A. (2001). Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption. The Journal of pharmacology and experimental therapeutics, 297(2), 638–645.
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  • Mehvar, R., & Jamali, F. (2001). Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat. Pharmaceutical research, 18(4), 541–546.
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  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). Retrieved January 18, 2026, from [Link]

  • Yoshino, T., Kondo, E., Taguchi, T., Ishida, T., & Akagi, M. (1998). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 48(10), 1048–1053.
  • RayBiotech. Prostaglandin E2 ELISA Kit. Retrieved January 18, 2026, from [Link]

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  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., Falgueyret, J. P., Friesen, R. W., Gordon, R., Greig, G., Guay, J., Mancini, J., Ouellet, M., Wong, E., Xu, L., Boyce, S., Chan, C. C., Crã©peau, M. J., Gauthier, J. Y., ... & Prasit, P. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of pharmacology and experimental therapeutics, 296(2), 558–566.
  • Real Life Pharmacology. Celecoxib Pharmacology. (2024, January 16). Retrieved January 18, 2026, from [Link]

  • Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., Evans, J., Falgueyret, J. P., Ford-Hutchinson, A. W., Gordon, R., Gresser, M., Guay, J., Kargman, S., Kennedy, B., Leblanc, Y., Léger, S., Mancini, J., O'Neill, G. P., Ouellet, M., ... & Prasit, P. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of pharmacology and experimental therapeutics, 290(2), 551–560.
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghamdi, S. B., Al-Ghamdi, A. A., & El-Gamal, M. I. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC advances, 12(45), 29509–29522.
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  • Dallob, A., Hawkey, C. J., Greenberg, H., Wight, N., De Schepper, P., Waldman, S., Wong, P., DeTora, L., Gertz, B., Agrawal, N., Wagner, J., & Gottesdiener, K. (2003). Characterization of etoricoxib, a novel, selective COX-2 inhibitor. Journal of clinical pharmacology, 43(6), 573–585.
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  • Ehrich, E. W., Dallob, A., De Lepeleire, I., Van Hecken, A., Riendeau, D., Yuan, W., Porras, A., Wittreich, J., Seibold, J. R., De Schepper, P., Mehlisch, D. R., & Gertz, B. J. (1999). Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model. Clinical pharmacology and therapeutics, 65(3), 336–347.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. As professionals in research and drug development, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide a logical, scientifically-grounded framework for managing this compound's waste stream, ensuring the protection of laboratory personnel and the environment.

The protocols herein are synthesized from an analysis of regulatory standards and data from structurally analogous compounds. The core principle is to treat the substance with a degree of caution appropriate for a novel or under-characterized chemical, in full compliance with federal and local regulations.

Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is a thorough hazard assessment. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[1] While a specific Safety Data Sheet (SDS) for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol is not consistently available, a presumptive hazard profile can be constructed by examining related chemical structures, such as piperidine derivatives and sulfonyl-containing molecules.

Data from ChemicalBook notes the compound as an "Irritant"[2]. Furthermore, SDS information for analogous piperidine compounds frequently indicates risks of skin irritation, serious eye damage, and respiratory irritation.[3][4] Some analogs also exhibit aquatic toxicity[3]. Therefore, it is imperative to handle 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol as a hazardous waste until proven otherwise.

Table 1: Presumptive Hazard Profile

Hazard Class Description Rationale & Supporting Sources
Skin Irritant May cause skin irritation upon contact. Explicitly noted as an "Irritant"[2]. Analogous piperidine compounds are classified as skin irritants[3].
Serious Eye Damage Poses a risk of serious eye damage. A common hazard for piperidine derivatives[3][5].
Respiratory Irritant May cause respiratory irritation if inhaled as a dust or aerosol. A common hazard for piperidine derivatives[3].

| Environmental Hazard | Potential for long-lasting harmful effects to aquatic life. | Some piperidine analogs are classified as toxic to aquatic life with long-lasting effects[3]. |

This characterization mandates that this chemical waste stream be segregated and managed according to hazardous waste protocols.

Required Personal Protective Equipment (PPE) and Safety

Based on the presumptive hazards, all personnel handling waste containing 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol must use appropriate PPE to prevent exposure.[6] The Occupational Safety and Health Administration (OSHA) requires employers to provide necessary training and PPE.[7]

Table 2: Mandatory PPE for Waste Handling

PPE Component Specification Purpose
Gloves Chemical-resistant nitrile gloves (minimum). To prevent skin contact and irritation.
Eye Protection ANSI-approved safety goggles or safety glasses with side shields. To protect against splashes and eye contact, which could cause serious damage.[8]
Body Protection Standard laboratory coat. To protect skin and personal clothing from contamination.

| Respiratory | Use only within a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[6] |

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance. The following steps outline the required procedure from waste generation to final pickup.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation.[1] Waste containing 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol must be collected separately from all other waste streams.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions.[9] Furthermore, regulations require the separation of different classes of chemical waste (e.g., halogenated vs. non-halogenated) to ensure proper final treatment[6].

  • Procedure:

    • Designate a specific, compatible waste container solely for 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol and materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads).

    • Collect solid waste (unused compound, contaminated solids) separately from liquid waste (solutions containing the compound).[10]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safe storage and transport.[11]

  • Rationale: A compatible, sealed container prevents leaks and spills, while clear labeling communicates the contents and associated hazards to all personnel and waste handlers, as mandated by OSHA and the EPA.[9][12]

  • Procedure:

    • Select a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, leak-proof lid.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol .

    • Indicate the primary hazards based on the presumptive profile (e.g., "Irritant," "Environmental Hazard").

Step 3: Waste Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • Rationale: Proper accumulation practices minimize the risk of spills and exposure within the lab and comply with EPA regulations for waste generators.[11]

  • Procedure:

    • Keep the waste container sealed at all times, except when adding waste.[11]

    • Store the container in a designated SAA, which should be at or near the point of generation.

    • Place the primary waste container within a larger, secondary containment bin to mitigate potential leaks or spills.[6]

    • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[6]

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of by a qualified entity.

  • Rationale: Federal and state laws mandate that hazardous waste be managed by licensed and permitted facilities.[1][13] This ensures the waste is treated in a way that neutralizes its hazards and protects the environment.[9]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Complete all required waste manifests and documentation as instructed by your EHS office or the contractor. This tracking system is a legal requirement.[11][14]

    • Common final disposal methods for this type of chemical waste include high-temperature incineration at a permitted facility.[9][10]

Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly forbidden.

  • DO NOT dispose of down the drain. [6][10] This can introduce toxic chemicals into the water system, damaging aquatic ecosystems and violating the Clean Water Act.

  • DO NOT dispose of in regular trash. This can expose custodial staff to hazardous chemicals and lead to environmental contamination from landfills.[10]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal. This is an uncontrolled release of a chemical into the atmosphere and is not a compliant disposal method.[6]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Alert: Immediately notify all personnel in the area and your laboratory supervisor.

  • Evacuate: If the spill is large or you are unsure of the hazard, evacuate the immediate area.

  • Contain (If Trained): If you are trained in spill response and the spill is small and manageable, use a chemical spill kit with appropriate absorbent materials to contain it. Always wear the full complement of PPE during cleanup.

  • Contact EHS: Report the spill to your institution's EHS office for guidance and assistance with cleanup and decontamination.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol waste.

G cluster_start cluster_assessment Phase 1: Assessment & Preparation cluster_handling Phase 2: In-Lab Handling & Storage cluster_disposal Phase 3: Final Disposition Start Material Identified as Waste Hazard_ID 1. Characterize Hazard (Presumptive: Irritant, Eye Damage, Environmental Hazard) Start->Hazard_ID Select_PPE 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat) Hazard_ID->Select_PPE Segregate 3. Segregate Waste Stream (Collect in dedicated container) Select_PPE->Segregate Label 4. Label Container ('Hazardous Waste', Full Name, Hazards) Segregate->Label Store 5. Store in Satellite Accumulation Area (Sealed, with Secondary Containment) Label->Store Contact_EHS 6. Contact EHS or Licensed Waste Contractor Store->Contact_EHS Manifest 7. Complete Waste Manifest & Prepare for Pickup Contact_EHS->Manifest End Waste Transferred for Compliant Disposal Manifest->End

Caption: Decision workflow for compliant disposal.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024, December 26). Atlantic Training. Retrieved from [Link]

  • Hazardous waste. (n.d.). Wikipedia. Retrieved from [Link]

  • Hazardous Waste. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Environmental Protection Agency (EPA). Retrieved from [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol. The information herein is synthesized from established laboratory safety standards to ensure the well-being of personnel and the integrity of research. While a specific Safety Data Sheet (SDS) for this compound was not located, its classification as an irritant necessitates rigorous adherence to safety protocols.[1]

Immediate Safety and Hazard Assessment

Before handling 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, it is imperative to conduct a thorough risk assessment specific to the planned procedure. This compound is noted as an irritant, and as such, carries the potential to cause skin, eye, and respiratory irritation.[1] All personnel must be trained on the potential hazards and the emergency procedures outlined in this guide.

Core Safety Principles:
  • Awareness: Treat 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol as a hazardous substance at all times.[2]

  • Control: Utilize a combination of engineering controls (such as fume hoods) and personal protective equipment (PPE) to minimize exposure.

  • Preparedness: Ensure that safety equipment, including eyewash stations, emergency showers, and fire extinguishers, are readily accessible and unobstructed.[3][4]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in safeguarding against chemical exposure. The following table summarizes the recommended PPE for handling 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol.

Protection Type Recommended PPE Key Considerations
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[5][6][7]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Disposable nitrile gloves are the minimum requirement. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[5][6]Prevents skin irritation and absorption. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[5]
Body Protection A flame-resistant lab coat that is fully buttoned is required. Ensure clothing covers all exposed skin on the arms and legs.[2][3][7]Protects against accidental spills and splashes.
Respiratory Protection Generally not required if work is conducted in a properly functioning chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[6][8]A risk assessment should determine the need for respiratory protection.
Foot Protection Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[5][7]Protects feet from spills and falling objects.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling procedure.

PPE_Selection_Workflow PPE Selection Workflow for Handling 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol cluster_ppe Base PPE Requirements start Start: Assess Procedure weighing Weighing solid compound? start->weighing ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes dissolving Dissolving in solvent? weighing->dissolving Yes ppe_respirator Consider: NIOSH-approved Respirator (if outside fume hood) weighing->ppe_respirator No (if dust potential) transferring Transferring solution? dissolving->transferring Yes ppe_goggles Upgrade to: Chemical Splash Goggles large_scale Large scale (>1L) or splash risk? transferring->large_scale Yes end Proceed with Experiment large_scale->end No ppe_face_shield Add: Face Shield large_scale->ppe_face_shield Yes ppe_face_shield->end ppe_respirator->dissolving

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is crucial for minimizing risk.

  • Preparation:

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[2][4]

    • Verify that all necessary PPE is available and in good condition.

    • Confirm the location and operational readiness of emergency equipment.[9]

  • Handling:

    • Conduct all manipulations of 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, including weighing and dilutions, within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

    • When handling the solid, avoid creating dust.[10] If dust is unavoidable, respiratory protection should be considered.

    • Use appropriate tools (spatulas, etc.) for handling the solid. Do not use bare hands.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

    • Wash hands thoroughly with soap and water after removing PPE.[2][9]

Disposal Plan

Proper disposal of chemical waste is essential to protect both personnel and the environment.

  • Waste Segregation: All disposable materials that have come into contact with 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with the chemical name and the appropriate hazard warnings.[2][3]

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour any chemical waste down the sink.[2][4]

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical waste. If unsure, consult with your institution's Environmental Health and Safety (EHS) department.

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with 1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol, ensuring a secure laboratory environment.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Lab Safety Rules in Pharmaceuticals : All you need to know - Microbioz India. (2023, March 3).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • Pharmaceutical Manufacturing Safety Considerations - Moravek. (n.d.).
  • SOP for Safety in Laboratory - Pharmaguideline. (n.d.).
  • Good Laboratory Practices for the Pharmaceutical Industry - Lab Pro Inc. (n.d.).
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • 1-[2-(Methylsulphonyl)phenyl]piperidin-4-ol - ChemicalBook. (n.d.).
  • 4 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, October 27).

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.